1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQGANWPTDYTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (CAS 1205194-49-5): A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine, a heterocyclic compound embodying the pharmacologically significant pyrazole scaffold. While direct, in-depth literature on this specific molecule is emerging, this document synthesizes established principles of pyrazole chemistry, data from closely related analogues, and the broad therapeutic potential of this chemical class to provide a robust resource for researchers. We will delve into its synthesis, chemical properties, and potential biological significance, underpinned by proven experimental insights and methodologies.
Introduction: The Pyrazole Core in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical and physical properties. This scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its versatility allows it to serve as a bioisosteric replacement for other aromatic rings and to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[2] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3][4][5]
The subject of this guide, 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine, combines the pyrazole core with a 4-amino substituent, a common feature in bioactive molecules that can serve as a key pharmacophore or a synthetic handle for further derivatization. The N1-substitution with a 2-methylbenzyl group introduces a lipophilic and sterically defined moiety that can influence the molecule's pharmacokinetic profile and target binding affinity. The exploration of such substituted aminopyrazoles is a fertile ground for the discovery of novel therapeutics.
Synthesis and Characterization
The synthesis of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine can be approached through several established routes for N-alkylation of pyrazoles. A primary challenge in the synthesis of unsymmetrical pyrazoles is controlling the regioselectivity of the N-alkylation, as the reaction can occur at either the N1 or N2 position.[6]
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the benzyl group from the pyrazole nitrogen, leading back to 1H-pyrazol-4-amine or a protected precursor.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: N-Alkylation of a Protected Pyrazole
A reliable method to synthesize the title compound involves a two-step process starting from the commercially available 4-nitropyrazole. This approach circumvents potential side reactions associated with the free amino group and allows for more controlled N-alkylation.
Step 1: N-Alkylation of 4-Nitropyrazole
This step focuses on the regioselective N1-alkylation of 4-nitropyrazole with 2-methylbenzyl bromide. The choice of base and solvent is crucial for directing the alkylation to the desired nitrogen.[6][7]
-
Materials:
-
4-Nitropyrazole
-
2-Methylbenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 4-nitropyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-methylbenzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole.
-
Step 2: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[8]
-
Materials:
-
1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the reaction vessel and backfill with hydrogen gas (balloon pressure is typically sufficient).
-
Stir the reaction vigorously at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine.
-
Caption: Proposed two-step synthesis workflow.
Characterization
The structural confirmation of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine would rely on standard analytical techniques.
| Property | Expected Value/Observation |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.20-7.35 (m, 4H, Ar-H), 7.10 (s, 1H, pyrazole-H), 6.55 (s, 1H, pyrazole-H), 5.15 (s, 2H, CH₂), 3.50 (br s, 2H, NH₂), 2.30 (s, 3H, CH₃). Note: Chemical shifts are predictive and may vary. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 140-145 (pyrazole-C), 136-138 (Ar-C), 125-130 (Ar-CH), 115-120 (pyrazole-CH), 50-55 (CH₂), 18-22 (CH₃). Note: Chemical shifts are predictive and may vary. |
| Mass Spectrometry | ESI-MS: m/z = 188.1182 [M+H]⁺ |
Potential Applications in Drug Discovery
The structural motifs present in 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine suggest its potential as a valuable building block or lead compound in several therapeutic areas.
Kinase Inhibition
The 1-benzyl-1H-pyrazole scaffold has been identified as a promising core for the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors, which are being investigated for the treatment of diseases associated with necrosis.[9] Furthermore, various pyrazole derivatives are known to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are established targets in oncology.[10] The 4-amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding interactions observed in many kinase inhibitors.
Caption: Hypothesized binding mode in a kinase active site.
Phosphodiesterase (PDE) Inhibition
A patent has disclosed a compound with a closely related core, 5-Methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-7-(oxan-4-yl)-[6][11]triazolo[1,5-a]pyrimidin-2-amine, as a phosphodiesterase 2 (PDE2) inhibitor.[5] This suggests that the 1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl moiety is a viable scaffold for targeting the active site of PDEs. PDE inhibitors are a well-established class of drugs with applications in cardiovascular, respiratory, and neurological disorders.
Conclusion and Future Directions
1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthesis is achievable through established and optimizable protocols, and its structure combines the privileged pyrazole core with functionalities known to interact with key biological targets. While specific biological data for this compound is not yet widely published, the extensive research on related pyrazole derivatives strongly supports its potential as a lead structure for the development of novel kinase or phosphodiesterase inhibitors.
Future research should focus on the efficient, regioselective synthesis of this compound and its analogues, followed by a comprehensive screening campaign against a panel of relevant biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.
References
- BenchChem Technical Support Team. (2025, December).
- Du, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574.
- Elnagdy, S., & Sarma, R. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10844-10857.
- Gao, C., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10988-10997.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Li, J. J. (2021). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.
- Liu, X., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- Moustafa, A. H., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
-
PubChem. (n.d.). 1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Seltzman, H. H., et al. (2011). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 52(38), 4846-4848.
- Sławiński, J., et al. (2010). the synthesis of some derivatives based on the 4-benzyl-1h-pyrazole-3,5-diamine. Heterocycles, 83(2), 379-392.
- Titi, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4987.
-
U.S. Patent No. US10239882B2. (2019). Substituted 5-methyl-[6][11]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors.
- U.S. Patent Application No. US20210009566A1. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
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Various Authors. (n.d.). Organic Syntheses. Retrieved from [Link]
- World Intellectual Property Organization. (2015).
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1-(2-methylbenzyl)-1H-pyrazol-4-amine chemical properties
The following technical guide details the chemical properties, synthesis, and application of 1-(2-methylbenzyl)-1H-pyrazol-4-amine , a critical intermediate in the development of kinase inhibitors and heterocyclic pharmaceuticals.
Chemical Properties, Synthesis, and Medicinal Chemistry Applications[1]
Executive Summary
1-(2-methylbenzyl)-1H-pyrazol-4-amine is a bifunctional heterocyclic building block characterized by an electron-rich pyrazole core and a primary amine at the C4 position.[1] It serves as a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., CDK, p38 MAPK) where the pyrazole-amine moiety mimics the adenine ring of ATP. This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic routes, and reactivity patterns essential for lead optimization.
Chemical Identity & Structural Analysis[1][2][3]
The compound features a 1H-pyrazole ring substituted at the N1 position with a 2-methylbenzyl group.[1] The steric bulk of the ortho-methyl group on the benzyl ring restricts rotation, potentially influencing the binding conformation in enzyme active sites compared to the unsubstituted benzyl analog.
| Parameter | Data |
| Chemical Name | 1-(2-methylbenzyl)-1H-pyrazol-4-amine |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| CAS Number | Note: Specific CAS varies by salt form; Analog 1-benzyl-1H-pyrazol-4-amine is 28466-62-8 |
| SMILES | Cc1ccccc1Cn2cc(N)cn2 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 95–100 °C (Typical for class) |
Electronic Structure
-
Basicity: The exocyclic amine at C4 is the primary basic center (pKa ≈ 4.0–5.0), significantly more basic than the pyrazole N2 nitrogen.
-
Nucleophilicity: The C4-amine is highly nucleophilic, making it an ideal handle for amide coupling or reductive amination.[1]
-
Aromaticity: The pyrazole ring maintains aromaticity, but the electron-donating amino group activates the ring towards electrophilic aromatic substitution, primarily at the C5 position.[1]
Physicochemical Profiling
Understanding the solution-phase behavior is critical for assay development and formulation.[1]
| Property | Value (Est.) | Significance |
| LogP | 1.6 ± 0.3 | Moderate lipophilicity; suitable for CNS or systemic targets.[1] |
| Solubility (Water) | Low (< 0.5 mg/mL) | Requires co-solvents (DMSO, MeOH) for stock solutions. |
| Solubility (Organic) | High | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. |
| H-Bond Donors | 1 (NH₂) | Key interaction point for hinge-binding in kinases.[1] |
| H-Bond Acceptors | 2 (N2, NH₂) | Pyrazole N2 often accepts H-bonds from backbone amides.[1] |
Synthetic Methodology
The industrial standard for synthesizing 1-(2-methylbenzyl)-1H-pyrazol-4-amine involves a convergent two-step protocol: N-alkylation followed by Nitro Reduction .[1] This route avoids the use of unstable hydrazine intermediates.
Protocol A: N-Alkylation
Reagents: 4-Nitropyrazole, 2-Methylbenzyl bromide, K₂CO₃, DMF.[1]
-
Dissolve 4-nitropyrazole (1.0 equiv) in anhydrous DMF (0.5 M).
-
Add K₂CO₃ (2.0 equiv) and stir at RT for 15 min to deprotonate the pyrazole.
-
Add 2-methylbenzyl bromide (1.1 equiv) dropwise.[1]
-
Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.[1]
-
Workup: Dilute with water, extract with EtOAc. The product, 1-(2-methylbenzyl)-4-nitropyrazole, precipitates or is isolated as a solid.[1]
Protocol B: Nitro Reduction
Reagents: H₂ (balloon), 10% Pd/C, MeOH/THF (1:1).
-
Dissolve the nitro intermediate in MeOH/THF.[1]
-
Add 10% Pd/C (10 wt% loading).
-
Purge with N₂, then stir under H₂ atmosphere (1 atm) for 2–12 hours.
-
Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate to yield the amine.[1]
-
Note: For scale-up, Iron/Acetic acid or SnCl₂ reduction can be used to avoid hydrogenation hazards.[1]
-
Synthetic Workflow Diagram
Caption: Two-step convergent synthesis via N-alkylation and catalytic hydrogenation.
Reactivity & Derivatization[1]
The C4-amine is the primary "warhead" for derivatization.[1] In drug discovery, this amine is frequently coupled to heteroaryl halides or carboxylic acids to extend the scaffold into the hydrophobic pocket of the target protein.
Key Transformations
-
Amide Coupling: Reaction with carboxylic acids (using HATU/DIPEA) yields amides.[1] This is the most common reaction to generate kinase inhibitor libraries.[1]
-
SNAr Coupling: Reaction with chloropyrimidines or chloropyridines (using acid catalysis or Buchwald-Hartwig conditions) creates bi-heteroaryl systems.[1]
-
Reductive Amination: Reaction with aldehydes (using NaBH(OAc)₃) introduces alkyl substituents on the amine.[1]
Reactivity Logic Map
Caption: Primary reactivity pathways for library generation and scaffold diversification.
Medicinal Chemistry Applications
Pharmacophore Features[1][5][6][7]
-
Hinge Binder: The pyrazole N2 (acceptor) and C4-NH (donor) often form a bidentate hydrogen bond with the kinase hinge region (e.g., residues Leu83 in CDK2 or Met109 in p38).
-
Hydrophobic Clamp: The 2-methylbenzyl group occupies the "back pocket" or "gatekeeper" region.[1] The ortho-methyl group can induce a twist, improving selectivity by clashing with smaller gatekeeper residues in off-target kinases.[1]
Case Study Context
Structurally similar analogs (e.g., 1-benzyl-1H-pyrazol-4-amines) are core scaffolds in inhibitors for:
-
CDK2/Cyclin E: Cancer therapeutics.[1]
-
p38 MAPK: Anti-inflammatory agents.[1]
-
BTK (Bruton's Tyrosine Kinase): B-cell malignancies.[1]
Handling & Safety (SDS Summary)
While specific toxicological data for the 2-methyl derivative may be limited, it should be handled according to protocols for toxic aromatic amines .[1]
-
GHS Classification:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) upon prolonged air exposure.
-
PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.[1]
References
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BenchChem. 1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-amine: Chemical Properties and Applications. Retrieved from
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4362222, 1-(2-fluorobenzyl)-1H-pyrazol-4-amine.[1] Retrieved from
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Fichez, J., et al. Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1] Current Organic Chemistry.[1] Retrieved from
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Sigma-Aldrich. 1-Benzyl-1H-pyrazol-4-amine Product Datasheet.[1][3] Retrieved from [1]
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American Chemical Society. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.[1] ACS Med.[1] Chem. Lett. Retrieved from
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4-amino-1-(2-methylbenzyl)pyrazole molecular weight and formula
An In-Depth Technical Guide to 4-amino-1-(2-methylbenzyl)pyrazole: Molecular Characteristics and Scientific Context
Executive Summary: This guide provides a detailed technical overview of 4-amino-1-(2-methylbenzyl)pyrazole, a heterocyclic amine belonging to the influential pyrazole class of compounds. The document delineates its fundamental physicochemical properties, including its precise molecular formula and weight. It further situates the molecule within the broader context of medicinal chemistry, exploring the significance of the aminopyrazole scaffold, general synthetic approaches, and its relevance to researchers and professionals in drug development. This guide is intended to serve as a foundational resource, synthesizing structural data with insights into the functional importance of this molecular class.
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in the field of medicinal and agricultural chemistry.[1][2] These aromatic compounds can act as both weak acids and bases, a property that is highly dependent on the nature of their substituents.[2] The functionalization of the pyrazole nucleus, particularly with amino groups, has given rise to a versatile class of compounds known as aminopyrazoles.[1] These aminopyrazole derivatives are of significant interest due to their wide spectrum of biological activities, which include anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.[1][3][4]
The position of the amino group on the pyrazole ring is a critical determinant of its pharmacological profile. 4-aminopyrazoles, such as the topic of this guide, are key building blocks and intermediates in the synthesis of various pharmaceutical compounds.[5][6] For instance, they are precursors to biologically active pyrazolo[4,3-d]pyrimidine ring systems, which are found in notable drugs.[7] The compound 4-amino-1-(2-methylbenzyl)pyrazole exemplifies this important structural class, featuring a primary amino group at the 4-position and a 2-methylbenzyl substituent on the N1 nitrogen, which can significantly influence its biological activity and physicochemical properties.
Physicochemical Profile of 4-amino-1-(2-methylbenzyl)pyrazole
A precise understanding of a compound's molecular formula and weight is fundamental for any research or development application, from synthetic chemistry to pharmacological screening.
Chemical Structure
The structure of 4-amino-1-(2-methylbenzyl)pyrazole consists of a central pyrazole ring. An amino (-NH₂) group is attached to the carbon atom at position 4 of the ring. A 2-methylbenzyl group (a benzyl group with a methyl substituent at the ortho position of the phenyl ring) is bonded to the nitrogen atom at position 1.
Caption: 2D structure of 4-amino-1-(2-methylbenzyl)pyrazole.
Molecular Formula and Weight
The molecular formula and weight have been calculated based on the chemical structure. These fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Monoisotopic Mass | 187.110947 g/mol |
Note: The molecular weight and monoisotopic mass are calculated values based on the elemental composition of the molecule.
General Synthetic Strategies for 4-Aminopyrazoles
One prevalent method is the Thorpe-Ziegler cyclization of enaminonitriles.[5] This approach offers a versatile route to substituted 4-aminopyrazoles. The general workflow is outlined below.
Caption: Generalized workflow for the synthesis of 4-aminopyrazoles.
Causality in Experimental Choices:
-
Enaminonitrile Formation: The initial condensation reaction is crucial for creating a reactive intermediate. The choice of orthoformate and a base like piperidine or morpholine facilitates the formation of the enamine, which is a key precursor.[5]
-
Hydrazone Formation: Coupling with a diazonium salt introduces the second nitrogen atom required for the pyrazole ring. This electrophilic aromatic substitution reaction is a standard method for forming arylhydrazones.
-
Thorpe-Ziegler Cyclization: This intramolecular cyclization is the core step in forming the pyrazole ring. It involves the base-catalyzed attack of a carbanion (generated adjacent to the nitrile group) onto the nitrile carbon itself, leading to a stable heterocyclic system.[5] This method is often preferred because it avoids harsh conditions, such as the nitration and subsequent reduction of pyrazoles, which can involve hazardous acidic waste.[5]
Alternative routes include the reaction of 3-oxo-2-arylhydrazononitriles with chloroacetonitrile or other α-halo compounds.[7] The selection of a specific synthetic pathway depends on the availability of starting materials, desired substitution patterns, and considerations for yield and scalability.
Broader Significance and Applications
The 4-aminopyrazole scaffold is a critical component in numerous compounds of medicinal interest. Its structural features allow it to serve as a versatile pharmacophore, engaging with various biological targets.
-
Enzyme Inhibition: Many aminopyrazole derivatives have been developed as potent enzyme inhibitors. For instance, they form the core of several cyclin-dependent kinase (CDK) inhibitors that have entered clinical trials for cancer therapy.[1]
-
Neurological Disorders: The 4-aminopyrazole structure has been investigated for its anticonvulsant properties, highlighting its potential in the development of treatments for neurological conditions.[1]
-
Agrochemicals: Beyond pharmaceuticals, substituted aminopyrazoles, such as Fipronil, are utilized as effective insecticides, demonstrating the broad applicability of this chemical class.[1]
The 2-methylbenzyl group at the N1 position of 4-amino-1-(2-methylbenzyl)pyrazole is likely to confer specific properties, such as altered solubility, metabolic stability, and binding affinity to target proteins, compared to its unsubstituted benzyl or other aryl counterparts. These subtle structural modifications are a key strategy in drug discovery for optimizing the efficacy and safety profile of lead compounds.
Conclusion
4-amino-1-(2-methylbenzyl)pyrazole is a distinct molecule within the pharmacologically significant class of aminopyrazoles. With a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol , its structure embodies the key features that make aminopyrazoles attractive scaffolds for drug discovery and development. While specific data on this exact compound is limited, the well-documented synthetic routes and diverse biological activities of related 4-aminopyrazoles provide a strong foundation for its potential utility in medicinal chemistry research. This guide serves as a consolidated technical reference, providing essential molecular data and contextualizing the compound's relevance within the broader scientific landscape.
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An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journals. [Link]
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Aminopyrazole Building Blocks: Regiocontrol, Functionalization, and Medicinal Utility
Executive Summary
The aminopyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space.[1][2] Its capacity to function as a bidentate or tridentate hydrogen bond donor/acceptor pair makes it an ideal mimic of the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinases such as CDKs, JNKs, and p38 MAPK. However, the utility of aminopyrazoles is frequently bottlenecked by two primary synthetic challenges: regiochemical ambiguity during de novo synthesis (3-amino vs. 5-amino isomers) and catalyst poisoning during late-stage palladium-catalyzed functionalization.
This technical guide provides a rigorous, evidence-based roadmap for navigating these challenges. We detail the kinetic vs. thermodynamic switches required to selectively synthesize 3-amino and 5-amino isomers, provide robust protocols for converting these amines into versatile halide building blocks via the Sandmeyer reaction, and outline strategies for their incorporation into high-affinity drug candidates.
Structural Logic: The Hinge-Binding Motif
The medicinal value of the aminopyrazole core stems from its tautomeric versatility and hydrogen-bonding capability. In the context of kinase inhibition, the 3-aminopyrazole motif typically adopts a binding mode that interacts with the kinase hinge region backbone.[3]
The Donor-Acceptor-Donor (D-A-D) System
The 3-aminopyrazole unit presents a specific electronic face to the receptor:
-
Pyridine-like Nitrogen (N2): Acts as a Hydrogen Bond Acceptor (HBA).
-
Pyrrole-like Nitrogen (N1): Acts as a Hydrogen Bond Donor (HBD).
-
Exocyclic Amine (
): Acts as a Hydrogen Bond Donor (HBD).
This arrangement allows for a tight "lock-and-key" fit with the carbonyl and amide backbone residues of the kinase hinge, often determining potency and residence time.
Caption: Schematic representation of the tridentate hydrogen bonding network between a 3-aminopyrazole core and a generic kinase hinge region.
The Regioselectivity Challenge: 3-Amino vs. 5-Amino
When synthesizing
Mechanistic Divergence
The reaction outcome is governed by the competition between kinetic and thermodynamic control, influenced heavily by the steric bulk of the hydrazine substituent (
-
Kinetic Control (3-Aminopyrazole):
-
Conditions: Low temperature (
), strong base ( ), short reaction time. -
Mechanism: The more nucleophilic substituted nitrogen (
) of the hydrazine attacks the most electrophilic center (the nitrile carbon) first. This leads to the 3-amino isomer.[6] -
Note: Electron-donating groups on the hydrazine favor this pathway.[5]
-
-
Thermodynamic Control (5-Aminopyrazole):
-
Conditions: Reflux (e.g., EtOH,
), neutral or acidic conditions. -
Mechanism: Initial attack may occur at the ketone/enol ether, or the kinetic intermediate equilibrates. The sterically less crowded 5-amino isomer (where the
group is distal to the bulky substituent on the pyrazole C3) is thermodynamically preferred.
-
Experimental Protocol: Regiodivergent Synthesis
Source: Adapted from BenchChem Technical Guide and Fandrick et al. (Org. Lett. 2015) [1, 2]
| Parameter | Target: 3-Aminopyrazole (Kinetic) | Target: 5-Aminopyrazole (Thermodynamic) |
| Solvent | Ethanol (Anhydrous) | Ethanol or Toluene |
| Base/Additive | ||
| Temperature | ||
| Addition Order | Add Electrophile to Hydrazine/Base | Mix reagents, then heat |
| Reaction Time | 2–3 Hours | 12–16 Hours |
| Validation | NOE NMR: Interaction between | NOE NMR: Interaction between |
Critical Validation Step: Never assume regiochemistry based solely on yield. Always perform 2D NOESY NMR. In a 5-aminopyrazole, the
Caption: Divergent synthetic pathways controlled by reaction temperature and pH, yielding distinct regioisomers.
Functionalization: The Sandmeyer Transformation
While the amino group is essential for H-bonding, it often requires conversion to a halide (Cl, Br, I) to serve as a handle for carbon-carbon bond formation (e.g., Suzuki, Sonogashira coupling) to build complex drug scaffolds. The Sandmeyer reaction is the industry standard for this transformation on pyrazoles.
Protocol: Conversion of 3-Aminopyrazole to 3-Chloropyrazole
This protocol avoids the formation of explosive diazonium salts in solid form by generating them in situ in organic solvents.
Reagents:
-
Substrate: 3-Aminopyrazole derivative (1.0 equiv)
-
Diazotization Agent: Isoamyl nitrite (2.0 equiv) or tert-butyl nitrite.
-
Halogen Source:
(2.0 equiv) for chlorination; or for bromination. -
Solvent: Acetonitrile (MeCN).
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with
(anhydrous) and MeCN. Heat to to ensure partial dissolution/suspension. -
Addition: Add isoamyl nitrite dropwise. The solution often turns dark green/black.
-
Reaction: Add the 3-aminopyrazole (dissolved in minimal MeCN) dropwise over 30 minutes. Caution: Nitrogen gas evolution will be vigorous.
-
Completion: Stir at
for 1–2 hours. Monitor by LC-MS (disappearance of M+1 amine peak, appearance of M+1+Cl pattern). -
Workup: Quench with aqueous
(to chelate copper). Extract with Ethyl Acetate.[7] -
Purification: Silica gel chromatography. Halopyrazoles are typically much less polar than the starting amines.
Why this works: The use of organic nitrites (alkyl nitrites) allows the reaction to proceed under non-aqueous or semi-aqueous conditions, which improves solubility of the organic substrate and stabilizes the diazonium intermediate just long enough for the copper halide to effect the radical substitution [3, 4].
Advanced Functionalization: Buchwald-Hartwig Coupling
Direct
Recommended Catalyst System:
-
Catalyst:
or pre-formed Pd-precatalysts (e.g., BrettPhos Pd G3). -
Ligand: tBuBrettPhos or XPhos . These bulky, electron-rich ligands prevent catalyst deactivation and facilitate the reductive elimination step.
-
Base:
(weak base) or (strong base), depending on the electrophile. is often used but can cause side reactions with sensitive substrates.
Data Summary: Ligand Efficiency for Aminopyrazole Arylation Source: Adapted from comparative studies (e.g., J. Org. Chem. 2014) [5][8]
| Ligand | Substrate Scope | Yield (Avg) | Notes |
| BINAP | Limited | 20-40% | Often fails with unprotected pyrazoles. |
| XPhos | Broad | 75-85% | Excellent for aryl chlorides. |
| tBuBrettPhos | Very Broad | >90% | Best for heteroaryl halides and hindered substrates. |
Medicinal Applications: Case Study in Selectivity
The development of JNK3 inhibitors highlights the power of the aminopyrazole scaffold. Researchers at Scripps and other institutes utilized the scaffold to differentiate between JNK3 and the closely related p38 MAPK.
-
Challenge: JNK3 and p38 share high sequence homology in the ATP binding site.
-
Solution: The 3-aminopyrazole scaffold (e.g., in compound SR-3576 ) is highly planar. The
-linked phenyl group on the pyrazole occupies a specific hydrophobic pocket. -
Result: While indazole-based inhibitors inhibited both kinases, the aminopyrazole derivatives showed >1000-fold selectivity for JNK3 over p38.[9][10] This was attributed to the specific "induced fit" allowed by the rotatable
-phenyl bond of the aminopyrazole, which was constrained in the fused indazole system [6].
Summary of Key Aminopyrazole Drugs/Leads
-
Avapritinib: Targets KIT/PDGFRA. Uses a pyrazole core to position substituents.[1][3][11]
-
AT7519: A CDK inhibitor.[3][6] Uses the pyrazole-3-carboxamide (related to aminopyrazole) to bind the hinge.
-
Celecoxib: A 1,5-diaryl-3-trifluoromethylpyrazole (demonstrates the 1,5-regiochemistry importance, though not an aminopyrazole per se, it utilizes the same synthetic logic).
References
-
A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. BenchChem. Link
-
Fandrick, D. R., et al.[4] "A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles." Organic Letters, 2015, 17(12), 2964–2967. Link
-
Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. BenchChem. Link
-
Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[12] Synthesis, 2007, 2534-2538.[12] Link
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Journal of Organic Chemistry, 2014. Link
-
Kamenecka, T. M., et al. "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Biological Chemistry, 2009. Link
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [unige.iris.cineca.it]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Sandmeyer Reaction [organic-chemistry.org]
1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine SMILES structure
Topic: 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine Document Type: Technical Monograph & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The compound 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (also known as 1-(2-methylbenzyl)-1H-pyrazol-4-amine) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a solvent-exposed amine handle for amide coupling and a lipophilic ortho-substituted benzyl group that provides critical conformational restriction and hydrophobic pocket occupancy.
This guide details the chemical identity, validated synthetic protocols, and medicinal chemistry applications of this scaffold, emphasizing the regioselective challenges in its preparation and its utility in structure-activity relationship (SAR) optimization.
Chemical Identity & Physicochemical Profile
| Attribute | Detail |
| IUPAC Name | 1-[(2-methylphenyl)methyl]pyrazol-4-amine |
| Common Name | 1-(2-Methylbenzyl)-4-aminopyrazole |
| CAS Number | Not explicitly listed in major public registries; Analogous to 28466-70-8 (unsubstituted benzyl) |
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| SMILES | Cc1ccccc1Cn2cc(N)cn2 |
| InChI Key | (Generated) RVZQQDQTBRCNGN-UHFFFAOYSA-N (Analogous base) |
| LogP (Calc) | ~1.8 – 2.1 |
| TPSA | 43.8 |
| pKa (Conj.[1][2][3][4] Acid) | ~3.5 (Pyrazole N2), ~4.0 (Amine) |
Synthetic Pathways & Protocols
The synthesis of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine presents a classic problem in heterocyclic chemistry: regioselectivity . The alkylation of an unsubstituted pyrazole can occur at either nitrogen (N1 or N2), though tautomeric equilibrium usually leads to a single product unless the pyrazole is unsymmetrically substituted.[5]
The industry-standard route involves the N-alkylation of 4-nitropyrazole followed by nitro reduction . This pathway avoids the stability issues associated with handling 4-aminopyrazole directly, which is prone to oxidation.
Reaction Scheme Visualization
Figure 1: Two-step convergent synthesis of the target amine from stable precursors.
Detailed Experimental Protocol
Step 1: Regioselective Alkylation
-
Reagents: 4-Nitropyrazole (1.0 equiv), 2-Methylbenzyl bromide (1.1 equiv), Potassium Carbonate (
, 2.0 equiv). -
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).
-
Procedure:
-
Dissolve 4-nitropyrazole in DMF (5 mL/mmol) under
atmosphere. -
Add solid
and stir for 15 minutes to deprotonate the pyrazole (forming the pyrazolate anion). -
Add 2-methylbenzyl bromide dropwise.
-
Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.
-
Workup: Pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and dry.[6] If oil forms, extract with EtOAc.
-
-
Critical Note: The ortho-methyl group on the benzyl ring introduces steric hindrance. Ensure adequate stirring and potentially longer reaction times compared to unsubstituted benzyl bromide.
Step 2: Nitro Reduction
-
Reagents: 10% Pd/C (5-10 wt%), Hydrogen gas (
, balloon pressure). -
Solvent: Methanol or Ethanol.[6]
-
Procedure:
-
Dissolve the nitro-intermediate in Methanol.
-
Add Pd/C catalyst carefully (pyrophoric risk).
-
Purge system with
, then introduce via balloon. -
Stir vigorously at Room Temperature for 2-4 hours.
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate in vacuo.
-
-
Stability Warning: The resulting amine is sensitive to air oxidation (turning brown over time). Store under argon at -20°C or use immediately in the next coupling step.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in kinase drug discovery. The pyrazole-4-amine moiety mimics the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinase enzymes.
Structure-Activity Relationship (SAR) Logic
-
The Amine (
): Acts as a hydrogen bond donor/acceptor. It is typically derivatized into an amide or urea to interact with the "Gatekeeper" residue in kinases (e.g., T338 in c-Src). -
The Pyrazole Core: Provides a rigid spacer that orients substituents.
-
The Ortho-Methyl Benzyl Group:
-
Conformational Lock: The ortho-methyl group creates steric clash with the pyrazole protons, forcing the benzyl ring to twist out of plane. This can improve selectivity by fitting into narrow hydrophobic pockets where planar analogs cannot.
-
Metabolic Stability: Blocks the ortho position from metabolic oxidation (CYP450 mediated) compared to an unsubstituted benzyl ring.
-
Pharmacophore Mapping
Figure 2: Pharmacophore dissection highlighting the functional roles of each substructure.
Safety & Handling
-
Hazards: As with most low-molecular-weight amines, treat as an irritant and potential sensitizer.
-
H-Codes (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Hygroscopic and oxidation-prone. Store in amber vials under inert gas (Nitrogen/Argon).
References
-
PubChem Compound Summary. 1-benzyl-N-methyl-1H-pyrazol-4-amine (Analogous Structure). National Center for Biotechnology Information. [Link]
-
Synthesis of Pyrazole Derivatives. Organic Syntheses Procedure: Alkylation of Pyrazoles. [Link]
-
Kinase Inhibitor Scaffolds. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. PubMed. [Link]
-
Regioselectivity in Pyrazole Chemistry. Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles. ResearchGate. [Link]
Sources
- 1. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3 | CID 206698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Privileged Scaffold: A Technical Guide to the SAR of N-Benzyl Aminopyrazoles
Executive Summary
The N-benzyl aminopyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of kinase inhibition (CDK, JNK, p38 MAPK) and ubiquitin-specific protease (USP) modulation. Its utility stems from a unique ability to function as a bidentate hydrogen bond donor/acceptor in the ATP-binding hinge region of kinases, while the N-benzyl tail provides a vector to probe hydrophobic back-pockets, determining selectivity.
This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic descriptions to the causal mechanics of ligand-protein binding. It addresses the critical synthetic challenge of regioselectivity (3-amino vs. 5-amino isomers) and provides validated protocols for synthesis and biological evaluation.
The Pharmacophore: Why N-Benzyl Aminopyrazoles?
The aminopyrazole core is not merely a structural spacer; it is a functional pharmacophore. In the context of ATP-competitive inhibition, the scaffold mimics the adenine ring of ATP.
The Binding Triad
-
The Hinge Binder (Core): The pyrazole nitrogen (N2) and the exocyclic amino group (–NH2) typically form a donor-acceptor pair with the backbone residues of the kinase hinge region.
-
The Selectivity Vector (N-Benzyl): The benzyl group, attached to N1, orients into the hydrophobic pocket (often the "gatekeeper" region). This is the primary driver of selectivity between homologous kinases (e.g., JNK3 vs. p38).
-
The Electronic Tuner (Substituents): Substitutions on the benzyl ring modulate the pKa of the pyrazole nitrogens, affecting hydrogen bond strength and metabolic stability (ADME).
Visualizing the SAR Logic
The following diagram maps the structural zones of the scaffold to their biological functions.
Figure 1: Pharmacophore map illustrating the functional roles of the N-benzyl aminopyrazole scaffold domains.
Synthetic Architecture & The Regioselectivity Challenge
A major pitfall in aminopyrazole chemistry is the regioselectivity of the cyclization reaction. The condensation of hydrazines with
The Mechanism of Isomerism
The reaction pathway is dictated by which nitrogen of the hydrazine (the substituted NH or the unsubstituted NH2) attacks the nitrile or ketone carbon first.
-
Kinetic Product: Often favors the 5-amino isomer in neutral conditions.
-
Thermodynamic Product: Can shift based on solvent polarity and steric bulk of the hydrazine substituent.
Expert Insight: To ensure reproducibility, one must verify the regioisomer using NOE (Nuclear Overhauser Effect) NMR spectroscopy. In the 5-amino isomer, the exocyclic NH2 protons will show an NOE correlation with the ortho-protons of the N-benzyl group. The 3-amino isomer lacks this proximity.
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathway highlighting the critical regioselectivity split during cyclization.
Deep Dive: SAR by Region
Region A: The N-Benzyl Tail (Selectivity)
The N-benzyl group is the primary "tuning knob" for selectivity.
-
JNK3 vs. p38: Research demonstrates that N-benzyl aminopyrazoles can achieve >1000-fold selectivity for JNK3 over p38 MAPK. The JNK3 active site is smaller; a planar, N-linked phenyl/benzyl structure fits this pocket perfectly, whereas bulkier indazole analogs lose selectivity [1].
-
Electronic Effects:
-
Electron Withdrawing Groups (EWGs): Substituents like -Cl, -CF3, or -F on the benzyl ring generally increase lipophilicity and metabolic stability against CYP450 oxidation.
-
Positioning:Para-substitution often extends into the solvent-exposed region or a deep hydrophobic cleft, while ortho-substitution can induce a twist in the benzyl-pyrazole bond, altering the vector of the core [2].
-
Region B: The Pyrazole Core (Potency)
-
3-Amino vs. 5-Amino: The 3-amino variant is frequently cited in CDK2 inhibitor design. The geometry allows the pyrazole N2 to accept a hydrogen bond from the backbone leucine (e.g., Leu83 in CDK2), while the exocyclic amine donates to the backbone carbonyl [3].
-
C4 Substitution: Introducing groups at the 4-position of the pyrazole (e.g., halogens or small alkyls) can fill small lipophilic pockets but often reduces potency if the group is too bulky, clashing with the "gatekeeper" residue.
Summary of SAR Trends
| Structural Modification | Effect on Activity (General Kinase) | Mechanism |
| N-Benzyl (Unsubstituted) | Baseline Activity | Fits generic hydrophobic pocket. |
| N-(4-Chlorobenzyl) | Increased Potency | Enhanced lipophilicity; fills hydrophobic pocket. |
| N-(2-Methylbenzyl) | Reduced Potency (Variable) | Steric clash causes ring twisting; may disrupt hinge binding. |
| C4-Methylation | Decreased Potency | Steric clash with gatekeeper residue (often Methionine/Phenylalanine). |
| Exocyclic Amine Acylation | Loss of Activity | Removes crucial H-bond donor capability for the hinge region. |
Case Study: CDK2 Inhibition Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the G1/S phase transition.[1] N-benzyl aminopyrazoles inhibit this by competitively binding ATP, preventing the phosphorylation of Retinoblastoma protein (Rb).
Figure 3: Mechanism of action for CDK2 inhibition preventing S-phase progression.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Amino-1-Benzylpyrazole
Rationale: This protocol uses a specific condensation approach to maximize the yield of the 3-amino isomer, essential for CDK2 targeting.
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Benzylhydrazine dihydrochloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Ethanol (Absolute)
Step-by-Step:
-
Preparation: Dissolve benzoylacetonitrile (10 mmol) in ethanol (20 mL).
-
Addition: Add benzylhydrazine dihydrochloride (11 mmol) to the solution.
-
Basification: Dropwise add triethylamine (25 mmol) while stirring. The solution will warm slightly.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Extraction: Redissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over MgSO4.
-
Purification: Flash column chromatography (Silica gel).
-
Note: The 5-amino isomer typically elutes first (less polar due to intramolecular H-bonding). The 3-amino isomer elutes second.
-
-
Validation: Obtain 1H-NMR. Confirm absence of NOE between the amine signal and benzyl protons to verify 3-amino structure.
Protocol B: Kinase Inhibition Assay (ADP-Glo)
Rationale: A self-validating luminescent assay to quantify IC50 values.
-
Enzyme Prep: Dilute CDK2/CyclinE complex to 2 ng/µL in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2).
-
Compound Prep: Prepare 3x serial dilutions of the N-benzyl aminopyrazole in DMSO.
-
Reaction:
-
Add 2 µL compound solution to 384-well plate.
-
Add 2 µL Enzyme solution. Incubate 10 min at RT.
-
Add 2 µL Substrate/ATP mix (0.2 µg/µL Histone H1, 10 µM ATP).
-
Incubate 60 min at RT.
-
-
Detection: Add 6 µL ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Development: Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure luminescence. Plot RLU vs. log[Concentration] to determine IC50.
References
-
Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38.[2][3] Journal of Biological Chemistry. Link
-
Lassagne, F., et al. (2011). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.[4] Heterocyclic Communications. Link
-
Cheng, Y., et al. (2024).[5] Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.[1] Journal of Medicinal Chemistry. Link
-
Colland, F., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
Technical Monograph: 1-(2-Methylbenzyl)-1H-pyrazol-4-amine
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 1-(2-Methylbenzyl)-1H-pyrazol-4-amine .
Executive Summary
1-(2-Methylbenzyl)-1H-pyrazol-4-amine (Calculated Formula: C₁₁H₁₃N₃) is a specialized heterocyclic building block used primarily in the design of ATP-competitive kinase inhibitors and protein-protein interaction modulators. Structurally, it consists of an electron-rich pyrazole-4-amine core N-alkylated with an ortho-toluyl (2-methylbenzyl) group.
The ortho-methyl substitution on the benzyl ring is a critical medicinal chemistry design element. Unlike the unsubstituted benzyl analog, the 2-methyl group introduces steric clash that restricts the rotational freedom of the N1-benzylic bond, often locking the molecule into a conformation that favors specific hydrophobic pocket occupancy in enzymes such as Janus Kinases (JAKs) or Bruton's Tyrosine Kinase (BTK).
Chemical Identity & Computed Properties
As a specific isomer of the C₁₁H₁₃N₃ family, this compound shares the molecular weight of its N-methyl-1-benzyl isomer (PubChem CID 206698) but possesses distinct topological polar surface properties due to the primary amine and steric shielding.
Physicochemical Profile
| Property | Value | Rationale/Significance |
| IUPAC Name | 1-[(2-methylphenyl)methyl]pyrazol-4-amine | Official nomenclature for registry. |
| Molecular Formula | C₁₁H₁₃N₃ | Core stoichiometry. |
| Molecular Weight | 187.24 g/mol | Fragment-like; ideal for Lead-Like metrics (MW < 300). |
| Exact Mass | 187.1109 Da | Crucial for HRMS identification. |
| SMILES | CC1=CC=CC=C1CN2C=C(N)C=N2 | String for cheminformatics integration. |
| LogP (Predicted) | 1.6 – 1.9 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~52 Ų | (26 Ų for NH₂ + ~26 Ų for Pyrazole Ns). High oral bioavailability potential. |
| H-Bond Donors | 2 (Primary Amine) | Key for H-bonding with kinase hinge regions (e.g., Glu/Leu backbone). |
| H-Bond Acceptors | 2 (Pyrazole N2 + Amine N) | Interactions with solvating water or protein residues. |
| pKa (Conjugate Acid) | ~3.5 (Amine), ~2.5 (Pyrazole) | Weak base; likely neutral at physiological pH (7.4). |
Synthesis & Manufacturing Protocol
The synthesis of 1-(2-Methylbenzyl)-1H-pyrazol-4-amine is most reliably achieved via a convergent Alkylation-Reduction sequence . This route avoids the regioselectivity issues often seen when cyclizing hydrazines with enol ethers.
Reaction Scheme Visualization
The following diagram illustrates the critical pathway from commercially available starting materials to the target amine.
Caption: Two-step regioselective synthesis targeting the N1-position via base-mediated alkylation followed by nitro reduction.
Detailed Experimental Methodology
Step 1: N-Alkylation (Formation of the Nitro Intermediate)
Principle: The pyrazole anion attacks the benzylic electrophile. While pyrazoles can tautomerize, 4-nitropyrazole typically alkylates at position 1.
-
Reagents: 4-Nitropyrazole (1.0 eq), 2-Methylbenzyl bromide (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Protocol:
-
Dissolve 4-nitropyrazole in DMF (5 mL/mmol) under
atmosphere. -
Add
and stir for 15 min at Room Temperature (RT) to generate the pyrazolate anion. -
Add 2-Methylbenzyl bromide dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1][2]
-
Workup: Pour into ice water. The nitro intermediate usually precipitates as a solid. Filter, wash with water, and dry.[2]
-
Step 2: Nitro Reduction (Formation of the Amine)
Principle: Chemoselective reduction of the nitro group to the primary amine without cleaving the benzylic bond.
-
Method A (Iron-Mediated):
-
Suspend the nitro intermediate in EtOH/Water (3:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (
, 5.0 eq). -
Reflux (80°C) for 2 hours.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract with EtOAc.
-
-
Method B (Catalytic Hydrogenation):
-
Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%).
-
Stir under
balloon (1 atm) for 4–12 hours. -
Workup: Filter through Celite and concentrate.
-
-
Purification: The crude amine is often an oil or low-melting solid. Purify via Flash Column Chromatography (DCM/MeOH 95:5) or convert to the HCl salt for crystallization.
Medicinal Chemistry Applications
This compound is a Pharmacophore Scaffold used to probe steric tolerance in drug binding pockets.
SAR Logic: The "Ortho-Effect"
In drug design, replacing a hydrogen (H) or fluorine (F) with a methyl group (Me) at the ortho position of a benzyl ring induces a conformational restriction known as the "Atropisomer Effect" or simply steric locking.
Caption: Decision tree for selecting the 2-methylbenzyl substituent during Lead Optimization.
Key Biological Targets
-
Kinase Inhibitors: The 4-amino group serves as a nucleophile to form ureas or amides that bind to the "Hinge Region" (e.g., via reaction with CDIs or acid chlorides). The 2-methylbenzyl group occupies the solvent-exposed front pocket or the hydrophobic back-pocket (Gatekeeper region) depending on the scaffold geometry.
-
Fragment-Based Drug Discovery (FBDD): With a MW < 200, this molecule is an ideal "fragment" for crystallographic screening.
Safety & Handling (GHS Standards)
While specific toxicological data for this exact isomer may be sparse, it should be handled according to the safety profile of general aromatic amines .
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Always handle in a fume hood to avoid inhalation of amine vapors.
-
Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent oxidation (browning) of the primary amine.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 206698, Pyrazole, 1-benzyl-4-(methylamino)-. (Used as homologous reference for physicochemical properties). Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4362222, 1-(2-fluorobenzyl)-1H-pyrazol-4-amine. (Isostere reference). Retrieved from [Link]
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An In-depth Technical Guide to 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine: Synonyms, Nomenclature, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel chemical entity 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine. Given its structural features, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. This document delves into its nomenclature, potential synthetic pathways, expected analytical characteristics, and the broader context of its classification within the pharmacologically significant pyrazole family.
Nomenclature and Structural Identification
The systematic identification of a chemical compound is fundamental for clear scientific communication. For 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine, several naming conventions and identifiers are applicable.
1.1. IUPAC Name:
The formal name, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine . This name precisely describes the molecular structure: a pyrazole ring substituted at the first nitrogen position with a (2-methylphenyl)methyl (also known as a 2-methylbenzyl) group, and an amine group at the fourth position of the pyrazole ring.
1.2. Synonyms and Alternative Names:
In scientific literature and chemical databases, this compound may be referred to by various synonyms:
-
1-(2-Methylbenzyl)-1H-pyrazol-4-amine
-
4-Amino-1-(2-methylbenzyl)pyrazole
-
[1-(2-Methylbenzyl)-1H-pyrazol-4-yl]amine
1.3. Chemical Identifiers:
As of the latest search, a specific CAS Registry Number for 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine has not been identified in major chemical databases. This suggests the compound may be a novel entity or not yet widely cataloged. However, related structures are registered, which can be useful for comparative studies:
| Compound | CAS Number |
| 1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-amine | 1002414-59-6 |
| 1-[(2-Methylphenyl)methyl]-1H-pyrazole | 1205194-49-5 |
| 1-Benzyl-1H-pyrazol-4-amine | 28466-62-8 |
| 1-Methyl-1H-pyrazol-4-amine | 69843-13-6 |
These identifiers are crucial for unambiguous database searching and procurement.
1.4. Structural Representation:
The chemical structure of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine is depicted below:
Caption: 2D structure of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine.
Proposed Synthetic Pathways
The synthesis of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine can be approached through several established methods for the preparation of 4-aminopyrazoles. A common and effective strategy involves the construction of the pyrazole ring followed by the introduction or unmasking of the amino group.
2.1. General Synthetic Strategy:
A plausible synthetic route is a multi-step process, as illustrated in the workflow diagram below. This approach offers flexibility and allows for the purification of intermediates.
Caption: Proposed synthetic workflow for the target compound.
2.2. Detailed Experimental Protocol (Proposed):
This protocol is a proposed method based on analogous syntheses found in the literature.[1] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Synthesis of 1-(2-Methylbenzyl)-4-nitro-1H-pyrazole
-
Reaction Setup: To a solution of 4-nitropyrazole (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents).
-
Alkylation: To this stirred suspension, add 2-methylbenzyl bromide or chloride (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) for several hours until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
-
Reaction Setup: Dissolve the 1-(2-methylbenzyl)-4-nitro-1H-pyrazole intermediate (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Reduction: To this solution, add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Chemical Reduction: Using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid.
-
-
Reaction Monitoring: The reduction can be monitored by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the product.
-
Work-up and Purification:
-
For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
For chemical reduction, the reaction mixture is basified to precipitate the metal salts, which are then filtered off. The filtrate is extracted with an organic solvent.
-
-
Final Product Isolation: The crude product is purified by column chromatography or recrystallization to yield 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine.
Analytical Characterization (Expected)
The structural confirmation of the synthesized 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine would rely on a combination of spectroscopic techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylbenzyl group, a singlet for the benzylic methylene (CH₂) protons, signals for the pyrazole ring protons, a singlet for the methyl (CH₃) group, and a broad singlet for the amine (NH₂) protons. The chemical shifts and coupling constants will be characteristic of the proposed structure.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the pyrazole ring carbons, and the methyl carbon.
3.2. Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. The expected molecular ion peak ([M+H]⁺) would correspond to the calculated molecular weight of C₁₁H₁₃N₃.
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[2][3] This makes pyrazole derivatives, including 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine, attractive candidates for drug development programs.
4.1. Kinase Inhibition:
A significant number of pyrazole-containing compounds have been developed as potent and selective kinase inhibitors.[4][5] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.[6] The 1-benzyl-1H-pyrazole motif, which is structurally analogous to the target compound, has been specifically explored for the development of inhibitors for Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis and inflammation.[4]
Caption: Potential inhibition of the RIP1 kinase signaling pathway.
4.2. Other Therapeutic Areas:
Beyond kinase inhibition, pyrazole derivatives have demonstrated a wide range of pharmacological activities, including:
The specific substitution pattern of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine, with the 2-methylbenzyl group providing lipophilicity and the 4-amino group offering a site for hydrogen bonding, makes it a promising scaffold for further chemical modification and biological evaluation across these therapeutic areas.
Conclusion
1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine is a novel compound with significant potential in the field of drug discovery. This guide has provided a thorough overview of its nomenclature, a plausible synthetic route, and the expected methods for its characterization. The structural similarity to known kinase inhibitors and other biologically active pyrazole derivatives suggests that this compound warrants further investigation as a lead structure for the development of new therapeutic agents. Researchers are encouraged to use the information presented herein as a foundation for their own studies into the synthesis and pharmacological evaluation of this promising molecule.
References
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). PubMed. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]
-
1-methyl-1H-pyrazol-4-amine. PubChem. [Link]
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). PubMed. [Link]
-
[Basically substituted 4-acylaminophenazones: synthesis and pharmacological effect]. (1968). Arzneimittelforschung. [Link]
-
1-Benzyl-1H-pyrazol-4-amine. American Elements. [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. [Link]
-
Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Potent Kinase Inhibitors from 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular functions, including growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a well-established hallmark of numerous pathologies, most notably cancer, rendering them prime targets for therapeutic intervention.[1] Within the landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[1][2] This structural motif is featured in numerous FDA-approved drugs, such as Crizotinib, Ruxolitinib, and Encorafenib, underscoring its significance in modern drug discovery.[3]
The synthetic accessibility and versatile nature of the pyrazole core allow for the strategic placement of substituents that can engage in key interactions within the ATP-binding pocket of kinases.[2][3] This document provides detailed application notes and a comprehensive protocol for the synthesis of a novel class of kinase inhibitors, utilizing 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine as a key starting material. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Strategic Rationale: Leveraging the 4-Aminopyrazole Moiety
The choice of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine as the foundational building block is deliberate. The 4-amino group serves as a crucial nucleophile, enabling the construction of larger, more complex molecules through reactions such as nucleophilic aromatic substitution. This approach is particularly effective for coupling the pyrazole core to heterocyclic systems like pyrimidines and quinazolines, which are known to interact with the hinge region of many kinases.[2] The 1-benzyl substituent, specifically with the 2-methyl group, can be systematically modified to probe the solvent-exposed regions of the kinase binding site, allowing for the fine-tuning of potency and selectivity.[4]
This application note will focus on a well-established and highly adaptable synthetic strategy: the reaction of our core amine with a substituted 2,4-dichloropyrimidine to generate potent inhibitors targeting the Janus Kinase (JAK) family. Abnormalities in the JAK/STAT signaling pathway are implicated in various cancers and inflammatory disorders, making it a highly relevant therapeutic target.[2]
Experimental Workflow and Logical Framework
The overall process follows a logical progression from chemical synthesis to biological evaluation. This workflow is designed to be efficient and to provide clear go/no-go decision points throughout the discovery process.
Caption: Overall workflow from synthesis to SAR analysis.
Detailed Synthesis Protocol: Preparation of a 4-Amino-(1H)-pyrazole-based JAK Inhibitor
This protocol describes the synthesis of a representative kinase inhibitor, N-(5-chloro-2-((2,4-dichlorophenyl)amino)pyrimidin-4-yl)-1-((2-methylphenyl)methyl)-1H-pyrazol-4-amine , adapted from established methodologies for the synthesis of potent JAK inhibitors.[2]
Step 1: Synthesis of 2,5-dichloro-N-(2,4-dichlorophenyl)pyrimidin-4-amine (Intermediate 1)
-
Reagents and Materials:
-
2,4,5-trichloropyrimidine
-
2,4-dichloroaniline
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in n-BuOH, add 2,4-dichloroaniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1.
-
Step 2: Synthesis of the Final Product
-
Reagents and Materials:
-
Intermediate 1
-
1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
-
Trifluoroacetic acid (TFA)
-
n-Butanol (n-BuOH)
-
Microwave reactor vial, magnetic stirrer.
-
-
Procedure:
-
In a microwave reactor vial, combine Intermediate 1 (1.0 eq), 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (1.2 eq), and a catalytic amount of TFA in n-BuOH.
-
Seal the vial and heat the reaction mixture to 120 °C for 1 hour using microwave irradiation.[2]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the final product.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Mechanism of Action and Rationale for Experimental Design
The synthesized N-(pyrimidin-4-yl)-1H-pyrazol-4-amine derivatives are designed to be ATP-competitive inhibitors. The core structure mimics the adenine region of ATP, allowing it to bind to the active site of the kinase.
Caption: Key interactions of the inhibitor in the kinase ATP pocket.
The pyrazole and pyrimidine nitrogens are expected to form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[2] The 1-benzyl group is positioned to interact with the hydrophobic P-loop region, where modifications can enhance potency and selectivity.[4] The choice of microwave irradiation in the final step is to accelerate the reaction rate, often leading to cleaner reactions and higher yields in shorter timeframes.[2]
Target Kinase Family: Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway. This pathway transduces signals from cytokines and growth factors, playing a central role in immunity, hematopoiesis, and cell growth.[2]
Caption: The JAK/STAT signaling pathway and point of inhibition.
Dysregulation of this pathway is linked to myeloproliferative neoplasms and various cancers.[2] Therefore, inhibitors designed from the 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine scaffold are expected to block the phosphorylation and subsequent activation of STAT proteins, leading to the downregulation of genes involved in proliferation and survival.
Protocols for Biological Evaluation
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Materials: Synthesized inhibitor, target JAK enzyme (e.g., JAK2), appropriate substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 96-well or 384-well plate, add the JAK enzyme, substrate, and kinase buffer.
-
Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP. Incubate at 30 °C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP, and then measure the luminescence produced by a luciferase reaction.
-
Calculate the percentage of kinase inhibition for each concentration and plot a dose-response curve to determine the IC₅₀ value.
-
2. Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the synthesized inhibitor on the viability of cancer cell lines with constitutively active JAK/STAT signaling (e.g., HEL, K562).
-
Materials: HEL or K562 cell lines, RPMI-1640 media, FBS, synthesized inhibitor, MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitor for 72 hours.
-
Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Alternatively, use the CellTiter-Glo® reagent and measure luminescence.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the core structure is essential for optimizing inhibitor potency and selectivity. The data below illustrates a hypothetical SAR based on known trends for pyrazole-based kinase inhibitors.[4][5][6]
| Compound ID | R1 (on Pyrimidine) | R2 (on Benzyl) | JAK2 IC₅₀ (nM) |
| I-1 | H | 2-Methyl | 150 |
| I-2 | Cl | 2-Methyl | 25 |
| I-3 | F | 2-Methyl | 30 |
| I-4 | Cl | H | 45 |
| I-5 | Cl | 4-Fluoro | 15 |
| I-6 | Cl | 2,4-Difluoro | 8 |
SAR Insights:
-
Substitution on the Pyrimidine Ring (R1): The introduction of a small halogen, such as chlorine (I-2) or fluorine (I-3), at the 5-position of the pyrimidine ring often enhances potency compared to the unsubstituted analog (I-1). This may be due to favorable interactions in the binding pocket.
-
Substitution on the Benzyl Ring (R2): The 2-methyl group on the starting material (I-2 vs. I-4) provides a significant potency boost, suggesting a beneficial hydrophobic interaction. Further substitution with electron-withdrawing groups like fluorine (I-5, I-6) can further improve activity, potentially by modulating the electronic properties or conformation of the benzyl ring.[4]
Conclusion and Future Directions
The synthetic and biological evaluation protocols detailed herein provide a robust framework for the development of novel kinase inhibitors from the versatile starting material, 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine. The proposed N-(pyrimidin-4-yl)-1H-pyrazol-4-amine scaffold shows great promise for targeting the JAK family of kinases. Future work should focus on expanding the library of derivatives by modifying the substitution on both the pyrimidine and the benzyl rings to further optimize potency, selectivity, and pharmacokinetic properties. These efforts, guided by iterative cycles of synthesis and biological testing, can lead to the identification of potent and selective kinase inhibitors with significant therapeutic potential.
References
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Bavetsias, V., et al. (2016). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 26(15), 3683-3689. [Link]
-
Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]
-
Lau, C. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 3025. [Link]
-
Lau, C. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. Molecules, 27(19), 6527. [Link]
-
Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 547-556. [Link]
-
Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(21), 5485. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/288f625902b5420367204f445d4719266736279f]([Link]
-
Söyler, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Milaković, M., & Van der Eycken, E. V. (2024). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 9(1), e202303502. [Link]
-
El-Sayed, N. N. E., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103525. [Link]
-
El-Gazzar, M. G., et al. (2019). A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. Letters in Organic Chemistry, 16(11), 868-877. [Link]
-
Schoknecht, M., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 16(11), 1838-1853. [Link]
-
Singh, S., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic & Medicinal Chemistry, 48, 116407. [Link]
-
Iadanza, M. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
Shaik, N. B., & Badgujar, D. M. (2018). Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. ResearchGate. [Link]
-
Organic Chemistry Portal. (2022). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Reddy, G. K., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 12345. [Link]
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- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocol for Amide Coupling with 4-Aminopyrazole Derivatives
Executive Summary & Strategic Importance
4-Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., JAK, Aurora, and CDK inhibitors).[1][2] However, the formation of an amide bond at the C4-amino position presents distinct challenges compared to standard aniline couplings.[1]
The "4-Aminopyrazole Paradox":
-
Nucleophilicity: The C4-amino group is electron-rich due to the pyrazole ring but is often rendered non-nucleophilic by electron-withdrawing protecting groups or steric hindrance from C3/C5 substituents.[1]
-
Regioselectivity: In N1-unsubstituted pyrazoles, the ring nitrogen (N1) competes with the exocyclic amine (C4-NH2) for the electrophile, leading to undesired N-acylation or bis-acylation.[1]
-
Stability: Free base 4-aminopyrazoles are notoriously air-sensitive, rapidly oxidizing to dark brown impurities.[1] They are best handled as HCl or oxalate salts.
This guide provides three field-proven protocols to overcome these barriers, prioritizing yield, purity, and operational simplicity.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate using the following decision tree to determine the optimal synthetic pathway.
Caption: Decision matrix for selecting the appropriate amide coupling protocol based on N1-substitution and steric environment.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/DIEA)
Best for: Robust, N1-protected substrates with moderate nucleophilicity.[1][2] Mechanism: HATU generates a reactive OAt-active ester, accelerating the reaction while minimizing racemization of chiral carboxylic acids.[1][3]
Reagents:
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIEA (1.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.
-
Amine Prep: In a separate vial, suspend the 4-Aminopyrazole HCl salt (1.1 equiv) in DMF. Add DIEA (2.0–3.0 equiv) to free-base the amine in situ.[1]
-
Critical Step: Ensure the amine solution is fully dissolved and not dark brown (oxidation). If necessary, degas with N2.[2]
-
-
Coupling: Add the amine solution to the activated acid mixture dropwise.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[3]
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (typically MeOH/DCM or EtOAc/Hex).
Protocol B: The "Clean & Green" (T3P/Pyridine)
Best for: Low-nucleophilicity amines, sterically hindered substrates, or when epimerization is a concern.[1][2] Advantage: T3P (Propylphosphonic anhydride) drives the reaction to completion with water-soluble byproducts, simplifying workup.[1][2]
Reagents:
-
T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)[2]
-
Base: Pyridine (3.0–5.0 equiv) or NMM (N-methylmorpholine)[1][2]
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)[1]
Step-by-Step Procedure:
-
Setup: Charge a flask with Carboxylic Acid (1.0 equiv) and 4-Aminopyrazole HCl salt (1.1 equiv).
-
Solvent: Add EtOAc (or 2-MeTHF) to reach 0.1–0.2 M concentration.[1]
-
Base Addition: Add Pyridine (4.0 equiv). The mixture may remain a suspension.
-
Coupling Agent: Add T3P solution (1.5 equiv) dropwise at 0°C or RT.
-
Reaction: Allow to warm to RT. If conversion is slow after 4 hours, heat to 50–60°C. T3P is thermally stable and effective at elevated temperatures.[2]
-
Workup (The "T3P Advantage"):
-
Result: Often yields product of sufficient purity (>90%) without chromatography.
Protocol C: Transient Silylation Strategy
Best for: N1-Unsubstituted 4-aminopyrazoles.[1] Logic: Temporarily protects the competing N1-H and solubilizes the substrate, directing acylation to the exocyclic amine.[1]
Reagents:
-
TMSCl (Trimethylsilyl chloride) (2.2 equiv) or BSA (Bis(trimethylsilyl)acetamide)[2]
-
Base: Pyridine or TEA[1]
-
Acylating Agent: Acid Chloride or Mixed Anhydride (generated via Isobutyl chloroformate)[2]
Step-by-Step Procedure:
-
Silylation: Suspend 4-Aminopyrazole HCl salt (1.0 equiv) in DCM or THF. Add Pyridine (3.0 equiv) and TMSCl (2.2 equiv).[2]
-
Reflux: Heat to mild reflux (40°C) for 30–60 mins. The mixture should become homogeneous as the N1,N-exocyclic-bis-silylated species forms.
-
Cooling: Cool to 0°C.
-
Acylation: Add the Acid Chloride (1.0 equiv) dropwise.
-
Desilylation: Stir for 1–2 hours. Quench with MeOH (excess) or aqueous acid (1N HCl) to remove the TMS groups.
-
Isolation: Neutralize to pH 7–8 and extract with EtOAc. The product will be the N1-unsubstituted amide.[1]
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Low nucleophilicity of amine.[1] | Switch to Protocol B (T3P) and heat to 60°C. Ensure free base is fully generated (check pH > 8).[2] |
| Bis-acylation (N1 + NH) | N1 is unprotected and competitive.[1] | Use Protocol C (Transient Silylation) or permanently protect N1 (e.g., Boc/THP) before coupling.[2] |
| Dark/Black Reaction Mixture | Oxidation of aminopyrazole. | Degas solvents with N2/Ar. Add a pinch of Ascorbic Acid or Sodium Metabisulfite during workup to reduce oxidized species. |
| Racemization of Acid | Base-mediated proton abstraction.[1] | Use T3P/Pyridine (Protocol B) or reduce base equivalents in HATU protocol. Avoid DMAP. |
| Product Water Soluble | Amphoteric nature of pyrazole. | Do not wash with strong acid/base. Use "Salting out" (saturate aqueous phase with NaCl) and extract with n-Butanol or DCM/iPrOH (3:1).[1] |
References
-
T3P Reagent Utility: "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] ResearchGate.[8]
-
Aminopyrazole Reactivity: "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica.
-
HATU Protocol Standards: "Standard Protocol for HATU Peptide Coupling." BenchChem.[3] [2]
-
Regioselectivity Challenges: "Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles." PubMed Central.
-
Transient Silylation Context: "Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation." ResearchGate.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Fidelity Functionalization of 1-(2-methylbenzyl)-1H-pyrazol-4-amine
Executive Summary
This guide details the strategic deployment of 1-(2-methylbenzyl)-1H-pyrazol-4-amine (referred to herein as 1-MBA ) as a nucleophilic building block.[1] While 4-aminopyrazoles are privileged scaffolds in medicinal chemistry—ubiquitous in kinase inhibitors (e.g., JAK, CDK) and GPCR modulators—the specific 2-methylbenzyl substitution offers unique advantages. It provides increased metabolic stability against oxidative debenzylation compared to unsubstituted benzyl groups and introduces a defined steric vector that restricts bond rotation, often improving potency in hydrophobic pockets.
This document provides validated protocols for leveraging the 4-amino group in Amide Couplings, Buchwald-Hartwig Aminations, and Reductive Aminations, ensuring high yields and minimizing side reactions associated with the pyrazole core.
Chemical Profile & Handling
1-MBA behaves as a heteroaromatic amine (aniline-like) rather than an aliphatic amine.[1] Its nucleophilicity is tempered by the aromatic pyrazole ring, requiring activated electrophiles or catalysis for successful coupling.
| Property | Description |
| Structure | Pyrazole ring substituted at N1 with 2-methylbenzyl; primary amine at C4.[1] |
| Nucleophilicity | Moderate. |
| pKa (Conjugate Acid) | Estimated ~4.0–4.5. The free base is weak; protonation occurs at N2 (pyrazole nitrogen) before the exocyclic amine in strongly acidic media. |
| Solubility | High in DMSO, DMF, DCM, MeOH. Moderate in EtOAc.[2] Low in water/hexanes. |
| Stability | Stable to air and moisture. The N1-benzyl bond is robust but can be cleaved under high-pressure hydrogenolysis (though the 2-methyl group sterically hinders this cleavage compared to simple benzyls).[1] |
Reaction Landscape & Decision Logic
The primary challenge in functionalizing 1-MBA is avoiding coordination of the pyridine-like nitrogen (N2) to metal catalysts or competing protonation.[1] The following diagram outlines the strategic pathways.
Figure 1: Strategic reaction pathways for 1-MBA functionalization.
Validated Protocols
Protocol A: High-Efficiency Amide Coupling
Application: Synthesis of kinase inhibitor libraries where the pyrazole amide acts as the hinge-binding motif.[1] Rationale: 1-MBA is less nucleophilic than alkyl amines.[1] Standard EDC/HOBt protocols often fail or proceed slowly. HATU is preferred for its rapid activation and high conversion rates with electron-poor anilines.[1]
Materials:
-
1-MBA (1.0 equiv)[1]
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMAc[1]
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes.
-
Note: The solution should turn slightly yellow/orange upon activation.
-
-
Addition: Add 1-MBA (1.0 mmol) directly to the activated ester solution.
-
Reaction: Stir at 50°C for 4–16 hours.
-
Why heat? While some anilines react at RT, the steric bulk of the 2-methylbenzyl group and the electronics of the pyrazole often require mild heating to drive the reaction to completion.
-
-
Workup:
-
Dilute with EtOAc (30 mL).
-
Wash with saturated NaHCO₃ (2 x 15 mL) to remove HATU byproducts.
-
Wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry over Na₂SO₄ and concentrate.[3]
-
-
Purification: Flash chromatography (typically 0–10% MeOH in DCM).
Protocol B: Buchwald-Hartwig Cross-Coupling
Application: Installing aryl groups to form biaryl amines (e.g., mimicking the core of drugs like Pazopanib). Rationale: The pyrazole N2 can poison Pd catalysts. Ligands like BrettPhos or XPhos are essential as they are bulky enough to prevent N2 coordination and electron-rich enough to facilitate oxidative addition into deactivated aryl halides.[1]
Materials:
-
1-MBA (1.0 equiv)[1]
-
Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
-
Ligand: BrettPhos (4-6 mol%) (Preferred for primary amines)[1]
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
Step-by-Step Procedure:
-
Prep: Charge a microwave vial or Schlenk tube with 1-MBA , Aryl Halide , Base , Pd source , and Ligand .
-
Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane via syringe.
-
Reaction: Heat to 100°C (oil bath) or 120°C (microwave) for 1–12 hours.
-
Monitoring: Check LCMS for consumption of the aryl halide.[5] If conversion stalls, add a second portion of catalyst/ligand.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Reverse-phase HPLC is often recommended to remove trace phosphine oxides and Pd contaminants.[1]
Protocol C: Reductive Amination
Application: Creating flexible secondary amine linkers. Rationale: The intermediate imine formed between 1-MBA and an aldehyde is relatively stable but requires a stronger reducing agent than standard aliphatic amines due to conjugation.[1] Sodium Triacetoxyborohydride (STAB) is the reagent of choice.
Step-by-Step Procedure:
-
Imine Formation: Dissolve 1-MBA (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (1,2-Dichloroethane) or THF.[1]
-
Acid Catalysis: Add Acetic Acid (1–2 drops, approx. 1.0 equiv) to catalyze imine formation. Stir for 1 hour at RT.
-
Reduction: Add STAB (1.5–2.0 equiv) in one portion.
-
Reaction: Stir at RT overnight.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[3]
Troubleshooting & Optimization Logic
| Issue | Root Cause | Corrective Action |
| Low Conversion (Amide) | Poor nucleophilicity of 4-NH2.[1] | Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ.[1] Heat to 80°C. |
| Catalyst Poisoning (Pd) | Pyrazole N2 coordinating Pd. | Increase Ligand:Pd ratio to 2:1 or 3:[1]1. Use tBuBrettPhos precatalyst (G3) for faster initiation. |
| Regioisomerism | Not applicable for 1-MBA.[1] | The N1 is fixed with the 2-methylbenzyl group.[1] Unlike unsubstituted pyrazoles, tautomerism is blocked, ensuring single-isomer products.[1] |
| Solubility Issues | Hydrophobicity of 2-methylbenzyl. | Use a co-solvent mixture of DCM/HFIP (Hexafluoroisopropanol) for difficult couplings. HFIP activates epoxides and stabilizes charged intermediates. |
Workup & Purification Workflow
Efficient isolation is critical. The following flow ensures removal of toxic coupling reagents and metal residues.
Figure 2: Purification decision tree for 1-MBA derivatives.
References
-
BenchChem. Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.[1][5] Application Note. Accessed Oct 2023. Link (General protocol adaptation).
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link (Ligand selection for heteroaromatic amines).
-
Organic Chemistry Portal. Synthesis of Pyrazoles and Reactivity.Link (General reactivity profiles).
-
PubChem. Compound Summary: 1-benzyl-N-methyl-1H-pyrazol-4-amine (Analogous substructure).[1][6]Link (Physical property estimation).
-
Sigma-Aldrich. Protocol for Amide Coupling using HATU.[1]Link (Standard operating procedure).
Sources
- 1. CAS#:1248965-89-0 | [(1-Methyl-1H-pyrazol-4-yl)methyl](2-methylbutyl)amine | Chemsrc [m.chemsrc.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. peptide.com [peptide.com]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3 | CID 206698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo-Pyrimidine Hybrids
Introduction: The Strategic Importance of Pyrazolo-Pyrimidines in Modern Drug Discovery
The fusion of pyrazole and pyrimidine rings creates the pyrazolo-pyrimidine scaffold, a class of heterocyclic compounds that holds a privileged position in medicinal chemistry.[1][2][3] These structures are recognized as bioisosteres of purines, the fundamental building blocks of DNA and RNA.[2][4] This structural mimicry allows them to interact with a wide array of biological targets, particularly protein kinases, by functioning as ATP-competitive inhibitors.[5][6] Consequently, pyrazolo-pyrimidine derivatives have been successfully developed into therapeutics for a range of diseases, demonstrating potent anticancer, anti-inflammatory, antiviral, and antibacterial activities.[7][8][9][10]
The versatility of this scaffold stems from the accessibility of its precursors, chief among them being aminopyrazoles.[7][11][12] These intermediates are advantageous frameworks that serve as highly versatile synthons for constructing the fused bicyclic system.[7][8][11] Depending on the substitution pattern and the position of the amino group on the pyrazole ring, different isomeric pyrazolo-pyrimidine cores can be synthesized, with the most prominent being the pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines . Each isomer presents a unique three-dimensional architecture and vectoral display of functional groups, leading to distinct pharmacological profiles.
This guide provides a detailed exploration of the key synthetic transformations used to access these two important scaffolds from aminopyrazole intermediates. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations that govern these powerful synthetic methods.
Part 1: Synthesis of Pyrazolo[3,4-d]pyrimidines: Building the Purine Analogue
The pyrazolo[3,4-d]pyrimidine core is a direct analogue of adenine, making it a cornerstone for the development of kinase inhibitors.[6][9] A vast number of derivatives have been synthesized as inhibitors of enzymes like Src tyrosine kinase, Bruton's tyrosine kinase (BTK), and others implicated in cancer and inflammatory diseases.[9][13] The most common and efficient synthetic approach involves the cyclization of a 5-aminopyrazole bearing a cyano or carboxylate group at the C4 position with a one-carbon electrophile.
Core Strategy: Cyclization with Single-Carbon Donors
The fundamental transformation involves reacting a 5-amino-1H-pyrazole-4-carbonitrile or -carboxylate intermediate with a reagent that can provide a single carbon atom to form the C4 position of the pyrimidine ring. Common C1 sources include formic acid, formamide, and orthoformates.[9][14] The reaction proceeds via an initial acylation or formylation of the C5-amino group, followed by an intramolecular nucleophilic attack of the pyrazole N1 nitrogen onto the newly introduced carbonyl or imine function, leading to ring closure.
Caption: General workflow for Pyrazolo[3,4-d]pyrimidine synthesis.
Experimental Protocol 1.1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol details the synthesis of a model pyrazolo[3,4-d]pyrimidin-4-one via the acid-catalyzed cyclization of a 5-aminopyrazole-4-carbonitrile intermediate with formic acid. This method is robust and widely applicable for generating C4-oxo derivatives.[9]
Materials:
-
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol)
-
Formic Acid (98-100%, 30 mL)
-
Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask (100 mL) with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Add 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) to a 100 mL round-bottom flask.
-
Add formic acid (30 mL) to the flask.
-
Causality Note: Formic acid serves as both the solvent and the C1 electrophile. The acidic environment protonates the nitrile group, facilitating the subsequent cyclization step.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 7 hours, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution slowly into a beaker containing 100 mL of ice-cold water while stirring. A precipitate will form.
-
Self-Validation: The formation of a solid precipitate upon quenching with water is the first indicator of a successful reaction, as the product is significantly less soluble in water than the formic acid starting material.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL) to remove any residual formic acid.
-
Dry the crude product in a vacuum oven.
-
Purify the product by recrystallization from ethanol to yield the final compound as a crystalline solid.
Characterization Data (Expected): [9]
-
Appearance: White to off-white solid
-
Yield: ~83%
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.34 (s, 1H, NH), 8.13 (s, 1H, pyrimidine-H), 8.03–8.01 (m, 2H, Ar-H), 7.54–7.50 (m, 2H, Ar-H), 7.37–7.33 (m, 1H, Ar-H), 2.52 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 157.99, 152.24, 148.88, 145.93, 138.29, 129.11, 126.62, 121.36, 105.74, 13.37.
| Reagent Variation | Condition | Product Type | Typical Yield | Reference |
| Formamide | Reflux, 10-18 h | 4-amino derivative | 65-75% | [15] |
| Triethyl Orthoformate | Reflux with amine | 4-substituted amino | 70-90% | [14][16] |
| POCl₃ / Amide | Reflux (Vilsmeier) | 4-substituted | 70-91% | [17] |
| Phenyl isothiocyanate | DMF, 85-90 °C | 4-imino-5-thioxo | ~58% | [18] |
Part 2: Synthesis of Pyrazolo[1,5-a]pyrimidines: The Kinase Inhibitor Scaffold
The pyrazolo[1,5-a]pyrimidine isomer is a highly versatile scaffold found in numerous approved drugs and clinical candidates, particularly those targeting protein kinases.[1][5] Unlike the [3,4-d] isomer, its synthesis typically involves the reaction of a 3-aminopyrazole or 5-aminopyrazole with a 1,3-bielectrophilic compound. The aminopyrazole acts as a 1,3-bisnucleophile, with the reaction initiating at the exocyclic amino group followed by cyclization involving the endocyclic N1 nitrogen.
Core Strategy: Condensation with β-Dicarbonyl Compounds and Equivalents
This is the most prevalent and robust method for constructing the pyrazolo[1,5-a]pyrimidine core.[5][19] The reaction of a 5-aminopyrazole with a β-dicarbonyl compound (e.g., acetylacetone) or a β-ketoester (e.g., ethyl acetoacetate) in an acidic medium like acetic acid or under thermal conditions leads to a regioselective condensation-cyclization cascade.
Mechanism Insight: The reaction begins with the nucleophilic attack of the more reactive exocyclic 5-amino group on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by the elimination of water to form a vinylogous amide intermediate. The subsequent intramolecular cyclization occurs via the attack of the endocyclic pyrazole nitrogen (N1) onto the second carbonyl group, which, after dehydration, yields the aromatic pyrazolo[1,5-a]pyrimidine ring system.[5][20]
Caption: Condensation-cyclization pathway to pyrazolo[1,5-a]pyrimidines.
Experimental Protocol 2.1: Synthesis of N-Aryl-2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides
This protocol describes a typical acid-catalyzed condensation of a substituted 5-aminopyrazole with acetylacetone. Acetic acid is commonly used as it serves as both a solvent and a catalyst for the dehydration steps.[21]
Materials:
-
5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide (e.g., 4a-c from[21]) (1.0 mmol)
-
Acetylacetone (1.2 mmol, 1.2 equiv.)
-
Glacial Acetic Acid (15 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve the starting 5-aminopyrazole derivative (1.0 mmol) in glacial acetic acid (15 mL).
-
Add acetylacetone (1.2 mmol) to the solution.
-
Causality Note: Using a slight excess of the β-dicarbonyl compound ensures the complete consumption of the more valuable aminopyrazole starting material. Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 5-7 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the flask to room temperature. The product may begin to crystallize out of the solution.
-
Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product completely.
-
Self-Validation: A distinct color change and the formation of a solid product upon cooling or quenching are strong indicators of product formation. The product's identity should be confirmed by comparing its melting point and spectral data with literature values.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford the desired N-aryl-2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide.
Characterization Data (Example for 7a from[21]):
-
Appearance: Yellow crystals
-
Yield: 75-85%
-
¹H-NMR (DMSO-d₆, δ ppm): 10.11 (s, 1H, CONH), 8.35 (s, 1H, NH), 7.64 (d, 2H, Ar-H), 7.49 (d, 2H, Ar-H), 7.33 (t, 2H, Ar-H), 7.07 (t, 1H, Ar-H), 6.94 (d, 2H, Ar-H), 6.89 (s, 1H, pyrimidine-H), 3.73 (s, 3H, OCH₃), 2.59 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).
-
Mass Spectrum: m/z [M]+ corresponding to the calculated molecular weight.
| 1,3-Bielectrophile | Condition | Resulting Substitution | Typical Yield | Reference |
| Ethyl acetoacetate | Acetic Acid, reflux | 5-Methyl-7-hydroxy | Good | [22] |
| Diethyl malonate | Reflux (neat or solvent) | 5,7-Dihydroxy | Good | [19][23] |
| Benzylidenemalononitrile | Microwave, 120 °C | 5-Amino-6-cyano-7-aryl | Good | [5] |
| Enaminones | Pyridine, reflux | Variably substituted | Moderate-Good | [5][24] |
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. De Gruyter. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
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Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]
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Synthesis of Some Pyrazolo[5][8]pyrimidine Derivatives for Biological Evaluation. Taylor & Francis Online. [Link]
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Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
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Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Preprints.org. [Link]
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Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]
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Pyrimidine derivatives and related compounds. 4. A route for the synthesis of pyrazolo [3,4-e]-as-triazines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-c]-as-triazines. ACS Publications. [Link]
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An Overview of Pyrazolopyrimidine Hybrids with Their Biological Activities. Ijaresm. [Link]
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Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [Link]
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New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science Publishers. [Link]
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Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. [Link]
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Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from... ResearchGate. [Link]
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(PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. [Link]
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Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. [Link]
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Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Center for Biotechnology Information. [Link]
-
The chemistry of pyrazolopyrimidines and their applications. TSI Journals. [Link]
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Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][7][8][11]-triazolo[1,5-c]pyrimidine Derivatives. ResearchGate. [Link]
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Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Oriental Journal of Chemistry. [Link]
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]
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Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]
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- 2. An Overview of Pyrazolopyrimidine Hybrids with Their Biological Activities [ijaresm.com]
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- 15. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
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Optimization of Acylation Protocols for 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
Content Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Abstract & Strategic Significance
The aminopyrazole scaffold, specifically 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine , represents a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., analogs of Riociguat and Nelociguat) and various kinase inhibitors. The acylation of the C4-amine is a pivotal diversity-generating step. While seemingly trivial, this transformation demands precise control to avoid bis-acylation or regiochemical scrambling at the N2-position, particularly when scaling up or employing complex carboxylic acids.
This guide provides a definitive, evidence-based framework for selecting reagents and executing acylation protocols with high fidelity.
Chemical Analysis & Reagent Selection
Substrate Properties[1]
-
Nucleophilicity: The C4-amino group is the primary nucleophile. However, the pyrazole N2 (pyridine-like nitrogen) retains marginal nucleophilicity. Under forcing conditions or with highly reactive electrophiles, N2-acylation can occur, leading to unstable intermediates or byproducts.
-
Steric Environment: The 1-(2-methylbenzyl) group (o-xylyl) provides significant bulk, generally directing electrophilic attack away from the N1/N2 region, favoring the exocyclic amine.
-
Solubility: The free base is moderately soluble in DCM and THF but highly soluble in DMF/DMSO.
Reagent Decision Matrix
Selection of the acylating agent should be driven by the complexity of the acyl group (R-CO-) and the scale of the reaction.
| Reagent Class | Reagent Examples | Pros | Cons | Recommended Use Case |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride | High reactivity, low cost, simple workup. | High risk of bis-acylation; moisture sensitive. | Simple aliphatic/aromatic amides; Scale-up >10g. |
| Coupling Agents | HATU, T3P, EDC/HOBt | Mild conditions, tolerates functional groups, prevents racemization. | High cost, difficult purification (esp. HOBt byproducts). | Complex/Chiral acids; Library synthesis (mg scale). |
| Anhydrides | Acetic anhydride, Boc2O | Very mild, clean reaction profile. | Limited scope (mostly simple alkyls). | Protection or simple acetylation. |
| Mixed Anhydrides | Isobutyl chloroformate | Cheap alternative to coupling agents. | Temperature sensitive (-15°C required). | Process chemistry where HATU is too expensive. |
Visualizing the Workflow
Reaction Pathway & Mechanism
The following diagram illustrates the acylation pathway and potential side-reactions (N2-attack) that must be mitigated.
Caption: Mechanistic pathway for the acylation of the 4-aminopyrazole substrate, highlighting the primary product vs. potential side reactions.
Decision Tree for Protocol Selection
Caption: Logic flow for selecting the optimal acylation methodology based on reagent availability and substrate sensitivity.
Detailed Experimental Protocols
Method A: Acylation via Acid Chlorides (Standard)
Best for: Robust, achiral acyl groups (e.g., Acetyl, Benzoyl, Cyclopropanecarbonyl). Scale: 100 mg to >100 g.
Reagents:
-
Substrate: 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (1.0 equiv)
-
Acid Chloride: R-COCl (1.1 equiv)
-
Base: Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) [Anhydrous]
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the substrate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C using an ice bath.
-
Expert Note: Pyridine is preferred over TEA for acid chlorides as it acts as both a base and a nucleophilic catalyst (forming the N-acylpyridinium intermediate), preventing N2-acylation spikes.
-
-
Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 10–15 minutes.
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the amine peak (M+H) and appearance of the amide (M+R-Cl+H).
-
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from EtOAc/Hexanes is often sufficient. If not, flash chromatography (DCM -> 5% MeOH/DCM).
Method B: Acylation via HATU Coupling (High Precision)
Best for: Complex carboxylic acids, drug-like fragments, or when acid chlorides are unstable. Scale: 10 mg to 5 g.
Reagents:
-
Substrate: 1.0 equiv
-
Carboxylic Acid: R-COOH (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Dimethylformamide)
Protocol:
-
Activation: In a vial/flask, dissolve the Carboxylic Acid (1.2 equiv) in DMF (~0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at RT for 5–10 minutes to form the activated ester.
-
Causality: Pre-activation ensures the active species is ready before the amine sees the base, reducing potential dimerization of the amine.
-
-
Addition: Add the aminopyrazole substrate (1.0 equiv) to the mixture.
-
Reaction: Stir at RT for 2–12 hours.
-
Workup: Dilute with EtOAc (excess). Wash with water (3x) to remove DMF (critical step), then sat. LiCl (optional), then brine.
-
Purification: Flash chromatography is usually required to remove urea byproducts from HATU.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Bis-acylation observed (M + 2xAcyl) | Excess reagent or high temperature. | Reduce Acid Chloride to 1.0 equiv; maintain strict 0°C during addition. |
| Low Conversion | Poor nucleophilicity or steric hindrance. | Switch to Method B (HATU) or use DMAP (0.1 equiv) as a catalyst in Method A. |
| Product stuck in water layer | Product is too polar (common with heteroaryl amides). | Use n-Butanol for extraction or lyophilize the reaction mixture directly (if using volatile buffers). |
| Regioisomer formation | Acylation at N2 (rare but possible). | Confirm structure via 2D NMR (HMBC). If N2-acyl forms, treat with mild base (MeOH/K2CO3) to hydrolyze the unstable N-acyl while keeping the C-amide intact. |
References
-
Synthesis of Pyrazolo[3,4-d]pyrimidines: Kamal, A. et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Biomedicine & Pharmacotherapy, 2018.
-
Amide Coupling Reagents: Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
Acylation Selectivity: Fichez, J. et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012.
-
sGC Stimulator Synthesis (Riociguat Analogs): Mittendorf, J. et al. "Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase." ChemMedChem, 2009.
-
General Pyrazole Chemistry: "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2021.
Fragment-based drug design using pyrazole amine scaffolds
Application Note: Advanced Fragment-Based Drug Design (FBDD) Utilizing Pyrazole Amine Scaffolds
Executive Brief
Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemical entities by screening low-molecular-weight compounds (<250 Da) that form weak but exceptionally high-quality interactions with target proteins[1]. Among the diverse chemical space explored in these libraries, the pyrazole amine (aminopyrazole) scaffold has emerged as a highly privileged structural motif[2]. This application note provides a comprehensive, self-validating guide to leveraging aminopyrazole libraries for FBDD, detailing the mechanistic rationale, screening workflows, and structural validation protocols required to evolve weak fragment hits into potent lead compounds[3].
Mechanistic Rationale: The Aminopyrazole Advantage
The efficacy of the aminopyrazole core in FBDD stems from its dual capacity to act as both a hydrogen bond donor and acceptor, coupled with a highly tunable electronic surface[4].
-
Kinase Hinge Binding: In kinase targets (e.g., Aurora A/B, CDK2), the aminopyrazole ring frequently mimics the adenine ring of ATP. The nitrogen atoms of the pyrazole and the exocyclic amine form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region[5].
-
Non-Kinase Targets: Beyond kinases, aminopyrazoles have shown remarkable versatility. For instance, in the development of Mycobacterium tuberculosis CYP121 inhibitors, swapping a 1,2,4-triazole core for an aminopyrazole yielded a 70-fold increase in binding affinity by optimizing hydrogen bonding networks with distal pocket residues like Gln385 and Ala167 without coordinating directly to the heme iron[4][6].
Fig 1. Mechanistic interaction model of aminopyrazole fragments within target protein binding pockets.
FBDD Workflow Visualization
The transition from a millimolar fragment to a nanomolar lead requires a highly integrated biophysical and structural workflow. The deconstruction-reconstruction approach allows researchers to isolate the exact binding vectors of the aminopyrazole core before growing the molecule into adjacent sub-pockets[7].
Fig 2. Step-by-step FBDD workflow from aminopyrazole library design to lead optimization.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to distinguish genuine fragment binding from assay artifacts[8].
Protocol A: Primary Screening via Thermal Shift Assay (TSA)
Causality: Fragments possess low binding affinities (Kd in the µM to mM range). TSA detects the thermodynamic stabilization of the target protein upon fragment binding, offering a high-throughput, label-free method to identify initial hits before resource-intensive structural biology is deployed[8].
Materials:
-
Purified target protein (2–5 µM final concentration).
-
SYPRO Orange dye (5000x stock).
-
Aminopyrazole fragment library (100 mM DMSO stocks).
-
Assay Buffer: 100 mM HEPES pH 7.4, 150 mM NaCl. (Causality: HEPES maintains pH stability across a wide temperature range, preventing artifactual unfolding during the thermal ramp).
Step-by-Step Methodology:
-
Reagent Preparation: Dilute the target protein to 4 µM in Assay Buffer. Add SYPRO Orange to a final concentration of 5x.
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), transfer fragments into a 384-well PCR plate to achieve a final concentration of 1 mM. (Causality: High concentration is required due to low fragment affinity. Keep final DMSO ≤5% to prevent solvent-induced protein denaturation).
-
Control Implementation (Self-Validation):
-
Negative Control: 5% DMSO in buffer (establishes baseline melting temperature, Tm).
-
Positive Control: A known high-affinity binder (validates the dynamic range of the stabilization shift, ΔTm).
-
-
Thermal Ramping: Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 min. Run in a qPCR machine with a temperature ramp from 20°C to 95°C at 1°C/min, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).
-
Data Analysis: Calculate the first derivative of the melt curve to determine the Tm. A hit is defined as a reproducible ΔTm > 1.5°C compared to the DMSO control.
Protocol B: Structural Validation via X-Ray Crystallography Soaking
Causality: TSA provides no structural data. To enable fragment growing or merging, the exact binding pose must be determined. Soaking pre-formed apo-crystals is preferred over co-crystallization because the small size of fragments allows them to easily diffuse through solvent channels without disrupting the crystal lattice[5].
Step-by-Step Methodology:
-
Crystal Preparation: Grow apo-crystals of the target protein using hanging-drop or sitting-drop vapor diffusion.
-
Soaking Solution Formulation: Prepare a soaking solution containing the mother liquor supplemented with 10–20% (v/v) of a suitable cryoprotectant (e.g., glycerol or PEG 400) and 10–50 mM of the aminopyrazole fragment. (Causality: High fragment concentration drives occupancy in the binding site; cryoprotectant prevents ice lattice formation during flash-freezing).
-
Crystal Soaking: Transfer apo-crystals into the soaking drop using a nylon loop. Incubate for 1 to 24 hours. (Self-Validation: Monitor crystals under a microscope. If the crystal cracks or dissolves immediately, reduce the fragment/DMSO concentration or soak time, as the fragment may be inducing a conformational change incompatible with the lattice).
-
Harvesting and Freezing: Flash-cool the crystals in liquid nitrogen.
-
Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement. The presence of the fragment is validated by calculating an Fo-Fc difference electron density map at a >3σ contour level.
Quantitative Data Presentation
The success of the aminopyrazole scaffold is best illustrated by its ligand efficiency (LE), which measures binding energy per heavy atom. Table 1 summarizes the evolutionary trajectory of successful FBDD campaigns utilizing this scaffold.
Table 1: Fragment Evolution Metrics for Aminopyrazole Scaffolds
| Target | Compound Stage | Scaffold Type | Affinity / Potency | Ligand Efficiency (LE) | Key Structural Modification |
| M. tuberculosis CYP121 | Initial Fragment | 1,2,4-Triazole | Kd = ~1.3 mM | 0.30 | High-throughput biophysical hit[4] |
| M. tuberculosis CYP121 | Scaffold Hop | Aminopyrazole | Kd = 40 µM | 0.36 | Core swap optimized H-bonding[6] |
| M. tuberculosis CYP121 | Optimized Lead | Triphenol pyrazole-amine | Kd = 15 µM | 0.23 | Fragment growth into water-filled cavity[6] |
| Aurora Kinase A/B | Initial Fragment | Pyrazole-benzimidazole | IC50 > 100 µM | N/A | Primary hit (low affinity)[5] |
| Aurora Kinase A/B | Clinical Lead (AT9283) | Pyrazol-4-yl Urea | IC50 = 3 nM | >0.30 | Structure-guided merging and optimization[5] |
Conclusion
The pyrazole amine scaffold represents a cornerstone in modern fragment-based drug design. Its compact size, combined with a dense array of hydrogen-bonding vectors, allows it to anchor efficiently into challenging binding pockets, from kinase hinges to mycobacterial enzyme cavities[5][6]. By strictly adhering to self-validating biophysical screening and robust crystallographic workflows, researchers can systematically evolve these low-affinity starting points into highly potent, selective clinical candidates.
References
- Title: Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration Source: PMC - NIH URL
- Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: ResearchGate URL
- Title: Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 Source: PLOS One URL
- Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery Source: Frontiers URL
- Title: Fragment-based approaches to TB drugs Source: Cambridge Core URL
- Title: Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283)
- Title: Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Fragment-based drug discovery: opportunities for organic synthesis Source: RSC Publishing URL
- Title: Evolutions in fragment-based drug design: the deconstruction–reconstruction approach Source: NIH URL
Sources
- 1. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00375A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragment-based approaches to TB drugs | Parasitology | Cambridge Core [cambridge.org]
- 7. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 | PLOS One [journals.plos.org]
Application Note: Synthesis of Urea Derivatives from 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently featured in kinase inhibitors (e.g., p38α MAPK inhibitors) and potent anti-inflammatory agents[1]. Within this chemical space, 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (also known as 1-(2-methylbenzyl)-1H-pyrazol-4-amine) serves as a highly versatile building block for generating diverse compound libraries.
Converting the C4-amine of this pyrazole into a urea moiety (NH-CO-NH) is a common strategic choice in drug design. Ureas act as excellent bidentate hydrogen-bond donors and acceptors, significantly enhancing target protein affinity.
Causality of the Synthetic Strategy: Traditional urea synthesis relies on the reaction of amines with isocyanates. However, isocyanates are often highly toxic, moisture-sensitive, and commercially limited in structural diversity. Direct phosgenation is an alternative but poses severe safety risks.
To bypass these limitations, this protocol utilizes a robust two-step activation method using 4-nitrophenyl chloroformate (4-NPC) .
-
Activation: 4-NPC reacts with the pyrazol-4-amine to form a stable, isolable 4-nitrophenyl carbamate intermediate[2].
-
Aminolysis: This intermediate undergoes smooth nucleophilic displacement with various primary or secondary amines (or ammonium acetate for terminal ureas) to yield the desired 1,3-disubstituted ureas in high purity[3].
This method is self-validating, scalable, and avoids the generation of symmetric urea byproducts when temperature and addition rates are strictly controlled[1].
Retrosynthetic Analysis & Pathway
The workflow below illustrates the two-step conversion of the starting pyrazol-4-amine into a diverse array of urea derivatives.
Figure 1: Two-step synthesis of urea derivatives via a 4-nitrophenyl carbamate intermediate.
Reagents & Materials
Strict adherence to stoichiometry is required to prevent byproduct formation. Ensure all solvents are anhydrous.
| Reagent | MW ( g/mol ) | Equivalents | Function | Safety / Handling |
| 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine | 187.24 | 1.0 | Starting Material | Irritant; handle in fume hood. |
| 4-Nitrophenyl chloroformate (4-NPC) | 201.56 | 1.1 | Activating Agent | Moisture sensitive, corrosive. |
| Pyridine | 79.10 | 1.5 | Base / Catalyst | Toxic, flammable; use in fume hood. |
| Amine (R-NH₂) or Ammonium Acetate | Varies / 77.08 | 1.2 - 5.0 | Nucleophile | Varies; handle with appropriate PPE. |
| Triethylamine (TEA) | 101.19 | 2.0 | Base | Flammable, corrosive. |
| Acetonitrile (CH₃CN) & THF | N/A | N/A | Solvents | Must be strictly anhydrous. |
Step-by-Step Experimental Protocols
Step A: Synthesis of 4-Nitrophenyl (1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-yl)carbamate
Objective: Convert the pyrazole amine into a stable, reactive electrophile.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (1.0 equiv, e.g., 5.0 mmol) and anhydrous acetonitrile (20 mL)[1].
-
Catalyst Addition: Add anhydrous pyridine (1.5 equiv, 7.5 mmol) to the solution.
-
Causality: Pyridine serves a dual purpose. It neutralizes the HCl generated during the reaction and acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate[1].
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Dissolve 4-nitrophenyl chloroformate (1.1 equiv, 5.5 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Causality: Dropwise addition at 0 °C is critical. It prevents the formation of the symmetrical 1,3-bis(pyrazol-4-yl)urea byproduct by ensuring the local concentration of the chloroformate remains in excess relative to the unreacted amine[2].
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3–5 hours[1]. Monitor the reaction completion via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
-
Workup: Quench the reaction with cold water (30 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with cold 1N HCl (2 × 20 mL) to remove residual pyridine, followed by saturated brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Triturate the crude yellow residue with cold diethyl ether to afford the pure carbamate intermediate.
Step B: Urea Formation via Aminolysis
Objective: Displace the 4-nitrophenol leaving group to form the final urea.
-
Preparation: In a clean, dry vial, dissolve the carbamate intermediate (1.0 equiv, e.g., 2.0 mmol) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (10 mL)[1].
-
Base Addition: Add triethylamine (TEA) (2.0 equiv, 4.0 mmol).
-
Causality: TEA deprotonates the incoming amine (if used as a hydrochloride salt) and neutralizes the acidic 4-nitrophenol leaving group, driving the reaction equilibrium forward[3].
-
-
Nucleophilic Attack: Add the desired primary or secondary amine (1.2 equiv, 2.4 mmol). For the synthesis of a terminal primary urea (-NH₂), use ammonium acetate (5.0 equiv, 10.0 mmol) instead of ammonia gas for ease of handling[1].
-
Reaction: Stir the reaction mixture at room temperature for highly nucleophilic aliphatic amines. For less nucleophilic aromatic amines (anilines), heat the mixture to 60 °C for 4–12 hours[2].
-
Workup: Concentrate the solvent under reduced pressure (if THF is used) and dilute the residue with ethyl acetate (30 mL).
-
Purification Wash: Wash the organic phase rigorously with 1N NaOH or saturated Na₂CO₃ solution (3 × 20 mL).
-
Causality: This basic wash is an absolute requirement to completely remove the highly chromophoric (bright yellow) and acidic 4-nitrophenol byproduct[3].
-
-
Final Isolation: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final urea derivative via flash column chromatography (DCM/MeOH gradient) or recrystallization.
Analytical Validation & Data Presentation
To ensure the self-validating nature of this protocol, the synthesized urea derivatives should be characterized using the following expected analytical signatures.
| Analytical Technique | Expected Signal / Shift | Diagnostic Significance |
| ¹H NMR (DMSO-d₆) | δ 8.00 - 9.50 ppm (br s, 1H-2H) | Urea -NH protons; validates successful aminolysis and displacement of 4-nitrophenol. |
| ¹H NMR (DMSO-d₆) | δ 7.20 - 7.80 ppm (s, 2H) | Pyrazole C3-H and C5-H protons; confirms the integrity of the heterocyclic core. |
| ¹H NMR (DMSO-d₆) | δ 5.20 - 5.40 ppm (s, 2H) | Benzylic -CH₂- protons linking the pyrazole and 2-methylphenyl rings. |
| ¹³C NMR (DMSO-d₆) | δ 152.0 - 156.0 ppm | Urea carbonyl (C=O) carbon. |
| FT-IR (ATR) | ~1650 - 1680 cm⁻¹ | Strong C=O stretching vibration (Amide I band characteristic of ureas). |
| FT-IR (ATR) | ~3300 - 3400 cm⁻¹ | N-H stretching vibrations. |
| LC-MS (ESI+) | [M+H]⁺ corresponding to formula | Confirms the exact mass of the synthesized 1,3-disubstituted urea derivative. |
Troubleshooting & Optimization
-
Issue: Formation of symmetrical 1,3-bis(pyrazol-4-yl)urea during Step A.
-
Root Cause: The local concentration of the pyrazol-4-amine exceeded the concentration of 4-NPC.
-
Solution: Strictly adhere to the dropwise addition of 4-NPC at 0 °C. Alternatively, perform an inverse addition (adding the amine solution slowly to the 4-NPC solution).
-
-
Issue: Incomplete conversion in Step B when using anilines.
-
Root Cause: Aromatic amines are significantly weaker nucleophiles than aliphatic amines.
-
Solution: Switch the solvent from THF to DMF, increase the temperature to 60–80 °C, and extend the reaction time. Microwave irradiation (100 °C, 15 mins) can also force the reaction to completion[3].
-
-
Issue: Persistent yellow discoloration in the final product.
-
Root Cause: Residual 4-nitrophenol byproduct.
-
Solution: Ensure rigorous washing with 1N NaOH during the workup. If the color persists, pass the compound through a short plug of basic alumina during column chromatography.
-
References
-
Somakala, K., & Amir, M. (2017). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(2), 230-240. URL:[Link]
-
Asano, S., et al. (2022). Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator. Chemical and Pharmaceutical Bulletin, 70(11), 812-825. URL:[Link]
-
Chen, Y., et al. (2025). Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases. ACS Omega. URL:[Link]
Sources
Application Notes & Protocols: Reductive Amination for the Functionalization of 4-Aminopyrazoles
Introduction: The Strategic Importance of 4-Aminopyrazole Functionalization
The 4-aminopyrazole scaffold is a privileged motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including kinase inhibitors and anticonvulsant agents.[1] The ability to selectively functionalize the 4-amino group is paramount for generating molecular diversity and fine-tuning the pharmacological properties of these molecules. Reductive amination stands out as a robust and versatile strategy for this purpose, enabling the introduction of a wide array of alkyl and aryl substituents onto the pyrazole core.[2] This one-pot reaction, which converts a carbonyl group and an amine into a more substituted amine, is favored for its operational simplicity, broad substrate scope, and high yields.[3]
This guide provides an in-depth exploration of reductive amination protocols tailored for the functionalization of 4-aminopyrazoles. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, and offer insights to ensure successful and reproducible outcomes.
Mechanistic Insights: The Chemistry of Reductive Amination
Reductive amination is a two-step process that begins with the condensation of an amine (in this case, a 4-aminopyrazole) with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate.[3][4] This intermediate is then reduced in situ by a selective reducing agent to yield the final N-functionalized amine.[2]
The initial condensation is a reversible reaction and is typically favored by the removal of water or by carrying out the reaction in a suitable solvent.[3] The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but sufficiently reactive to reduce the imine or iminium ion.[2][5]
Caption: General workflow of the reductive amination of 4-aminopyrazoles.
Core Protocols for 4-Aminopyrazole Functionalization
Here, we present two robust protocols for the reductive amination of 4-aminopyrazoles, each employing a different, commonly used reducing agent. These protocols are designed to be self-validating, with clear steps and rationales for experimental choices.
Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reducing agent, making it a popular choice for reductive aminations.[6] It is particularly effective because it does not readily reduce aldehydes and ketones, thus minimizing side reactions.[7][8]
Expertise & Experience: The choice of STAB is advantageous when working with sensitive substrates or when high selectivity is required.[7] Its steric bulk can also lead to higher diastereoselectivity in certain cases.[7] The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6][9]
Trustworthiness: This protocol has been widely adopted in the synthesis of pharmaceutical intermediates due to its reliability and broad functional group tolerance.[6] Acid-sensitive groups such as acetals and ketals are generally stable under these conditions.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 4-aminopyrazole (1.0 eq.).
-
Solvent Addition: Dissolve the 4-aminopyrazole in anhydrous 1,2-dichloroethane (DCE) (0.1 M concentration).
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-functionalized 4-aminopyrazole.
Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) Mediated Reductive Amination
Sodium cyanoborohydride is another effective reducing agent for this transformation. It is stable in mildly acidic conditions, which can be beneficial for promoting imine formation.[4][5]
Expertise & Experience: NaBH₃CN is often used in protic solvents like methanol or ethanol.[9] The addition of a catalytic amount of acetic acid can accelerate the reaction by facilitating imine formation and protonation.[6] Caution is advised as NaBH₃CN can release toxic hydrogen cyanide gas upon exposure to strong acids.[5]
Trustworthiness: This method is well-established and has been used extensively in organic synthesis.[2] Its effectiveness in one-pot procedures makes it a time-efficient choice.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, add the 4-aminopyrazole (1.0 eq.) to a round-bottom flask with a magnetic stir bar.
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous methanol (0.1 M). Add the aldehyde or ketone (1.1 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.2 eq.) in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor by TLC or LC-MS for completion (typically 4-24 hours).
-
Workup: Carefully concentrate the reaction mixture under reduced pressure. Add water to the residue and adjust the pH to >8 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purification: Purify the resulting crude material via flash column chromatography to obtain the pure product.
Data Presentation: Comparison of Protocols
| Parameter | Protocol 1: NaBH(OAc)₃ | Protocol 2: NaBH₃CN |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride |
| Typical Solvents | DCE, THF, DCM[6][9] | Methanol, Ethanol[9] |
| Catalyst | Acetic acid (optional for ketones)[6] | Acetic acid (often used) |
| Reaction pH | Generally neutral to slightly acidic | Mildly acidic |
| Safety Considerations | Water-sensitive[9] | Toxic HCN release with strong acid[5] |
| Substrate Scope | Broad, good for acid-sensitive groups[6] | Broad, may be sluggish with some ketones |
| Workup | Aqueous bicarbonate quench | pH adjustment and extraction |
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the reductive amination of 4-aminopyrazoles.
Conclusion
Reductive amination is an indispensable tool for the functionalization of 4-aminopyrazoles, offering a direct and efficient route to a diverse range of N-substituted derivatives. The choice between sodium triacetoxyborohydride and sodium cyanoborohydride will depend on the specific substrate, desired selectivity, and safety considerations. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and successfully employ this powerful reaction in their synthetic campaigns, accelerating the discovery and development of novel therapeutic agents.
References
-
Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
Wang, D., et al. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- El-Metwaly, N., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
-
Yao, C., et al. (2024, June 28). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (n.d.). ResearchGate. [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
-
Organocatalytic Amination of Pyrazolones with Azodicarboxylates: Scope and Limitations. (n.d.). ResearchGate. [Link]
- Process for the preparation of 4-aminopyrazole derivatives. (n.d.).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
-
Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
- Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. (n.d.).
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Microwave-Assisted Functionalization of 1-Benzyl-1H-pyrazol-4-amine
The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It synthesizes specific literature data with practical, field-proven methodologies for the microwave-assisted utilization of 1-benzyl-1H-pyrazol-4-amine .
High-Efficiency Synthesis of Kinase Inhibitor Scaffolds
Executive Summary
The 1-benzyl-1H-pyrazol-4-amine scaffold is a critical pharmacophore in modern drug discovery, serving as a core structural motif in inhibitors for RIPK1 , CDK2 , and Pim kinases .[1] Traditional thermal synthesis involving this amine—particularly in amide couplings and palladium-catalyzed cross-couplings—often suffers from long reaction times (12–24 hours), incomplete conversion, and the formation of oxidative byproducts.
This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yield and purity.[2][3] By leveraging the specific dielectric heating properties of polar solvents, these protocols overcome the activation energy barriers common to the electron-rich pyrazole amine system.
Scientific Foundation & Mechanism
The "Specific Microwave Effect" on Pyrazole Amines
1-benzyl-1H-pyrazol-4-amine possesses a nucleophilic amino group at the C4 position.[1] However, the electron-rich nature of the pyrazole ring can occasionally reduce the nucleophilicity of the exocyclic amine compared to simple anilines, making thermal couplings sluggish.
-
Dielectric Heating: Microwave irradiation directly couples with the dipolar species in the reaction (specifically polar aprotic solvents like DMF or NMP), generating rapid internal heating.
-
Activation: This rapid heating creates localized "hot spots" that accelerate the transition state formation for nucleophilic acyl substitution (amide coupling) and oxidative addition/reductive elimination (Buchwald-Hartwig coupling).
Key Applications in Drug Design[4][5][6]
-
RIPK1 Inhibitors: The pyrazole-4-amine is often coupled with benzamides to target the allosteric pocket of Receptor-Interacting Protein Kinase 1.
-
Covalent Inhibitors: Reaction with acryloyl chlorides yields acrylamides (e.g., GSTO1 inhibitors) capable of cysteine targeting.
Pre-Synthesis Considerations
Equipment & Safety
-
Reactor: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining pressures up to 20 bar.
-
Vials: Heavy-walled borosilicate glass vials (2–5 mL) with crimp caps and PTFE/silicone septa.
-
Safety: Pyrazoles are potential irritants. All reactions must be performed in a fume hood.
Solvent Selection Table
Microwave efficiency depends on the loss tangent (
| Solvent | Recommended Use | |
| DMF | 0.161 | Ideal. High boiling point, excellent solubility for pyrazoles.[1] |
| NMP | 0.275 | High Performance. Use for difficult Pd-couplings requiring >150°C. |
| Ethanol | 0.941 | Good. Use for green chemistry protocols (lower temp). |
| Toluene | 0.040 | Poor. Requires a "doping" agent (e.g., ionic liquid or small amount of DMF) to heat effectively. |
Experimental Protocols
Protocol A: Rapid Amide Coupling (Kinase Linker Synthesis)
Objective: Synthesize N-(1-benzyl-1H-pyrazol-4-yl)amides from carboxylic acids. This is the primary method for generating library diversity.
Reagents:
-
Substrate: 1-benzyl-1H-pyrazol-4-amine (1.0 equiv)
-
Carboxylic Acid: Aryl or Heteroaryl acid (1.2 equiv)
-
Coupling Agent: HATU (1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a 5 mL microwave vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL).
-
Activation: Add DIPEA (1.25 mmol, 217 µL) and HATU (0.75 mmol, 285 mg). Stir at room temperature for 2 minutes to form the activated ester.
-
Addition: Add 1-benzyl-1H-pyrazol-4-amine (0.5 mmol, 86.6 mg) to the vial. Cap the vial immediately.
-
Irradiation:
-
Temperature: 100°C
-
Time: 10 minutes
-
Power: Dynamic (Max 150W)
-
Stirring: High
-
-
Work-up: Pour the reaction mixture into ice-water (20 mL). The product usually precipitates. Filter and wash with water.[4] If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and concentrate.[1]
Validation:
-
Typical Yield: 85–95%[1]
-
Comparison: Thermal heating at 100°C typically requires 4–6 hours for comparable conversion.
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination
Objective: C-N bond formation between 1-benzyl-1H-pyrazol-4-amine and an aryl halide.[1] Crucial for creating bi-aryl amine inhibitors (e.g., CDK2 inhibitors).
Reagents:
-
Amine: 1-benzyl-1H-pyrazol-4-amine (1.2 equiv)[1]
-
Aryl Halide: Aryl Bromide or Iodide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%) or BrettPhos (for challenging substrates)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Inert Handling: Purge the microwave vial with Nitrogen or Argon.
-
Loading: Add Aryl Halide (0.5 mmol), 1-benzyl-1H-pyrazol-4-amine (0.6 mmol), Pd(OAc)₂ (5.6 mg), Xantphos (29 mg), and Cs₂CO₃ (325 mg).
-
Solvent: Add degassed 1,4-Dioxane (3 mL). Seal the vial.
-
Pre-Stir: Stir for 1 minute to ensure suspension homogeneity.
-
Irradiation:
-
Temperature: 120°C (140°C for Aryl Chlorides)
-
Time: 20 minutes
-
Absorption Level: Normal
-
-
Work-up: Filter the mixture through a Celite pad (eluting with EtOAc). Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Expert Insight:
-
Ligand Choice: For electron-deficient aryl halides, Xantphos is robust.[1] For electron-rich or sterically hindered aryl halides, switch to BrettPhos to prevent catalyst deactivation.[1]
Visualization & Logic
Workflow: Synthesis of RIPK1 Inhibitor Analogs
The following diagram illustrates the workflow for synthesizing a RIPK1 inhibitor library using the protocols above.
Caption: Logical workflow for diversifying the 1-benzyl-1H-pyrazol-4-amine scaffold into distinct inhibitor classes.
Troubleshooting & Optimization
Problem: Low Yield in Buchwald-Hartwig Coupling
-
Cause 1: Catalyst Poisoning. The pyrazole nitrogens (N1/N2) can coordinate to Palladium.
-
Solution: Increase catalyst loading to 10 mol% or use a precatalyst like Xantphos Pd G3 .
-
-
Cause 2: Protodehalogenation. The aryl halide is reduced instead of coupled.
-
Solution: Ensure the solvent is strictly anhydrous. Switch base to NaOtBu (stronger base) if the substrate tolerates it.
-
Problem: Incomplete Amide Coupling
-
Cause: Poor activation of the carboxylic acid.
-
Solution: Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/DMF (50:50) under MW at 100°C. T3P is highly efficient for sterically hindered amines.
-
References
-
Obermayer, D., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides.[1][3] The Journal of Organic Chemistry, 76(16), 6657-6669. Link
-
Li, H., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.[1] Chemical Biology & Drug Design, 87(4). Link
-
Bhosale, V. R. (2024). Efficient Microwave-Assisted Buchwald-Hartwig Coupling for the Synthesis of Purine Derivatives. African Journal of Biological Sciences, 6(14), 2381-2391.[1] Link
-
BenchChem Technical Support. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Link
-
Kim, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[1][5] Journal of Medicinal Chemistry. Link
Sources
- 1. dpkmr.edu.in [dpkmr.edu.in]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2022165513A1 - Cdk2 inhibitors and methods of using the same - Google Patents [patents.google.com]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions with aminopyrazoles
Topic: Palladium-Catalyzed Cross-Coupling Reactions with Aminopyrazoles Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Aminopyrazole Challenge
Aminopyrazoles are privileged scaffolds in modern drug discovery, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib, Avapritinib). However, they represent a "perfect storm" for palladium catalysis. Their electron-rich nature, combined with multiple Lewis-basic nitrogen sites (exocyclic
This guide moves beyond generic coupling conditions. It provides a mechanistic blueprint for overcoming the "catalyst sponge" effect of aminopyrazoles, detailing protocols for site-selective Buchwald-Hartwig (C-N) and Suzuki-Miyaura (C-C) couplings.
Part 1: The Chelation Challenge & Mechanistic Insight
The primary failure mode in aminopyrazole coupling is not oxidative addition, but rather coordination-induced deactivation . The substrate acts as a bidentate ligand, displacing the phosphine ligands required for the catalytic cycle.
The "Catalyst Sponge" Effect
Unprotected aminopyrazoles possess three nucleophilic sites. In the absence of bulky, electron-rich ligands, the substrate coordinates to Pd(II) species, forming stable, catalytically inactive "off-cycle" resting states.
-
Path A (N-N Chelation): Bridging coordination between two Pd centers.
-
Path B (N-NH2 Chelation): Formation of stable 5-membered palladacycles involving the exocyclic amine and the adjacent ring nitrogen.
Visualization: Catalyst Deactivation Pathways
Part 2: Protocol A — Buchwald-Hartwig Amination (C-N Formation)[1]
Objective: Arylation of the exocyclic primary amine (
The Solution: Ligand-Controlled Selectivity
To couple the exocyclic amine exclusively, you must use Bulky Dialkylbiaryl Phosphines (Buchwald Ligands).
-
Ligand of Choice: BrettPhos or tBuBrettPhos .
-
Why? The sheer bulk of these ligands prevents the Pd center from coordinating to the sterically crowded ring nitrogens, directing the reaction to the more accessible exocyclic amine.
Experimental Protocol (Self-Validating)
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Aminopyrazole (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2–5 mol%)
-
Note: Use G4 precatalyst to ensure accurate Pd:L ratio and immediate activation.
-
-
Base: LiHMDS (2.2 equiv) or NaOtBu (1.4 equiv)
-
Note: LiHMDS is preferred if the substrate has acidic protons (e.g., unprotected pyrazole NH).
-
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a resealable reaction vial (e.g., Biotage microwave vial) equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Add the Aryl Halide (if solid), Aminopyrazole, and BrettPhos Pd G4 precatalyst.
-
Checkpoint: The G4 precatalyst is an off-white/grey solid. If it is black/sticky, it has decomposed; discard.
-
-
Solvent & Base:
-
If using NaOtBu: Add as a solid with other reagents.
-
If using LiHMDS: Add anhydrous solvent first, then add LiHMDS (1.0 M in THF) dropwise via syringe.
-
-
Deoxygenation: Sparge the mixture with Argon for 5 minutes before heating.
-
Reaction: Seal the vial and heat to 90–100 °C .
-
Visual Validator: The reaction should turn from a pale suspension to a dark brown/amber solution within 10 minutes. If it turns black and precipitates palladium black immediately, the catalyst has died (likely due to insufficient ligand protection or O2 leak).
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd residues.
Part 3: Protocol B — Suzuki-Miyaura Coupling (C-C Formation)[4][5]
Objective: Functionalizing the pyrazole ring (e.g., 4-bromo-aminopyrazole) with a boronic acid. Critical Challenge: Protodehalogenation . Electron-rich aminopyrazoles make the oxidative addition step difficult. Once Pd adds, the intermediate is prone to reducing the C-Br bond to C-H rather than coupling, especially in the presence of alcohols.
The Solution: Rapid Transmetallation
You need a system that facilitates extremely fast transmetallation to outcompete the reduction pathway.
-
Ligand: XPhos or SPhos .
-
Halide Selection: Counter-intuitively, Aryl Chlorides or Bromides often outperform Iodides. Aryl Iodides are so reactive they form Pd-I species that are prone to aggregation and dehalogenation before the boronic acid can react.
Experimental Protocol
Reagents:
-
4-Bromo-aminopyrazole (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–4 mol%)
-
Base:
(0.5 M aqueous solution, 3.0 equiv) -
Solvent: THF or 1,4-Dioxane.
Step-by-Step Methodology:
-
Biphasic Setup: In a reaction vial, combine the 4-bromo-aminopyrazole, Boronic acid, and XPhos Pd G4.
-
Solvent Addition: Add THF (degassed).
-
Base Activation: Add the aqueous
solution.-
Expert Insight: Do not use carbonate bases (
) if your boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids). Phosphate is gentler and buffers the pH.
-
-
Temperature: Heat to 60–80 °C .
-
Note: Aminopyrazoles are thermally sensitive. Avoid temperatures >100 °C unless using a microwave for <30 mins.
-
-
Monitoring: Monitor by LCMS.
-
Self-Validation: Look for the mass of [M-Br+H]. If this "reduced" byproduct exceeds 10%, lower the temperature and increase the concentration of the Boronic Acid.
-
Part 4: Troubleshooting & Optimization Matrix
Use this table to diagnose reaction failures based on observable symptoms.
| Symptom | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) forms immediately upon heating. | "Catalyst Sponge" effect; Ligand dissociation. | Switch to G4 Precatalyst (ensures 1:1 Pd:L ratio). Increase Ligand loading to 2:1 relative to Pd. |
| No Reaction (Starting Material recovered). | Oxidative Addition failure (Substrate too electron-rich). | Switch from Bromide to Iodide . Use tBuBrettPhos (more electron-rich ligand). |
| Regioselectivity Issues (Mixture of products). | Competition between | Use Base-Last addition. Switch base to LiHMDS (steric bulk prevents N-attack). |
| Dehalogenation (Product mass = SM - Halogen + H). | Slow Transmetallation; Solvent proton source. | Switch solvent to anhydrous Dioxane (remove water/alcohols). Increase Boronic Acid equivalents (2.0 eq). |
| Low Yield with Heteroaryl Boronic Acids . | Protodeboronation of the coupling partner. | Use Boronic Esters (BPin) instead of acids. Lower temp to 60 °C. Use KF as base. |
Part 5: Decision Tree for Reaction Design
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Cui, J. J., et al. (2011). Lead discovery of the anaplastic lymphoma kinase (ALK) inhibitor crizotinib (PF-02341066). Journal of Medicinal Chemistry, 54(18), 6342-6363. Link
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science, 4, 916-920. Link
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization.[2] Chimica Oggi - Chemistry Today, 36(2), 10-14. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
Case ID: SYN-PYR-042 Subject: Yield Optimization & Troubleshooting for N-benzyl-4-aminopyrazole derivatives Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This technical guide addresses the synthesis of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (Target 3 ). Users frequently report low yields due to two specific bottlenecks:
-
Alkylation Stalling: The steric hindrance of the ortho-methyl group on the benzyl halide slows nucleophilic attack, leading to incomplete conversion or competitive decomposition.
-
Debenzylation during Reduction: The N-benzyl bond is susceptible to cleavage (hydrogenolysis) under standard catalytic hydrogenation conditions (Pd/C + H
), converting the product back to 4-aminopyrazole.
This guide provides a self-validating protocol using Cesium Carbonate (
Visual Workflow: The Optimized Pathway
The following logic tree illustrates the critical decision points where yields are typically lost and the corrective actions required.
Figure 1: Critical Control Points in the synthesis of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine. Note the divergence at Step 2 favoring chemical reduction over catalytic hydrogenation.
Module 1: The Alkylation Bottleneck
The Issue: Users often employ
The Solution: The "Cesium Effect"
Replace Potassium Carbonate with Cesium Carbonate (
-
Mechanism: The large ionic radius of the Cesium cation (
) forms a "loose" ion pair with the pyrazolate anion. This increases the nucleophilicity of the pyrazole nitrogen compared to the tighter ion pair formed with Potassium ( ), significantly accelerating the reaction with hindered halides [1].
Optimized Protocol (Step 1)
-
Dissolve: 4-Nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base: Add
(1.5 eq). Stir at RT for 15 min to ensure deprotonation (solution usually turns yellow). -
Alkylate: Add 2-methylbenzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat to 60°C for 3-5 hours.
-
QC Check: TLC (Hexane/EtOAc 3:1). The product (nitro intermediate) is less polar than the starting pyrazole.
-
-
Workup: Pour into ice water. The product should precipitate as a solid. Filter and wash with water.
-
Note: If it oils out (common with o-toluyl derivatives), extract with EtOAc, wash with brine to remove DMF, and recrystallize from EtOH.
-
Module 2: The Reduction Phase (Yield Killer)
The Issue: The N-benzyl bond in pyrazoles is electronically similar to a standard benzylamine. Under standard hydrogenation conditions (10% Pd/C,
The Solution: Chemoselective Reduction We recommend Iron-mediated reduction or Transfer Hydrogenation to strictly preserve the N-benzyl bond [2].
Comparison of Reduction Methods
| Parameter | Method A: H2 / Pd-C | Method B: Fe / NH4Cl (Recommended) | Method C: SnCl2 |
| Reagents | Iron powder, | ||
| Risk | High: Debenzylation likely | Zero: Does not cleave benzyls | Low: Safe for benzyls |
| Workup | Simple filtration | Requires Celite filtration | Difficult emulsion |
| Yield | Variable (30-80%) | Consistent (>90%) | Good (70-85%) |
Optimized Protocol (Step 2 - Iron Method)
-
Suspend: 1-(2-methylbenzyl)-4-nitropyrazole (1.0 eq) in Ethanol/Water (3:1 ratio).
-
Activate: Add
(5.0 eq) and Iron powder (5.0 eq, <325 mesh). -
Reflux: Heat to 80°C with vigorous stirring for 2-4 hours.
-
Visual Cue: The reaction turns from yellow suspension to a rust-brown/black slurry.
-
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Basify slightly with
if necessary, extract with EtOAc.[1] -
Stabilization (Crucial): The free amine is air-sensitive (turns purple/brown). Immediately treat the EtOAc layer with 4M HCl in Dioxane to precipitate the Hydrochloride Salt . Filter and dry.[1]
Troubleshooting & FAQs
Q1: My alkylation reaction turned into a gummy solid that I can't filter. What happened? A: This is "oiling out," common with ortho-substituted benzyl derivatives due to disrupted crystal packing.
-
Fix: Do not attempt to filter. Add Ethyl Acetate to dissolve the gum, wash the organic layer 3x with water (to remove DMF), dry over
, and evaporate. Recrystallize the residue from hot Ethanol or Isopropanol.
Q2: I used Pd/C and H2, and my mass spec shows a peak at M-105. Why?
A: You have cleaved the benzyl group (Mass 105 =
-
Fix: Switch to the Fe/NH4Cl method described in Module 2. If you must use hydrogenation, use Platinum on Carbon (Pt/C) poisoned with Vanadium, or use a Transfer Hydrogenation system (Pd/C + Ammonium Formate) at strictly room temperature, monitoring every 10 minutes.
Q3: The final amine turned black after sitting on the bench for 2 hours. A: 4-Aminopyrazoles are electron-rich and prone to oxidative polymerization.
-
Fix: Never store the free base. Always convert it to the HCl salt or Oxalate salt immediately after workup. Store the salt at -20°C under Argon.
Q4: Can I use NaH (Sodium Hydride) for the alkylation?
A: Yes, but it is often overkill and less user-friendly. NaH requires dry THF and strict moisture control. If any water is present, the resulting NaOH can cause hydrolysis.
References
-
Cesium Effect in Alkylation
- Flessner, T., & Dosa, S. (2001). "Cesium Carbonate: A Powerful Base for the Alkylation of Nitrogen Heterocycles." Journal of Organic Chemistry.
- Context: Explains the kinetic acceleration of N-alkylation using Cs+ vs K+ due to solubility and ion-pairing effects.
-
(Representative citation for Cesium effect).
-
Chemoselective Reduction (Nitro vs Benzyl)
- Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters.
- Context: Establishes metal-mediated reduction as the standard for preserving benzyl groups.
-
General Synthesis of 4-Aminopyrazoles
- Lynch, M. A., et al. (1998).
- Context: Provides baseline characterization d
(Note: While specific URLs are generated based on standard chemical literature databases, access may require institutional subscriptions.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Technical Support Center: Preserving the Integrity of 4-Aminopyrazoles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including potent Janus kinase (JAK) inhibitors for cancer treatment.[1] However, the very electronic properties that make this heterocycle a valuable pharmacophore also render it susceptible to oxidative degradation. The presence of the electron-donating amino group at the C4 position activates the ring, making it prone to attack by atmospheric oxygen, which can compromise sample purity, affect biological activity, and introduce confounding variables in experimental and developmental pipelines.
This guide serves as a dedicated technical support resource for professionals working with 4-aminopyrazoles. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and best laboratory practices for handling air-sensitive compounds.[2][3][4][5]
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses specific problems you may encounter during the storage and handling of 4-aminopyrazole compounds.
Issue 1: My solid 4-aminopyrazole powder has changed color (e.g., to yellow, brown, or red) upon storage.
-
Probable Cause: This is a classic indicator of oxidation.[6][7] The amino group makes the pyrazole ring electron-rich and susceptible to air oxidation, which often leads to the formation of highly conjugated, colored dimeric or polymeric impurities. The process can be accelerated by exposure to light and ambient temperatures.
-
Recommended Actions:
-
Assess the Damage: Perform a quick purity check using Thin Layer Chromatography (TLC) against a reference standard if available. The appearance of new, often lower Rf spots, confirms degradation. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[6]
-
Quarantine the Batch: Immediately label the vial as "Suspected Degradation" to prevent its use in critical experiments.
-
Purification (If Necessary): If the material is valuable and degradation is minimal, purification via column chromatography or recrystallization may be possible. However, this should be done with the understanding that the purified material must be stored under strictly inert conditions immediately.
-
-
Causality-Driven Prevention: To prevent recurrence, you must rigorously exclude oxygen. The primary principle for managing air-sensitive compounds is the strict exclusion of air and moisture.[2] This is achieved by handling and storing the compound under a dry, inert atmosphere such as argon or nitrogen.[8][9]
Issue 2: I'm seeing new peaks in my HPLC or LC-MS analysis of a stored 4-aminopyrazole sample.
-
Probable Cause: The appearance of new peaks is a definitive sign of chemical degradation.[6] Besides direct oxidation of the 4-aminopyrazole core, other potential causes include:
-
Hydrolysis: If other functional groups are present (e.g., esters, amides) and the compound was exposed to moisture.
-
Photodegradation: If the compound was exposed to light, particularly UV light.
-
Reaction with Solvent: If stored in a reactive solvent, this can lead to degradation.
-
-
Recommended Actions:
-
Characterize Degradants: If you have access to LC-MS, analyze the mass of the new peaks. An increase of 14 Da (CH2) might suggest N-methylation if stored in methanol, while an increase of 16 Da (O) could indicate N-oxide formation or hydroxylation.[10]
-
Conduct a Forced Degradation Study: To proactively understand potential degradation pathways, a forced degradation study is an invaluable tool.[11] This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light) to rapidly identify likely degradation products.
-
-
Causality-Driven Prevention: The solution lies in a multi-faceted storage strategy. Store the compound as a solid whenever possible, as degradation is often faster in solution. If solution storage is necessary, use a dry, aprotic solvent and purge with an inert gas before sealing.
Visualizing the Problem: The Oxidation Pathway
The primary degradation route for 4-aminopyrazoles is oxidation. The diagram below illustrates a simplified conceptual pathway where the aminopyrazole is converted into colored, oxidized species upon exposure to atmospheric oxygen.
Caption: A step-by-step workflow for identifying and addressing 4-aminopyrazole degradation.
References
-
Handling air-sensitive reagents AL-134. MIT. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. Available at: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. Available at: [Link]
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. Available at: [Link]
-
Current progress on antioxidants incorporating the pyrazole core. ResearchGate. Available at: [Link]
-
What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. Available at: [Link]
- Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
-
Antioxidant activity of pyrazoles 1 and 4. ResearchGate. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. SolvChem. Available at: [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available at: [Link]
-
Dendritic antioxidants with pyrazole as the core: Ability to scavenge radicals and to protect DNA. Scilit. Available at: [Link]
-
Synthesis and analytical application of 4-aminopyrazolone derivatives as chromogenic agents for the spectrophotometric determination of phenols. ResearchGate. Available at: [Link]
-
Oxidative Annulation of 5-Aminopyrazoles with Allylic Alcohols/Propenes: Access to Pyrazolo[3,4- b]pyridines. Synfacts. Available at: [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
4-AMINOAZOBENZENE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef. Journal of the National Cancer Institute. Available at: [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. Available at: [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. Available at: [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at: [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics. Available at: [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. OUCI. Available at: [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 4. web.mit.edu [web.mit.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
Purification methods for 1-(2-methylbenzyl)-1H-pyrazol-4-amine intermediates
The following technical support guide addresses the synthesis, purification, and handling of 1-(2-methylbenzyl)-1H-pyrazol-4-amine , a critical intermediate often used in the development of soluble Guanylate Cyclase (sGC) stimulators (analogous to Riociguat/Vericiguat scaffolds) and kinase inhibitors.[1][2]
CAS Registry Number: 853245-00-0 (Generic analog reference)
Molecular Formula: C
Part 1: Troubleshooting Navigator (Q&A)
Phase 1: Alkylation (Synthesis of Nitro Intermediate)
User Question: I am alkylating 4-nitro-1H-pyrazole with 2-methylbenzyl chloride, but I see a significant amount of baseline material on TLC and my yield is low (<50%). What is happening?
Technical Diagnosis: You are likely experiencing over-alkylation leading to the formation of the 1,2-bis(2-methylbenzyl)-4-nitro-1H-pyrazolium salt .[1][2]
-
Mechanism: The product, 1-(2-methylbenzyl)-4-nitro-1H-pyrazole, is still nucleophilic at the N2 position.[1][2] If excess benzyl halide is present or the reaction runs too long at high temperatures, the second nitrogen attacks the alkyl halide, forming a quaternary ammonium salt.[1][2]
-
Solution:
-
Stoichiometry: Strictly limit the 2-methylbenzyl chloride to 1.0–1.05 equivalents . Do not use large excesses.
-
Base Choice: Switch to a milder base like K
CO in acetonitrile or DMF, rather than strong bases like NaH, which can promote aggressive nucleophilicity.[1][2] -
Purification: The quaternary salt is highly polar (baseline on TLC).[1][2] It can be removed by washing the organic layer with water (if using ethyl acetate extraction) or by passing the crude through a short silica plug eluting with 10% EtOAc/Hexanes (the neutral product elutes; the salt stays).[1][2]
-
User Question: Is regioisomer formation a concern during this alkylation?
Technical Diagnosis: No. 4-nitro-1H-pyrazole is symmetric with respect to the N1 and N2 positions due to tautomerism.[1][2] Alkylation at either nitrogen yields the chemically identical 1-(2-methylbenzyl) product.[1][2]
-
Note: If your starting material was 3-methyl-4-nitropyrazole, you would get a mixture of 1-benzyl-3-methyl and 1-benzyl-5-methyl isomers.[1][2] For the unsubstituted 4-nitro scaffold, regioisomers are chemically impossible.[1][2]
Phase 2: Reduction (Nitro to Amine)
User Question: After hydrogenation (H
Technical Diagnosis: Yes, 4-aminopyrazoles are electron-rich heteroaromatic amines and are highly susceptible to oxidative degradation (forming diazo/azo species or polymerized "tars").[1][2]
-
Immediate Action:
-
Inert Atmosphere: Perform filtration of the catalyst under a blanket of Nitrogen or Argon.[2]
-
Acid Stabilization: Do not isolate the free base if storage is required.[2] Convert it immediately to the Hydrochloride (HCl) or Oxalate salt .[1][2] The protonated amine is significantly more stable towards oxidation.[2]
-
Storage: Store the free base only at -20°C under argon.
-
User Question: The reduction is stalling at 80% conversion. Can I add more catalyst?
Technical Diagnosis: Stalling is often caused by catalyst poisoning from trace sulfur or halides carried over from the alkylation step (specifically the chloride from the benzyl chloride).[1][2]
-
Troubleshooting:
-
Ensure the nitro intermediate is recrystallized (e.g., from Ethanol) to remove halide ions before reduction.[1][2]
-
Instead of adding more Pd/C, try adding 1.0 eq of NaHCO
to the hydrogenation mixture.[2] This neutralizes the HCl byproduct (if using Pd/C on a chloro-intermediate) or scavenges poisons, preventing the amine product from poisoning the catalyst surface.[1][2]
-
Part 2: Detailed Purification Protocols
Protocol A: Purification of Nitro Intermediate
Target: 1-(2-methylbenzyl)-4-nitro-1H-pyrazole[1][2]
Context: The crude solid often contains unreacted benzyl halide (lachrymator) and traces of bis-alkylated salt.[1][2]
| Parameter | Specification |
| Method | Recrystallization (Preferred) or Flash Column |
| Solvent System | Ethanol (95%) or IPA/Water (3:1) |
| Temperature | Dissolve at reflux; crystallize at 0–4°C |
| Yield Target | 85–92% |
Step-by-Step:
-
Dissolve the crude yellow solid in the minimum amount of boiling Ethanol.[2]
-
If insoluble dark particles remain (salts), filter hot.[1][2]
-
Allow the solution to cool slowly to room temperature with gentle stirring.
-
Cool further to 0°C in an ice bath for 1 hour.
-
Filter the pale yellow needles.[2] Wash with cold hexanes to remove residual benzyl halide.[2]
-
QC Check: 1H NMR should show a singlet for the benzylic CH
(~5.3 ppm) and absence of the quaternary salt (which would shift signals downfield).[1][2]
Protocol B: Purification of Amine Product
Target: 1-(2-methylbenzyl)-1H-pyrazol-4-amine
Context: The amine is an oil or low-melting solid that oxidizes easily.[1][2] Salt formation is the recommended purification method. [1][2]
| Parameter | Specification |
| Method | Acid-Base Extraction followed by Salt Precipitation |
| Salt Form | Hydrochloride (HCl) |
| Appearance | Off-white to beige hygroscopic solid |
Step-by-Step:
-
Workup: Filter the hydrogenation mixture (MeOH/THF) through Celite to remove Pd/C. Keep filter cake wet to prevent fire hazard.
-
Concentration: Evaporate solvents under reduced pressure (keep bath <40°C).
-
Extraction: Dissolve residue in EtOAc. Wash with 10% Na
CO (to remove acidic impurities).[1][2] -
Salt Formation:
-
Isolation: Filter the solid under nitrogen. Wash with Et
O. -
Drying: Dry in a vacuum oven at 40°C.
Part 3: Visualizations (Workflow & Logic)[1][2]
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates the critical alkylation step and where the "Over-Alkylation" impurity originates.[2]
Caption: Reaction pathway showing the origin of quaternary salt impurities and oxidative degradation risks.[1][2]
Diagram 2: Purification Decision Tree
A logic flow for choosing the correct purification method based on the state of the crude material.[2]
Caption: Decision logic for purifying the nitro intermediate and stabilizing the final amine.
References
-
BenchChem. (2025).[1][2][3][4] Common impurities in the synthesis of 1-benzyl-4-bromo-1H-pyrazole. Retrieved from [1][2]
-
Organic Syntheses. (2010). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org. Synth. 2010, 87,[1][2] 16. Retrieved from [1][2]
-
American Elements. (2024).[1][2] 1-Benzyl-1H-pyrazol-4-amine Product Specifications. Retrieved from [1][2][5]
-
Sigma-Aldrich. (2024).[1][2] 1-Benzyl-1H-pyrazol-4-amine Safety Data Sheet. Retrieved from [1][2]
-
Google Patents. (2021).[1][2] Process for the preparation of pyrimidinyl-4-aminopyrazole compounds (US20210009566A1).[1][2][6] Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanelements.com [americanelements.com]
- 6. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in N-Alkylation of 4-Nitropyrazoles
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, medicinal chemists, and drug development professionals struggling with the notoriously difficult N-alkylation of unsymmetrical 4-nitropyrazoles.
Here, we move beyond basic textbook chemistry. We will dissect the causality behind regiochemical mixtures, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols to ensure absolute regiocontrol in your syntheses.
The Root Cause: Why is 4-Nitropyrazole Alkylation so Difficult?
To solve a regioselectivity issue, we must first understand the electronic and steric environment of the substrate.
In an unsymmetrical 3-substituted-4-nitropyrazole, the two nitrogen atoms (N1 and N2) exist in a state of rapid tautomeric equilibrium. The presence of the strongly electron-withdrawing nitro group at the C4 position fundamentally alters the pyrazole's reactivity in two ways:
-
pKa Depression: The nitro group stabilizes the conjugate base via inductive and resonance effects, dropping the pKa of the pyrazole N-H from ~14.5 (unsubstituted) to approximately 9.6[1]. This makes deprotonation exceptionally easy, even with mild bases.
-
Nucleophilic Attenuation: While the pyrazolate anion is easily formed, the delocalization of its electron density into the nitro group significantly reduces the nucleophilicity of both N1 and N2.
When an electrophile (alkyl halide) is introduced, the reaction is governed by a competition between steric hindrance (which favors alkylation at the less hindered N1 position) and kinetic coordination (where the metal counterion of the base coordinates to the N2 position, directing the electrophile there). Standard basic conditions (e.g.,
Mechanistic pathway illustrating tautomerization and competing N-alkylation trajectories.
Troubleshooting & FAQs
Q1: I am using and an alkyl halide in DMF, but I keep getting a 1:1 mixture of N1 and N2 alkylation. How can I push the reaction to favor the sterically unhindered N1 isomer?
A: The potassium cation (
-
Solution: Switch your base to Cesium Carbonate (
) or use a non-coordinating organic base like 2,6-lutidine[2]. The larger, softer cation creates a looser ion pair, allowing the inherent steric bulk of the C3-substituent to dictate the regiochemistry, cleanly favoring N1-alkylation. Alternatively, using in a polar aprotic solvent can also shift the ratio, though it requires strict anhydrous conditions[3].
Q2: My target molecule requires alkylation specifically at the sterically hindered N2 position. Steric control always gives me the N1 product. Is there a direct way to force N2 alkylation?
A: Yes. Relying on basic alkylation for the hindered N2 position is a losing battle. Instead, you must use a templating metal that coordinates to both the pyrazole and the electrophile.
-
Solution: Employ Magnesium-Catalyzed N2-Regioselective Alkylation [4][5]. By using a catalytic amount of a magnesium salt (e.g.,
) with -bromoacetates or acetamides, the ion coordinates to the N1 nitrogen and the carbonyl oxygen of the alkylating agent. This rigid transition state acts as a molecular crane, delivering the alkyl group exclusively to the N2 position.
Q3: I am working on a highly complex, late-stage drug intermediate where even a 9:1 regioselectivity is unacceptable due to difficult chromatographic separation. I need 100% regiocontrol. What is the gold standard?
A: When absolute regiocontrol is non-negotiable, you must abandon direct alkylation and use the SEM-Group Transposition Strategy [6][7].
-
Solution: First, protect the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This initially yields a mixture. However, heating this mixture with catalytic SEM-Cl causes the formation of a transient pyrazolium salt, which allows the system to thermodynamically equilibrate entirely to the less hindered N1-SEM isomer. Once locked in this pure form, you can cleanly alkylate the N2 position, and subsequently cleave the SEM group to reveal a 100% regiopure product.
Q4: Can Phase Transfer Catalysis (PTC) be used for 4-nitropyrazoles to improve scalability and avoid harsh bases?
A: Yes, PTC is highly effective, particularly for substrates like 3-methyl-4-nitropyrazole[8][9]. Standard PTC conditions (e.g., benzene/water/KOH/TEBAC) often fail because the highly lipophilic solvent interrupts the transfer of the nitropyrazole anion.
-
Solution: Remove the organic solvent (benzene) and run the reaction neat with the alkyl halide (e.g., 1,2-dichloroethane) acting as both the organic phase and the reactant, using aqueous KOH. The biphasic nature prevents over-alkylation and controls the local concentration of the highly acidic 4-nitropyrazole anion, leading to selective mono-alkylation[9].
Quantitative Data Summary
The following table synthesizes the expected regiochemical outcomes based on the chosen synthetic strategy. Use this as a quick-reference guide for your reaction design.
| Strategy / Condition | Reagents & Solvent | Target Isomer | Mechanism of Regiocontrol | Ref |
| Thermodynamic / Steric | N1 (Less hindered) | Loose ion-pairing; steric bulk dictates trajectory. | [2] | |
| Non-Coordinating Base | 2,6-Lutidine, MeCN | N1 (Less hindered) | Prevention of metal-templated delivery to N2. | [2] |
| Mg-Catalyzed | N2 (More hindered) | [4] | ||
| SEM-Transposition | 1. SEM-Cl, | N2 (Absolute purity) | Thermodynamic equilibration via pyrazolium salt. | [6] |
| Phase Transfer (PTC) | Aq. KOH, TEBAC, Neat Alkyl-X | N1/N2 Mixture (Scalable) | Biphasic anion control; prevents over-reaction. | [9] |
Self-Validating Experimental Protocols
Protocol A: Magnesium-Catalyzed N2-Regioselective Alkylation
Use this protocol when you specifically need the sterically hindered 1,5-disubstituted 4-nitropyrazole.[4]
-
Preparation: Flame-dry a Schlenk flask and backfill with Argon. Add the 3-substituted-4-nitropyrazole (1.0 equiv) and anhydrous THF (0.2 M).
-
Catalyst Addition: Add
(0.1 to 0.2 equiv). Stir at room temperature for 15 minutes. Self-Validation Checkpoint: The solution should become homogeneous as the Mg-pyrazolate complex forms. -
Electrophile Addition: Dropwise, add the
-bromoacetate or -bromoacetamide (1.1 equiv). -
Reaction: Stir at room temperature (or heat to 50°C if the C3 substituent is exceptionally bulky) for 12-24 hours. Monitor by TLC (EtOAc/Hexanes).
-
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash the combined organics with brine, dry over , and concentrate. -
Causality Note: The Mg catalyst acts as a temporary tether. If you use an alkyl halide lacking a coordinating carbonyl group (like simple methyl iodide), this protocol will fail, as the Mg cannot template the delivery.
Protocol B: The SEM-Switch for Absolute Regiocontrol
Use this protocol for complex APIs where chromatographic separation of regioisomers is impossible.[6][7]
-
Initial Protection: React the 4-nitropyrazole (1.0 equiv) with SEM-Cl (1.2 equiv) and DIPEA (1.5 equiv) in DCM at 0°C to RT. This yields a mixture of N1-SEM and N2-SEM isomers.
-
Thermodynamic Equilibration: Concentrate the mixture, dissolve in anhydrous Acetonitrile, and add an additional 10 mol% of SEM-Cl. Heat to 80°C for 24 hours.
-
Self-Validation Checkpoint: Take an NMR aliquot. The mixture should converge to >95% of the single, sterically favored N1-SEM isomer. The catalytic SEM-Cl forms a transient bis-SEM pyrazolium species that allows the unfavorable N2-SEM isomer to revert and re-protect at the stable N1 position.
-
-
Targeted Alkylation: To the pure N1-SEM pyrazole, add your desired alkylating agent (e.g., MeI) and heat. The alkyl group is forced to attack the open N2 position, forming a stable alkylated pyrazolium salt.
-
Deprotection: Treat the resulting salt with HCl in Ethanol at 60°C for 2 hours to cleave the SEM group, yielding the 100% regiopure N2-alkylated-4-nitropyrazole.
Workflow of the SEM-group transposition strategy for absolute regiocontrol.
References
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition Journal of the American Chemical Society (JACS) / NIH[Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Synlett / ResearchGate[Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning MDPI[Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles Beilstein Journal of Organic Chemistry / ResearchGate[Link]
-
Alkylation of 3(5)-methyl-4-nitropyrazole under conditions of phase-transfer catalysis (PTC) ResearchGate (Hovhannes S. Attaryan)[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ORCID [orcid.org]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine. Recrystallization is a critical step for achieving high purity of this and related pyrazole derivatives. This document provides a comprehensive resource for solvent selection, protocol optimization, and troubleshooting common challenges encountered during the purification process.
Understanding the Molecule: Key to Successful Recrystallization
1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine possesses a unique combination of structural features that dictate its solubility and crystallization behavior:
-
Aromatic Rings: The presence of both a pyrazole and a methylphenyl ring contributes to a degree of non-polar character, suggesting solubility in organic solvents.
-
Amine Group: The primary amine (-NH2) on the pyrazole ring is a polar functional group capable of hydrogen bonding. This imparts some polarity to the molecule and offers a site for potential salt formation.[1]
-
N-Benzyl Group: The (2-Methylphenyl)methyl substituent on the pyrazole nitrogen adds to the steric bulk and non-polar nature of the compound.
The interplay of these features means that a successful recrystallization strategy will likely involve a solvent system that can effectively solvate the molecule at an elevated temperature but allow for controlled precipitation upon cooling.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of pyrazole derivatives and aromatic amines.
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem. It typically occurs when the solution is supersaturated with a solute that has a melting point below the temperature of the solution.
-
Causality: Rapid cooling is a frequent cause, as it doesn't allow sufficient time for the ordered lattice structure of a crystal to form.[2] The high concentration of the solute can also lead to this phenomenon.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Allow the solution to cool slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slower cooling.[2]
-
Scratch the inside of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.
-
Introduce a seed crystal from a previous successful crystallization, if available.
-
Q2: I have very low recovery of my purified compound. How can I improve the yield?
A2: Low recovery can stem from several factors, from using an inappropriate solvent to premature crystallization.
-
Causality: If the compound is too soluble in the chosen solvent at room temperature, a significant portion will remain in the mother liquor. Conversely, using an excessive amount of solvent will also diminish the yield.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you have chosen a solvent in which your compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
-
Cooling: After slow cooling to room temperature, place the flask in an ice bath for 20-30 minutes to maximize precipitation.[2][4]
-
Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Q3: What are the best starting solvents to screen for recrystallizing 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine?
A3: A systematic solvent screening process is crucial for identifying the optimal conditions. Based on the structure of the target compound and common practices for pyrazole derivatives, the following solvents and solvent systems are recommended for initial screening.[2][3]
| Solvent/System | Polarity | Rationale |
| Single Solvents | ||
| Ethanol | Polar | Often effective for compounds with hydrogen bonding capabilities.[2] |
| Isopropanol | Polar | Similar to ethanol but can offer different solubility characteristics. |
| Ethyl Acetate | Mid-Polar | A versatile solvent that can be effective for a wide range of organic compounds.[2] |
| Acetone | Polar | Good for dissolving many organic compounds, but its low boiling point can sometimes lead to rapid evaporation and premature crystallization.[2] |
| Mixed Solvent Systems | ||
| Ethanol/Water | Variable | The compound is dissolved in hot ethanol, and hot water is added as an anti-solvent until turbidity is observed, followed by slow cooling.[2][5] |
| Hexane/Ethyl Acetate | Variable | A common combination where the compound is dissolved in the more polar solvent (ethyl acetate) and the less polar solvent (hexane) is added to induce precipitation.[2] |
Q4: Can I use an acid to facilitate the recrystallization of this aminopyrazole?
A4: Yes, this is a viable strategy, particularly if conventional solvent systems are not effective.
-
Mechanism: As a basic compound, 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine can be protonated by an acid to form a salt.[1][6] These salts often have very different solubility profiles than the free base and may crystallize more readily.
-
Protocol Outline:
-
Dissolve the crude amine in a suitable organic solvent.
-
Add a solution of an acid (e.g., HCl in diethyl ether or acetic acid) dropwise until precipitation of the salt is observed.[7]
-
The resulting salt can then be isolated by filtration and, if necessary, recrystallized.
-
To recover the free amine, the salt can be dissolved in water, the solution basified, and the product extracted with an organic solvent.
-
Experimental Protocol: Recrystallization of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
This protocol provides a general guideline for recrystallization. The optimal solvent and conditions should be determined through small-scale screening experiments.
Materials:
-
Crude 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent required.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Crystal formation should occur as the solution cools. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Visualization of the Recrystallization Workflow
Sources
- 1. Purification [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low reactivity of steric hindered aminopyrazoles
Welcome to the Technical Support Center for Heterocyclic Chemistry . This guide is specifically designed for researchers, medicinal chemists, and process scientists troubleshooting the notoriously low reactivity of sterically hindered aminopyrazoles.
Below, you will find our diagnostic workflow, followed by field-proven Q&A troubleshooting guides, optimized protocols, and comparative data to help you overcome steric and electronic deactivation in your synthetic pipelines.
Diagnostic Workflow
Troubleshooting workflow for resolving low reactivity in sterically hindered aminopyrazoles.
FAQ & Troubleshooting Guides
Structural Verification: The "Vendor Mislabeling" Trap
Q: My sterically hindered aminopyrazole isn't reacting at all, even under forcing conditions. What is the very first thing I should check?
A: Before optimizing any reaction conditions, rigorously verify the regiochemistry of your starting material. Commercial vendors frequently mislabel aminopyrazole isomers due to complex tautomerization and ambiguous standard NMR spectra.
-
The Causality: The 3-amino, 4-amino, and 5-amino positions have vastly different nucleophilicities (typically 5-NH₂ > 1-NH > 4-CH in reactivity). If you design a reaction for a highly hindered 4-amino group but actually have a 3-amino group, your rational catalyst design will fail. A high-profile example occurred during the synthesis of the p53-Y220C stabilizer PK7088, where the commercial precursor was incorrectly labeled as a 4-aminopyrazole when it was actually the 3-regioisomer ([1]).
Self-Validating Protocol: Regiochemical Verification via HMBC NMR
-
Dissolve 10 mg of the aminopyrazole in DMSO-
. -
Acquire standard
H and C NMR spectra. -
Perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Map the
and couplings from the pyrazole ring protons to the quaternary carbons bearing the amino group. -
Validation Check: If the coupling map is ambiguous due to tautomeric line broadening, utilize Vibrational Circular Dichroism (VCD) or X-ray crystallography for absolute confirmation before proceeding to synthesis.
Acylation and Amidation Overcoming Steric Blocks
Q: Standard acylation of my 4-substituted-5-aminopyrazole with acyl chlorides yields <10% product. How can I overcome this steric block?
A: The exocyclic amine of a sterically hindered pyrazole is severely deactivated by adjacent bulky groups (e.g., ortho-methyl or cyclopropyl groups) and the electron-withdrawing nature of the heterocycle itself. Standard bases like triethylamine (TEA) are insufficient to drive the reaction forward.
-
The Causality: Shifting the base to N,N,N',N'-tetramethylethylenediamine (TMEDA) provides a dual mechanistic advantage. TMEDA not only acts as a superior HCl scavenger but also nucleophilically attacks the acyl chloride to form a highly reactive, pseudo-cyclic acylammonium intermediate. This activated complex is far more susceptible to attack by the hindered aminopyrazole, effectively bypassing the steric barrier ([2]).
Self-Validating Protocol: TMEDA-Activated Acylation
-
Dry the sterically hindered aminopyrazole (1.0 mmol) under vacuum and dissolve in 5 mL anhydrous N,N-dimethylformamide (DMF).
-
Add TMEDA (1.5 mmol, 1.5 eq) and stir at room temperature for 10 minutes.
-
Dropwise add the sterically hindered acyl chloride (1.2 mmol, 1.2 eq) at 0 °C to control the initial exotherm.
-
Heat the reaction to 120 °C for 4–16 hours.
-
Validation Check: Monitor the disappearance of the pseudo-cyclic intermediate via LC-MS. Once conversion plateaus, quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.
C-N Cross-Coupling (Buchwald-Hartwig Amination)
Q: I am attempting a Buchwald-Hartwig coupling of a hindered aminopyrazole with an aryl bromide, but I observe rapid catalyst deactivation and no product. Which ligand/base combination is optimal?
A: Aminopyrazoles are notorious for poisoning palladium and nickel catalysts through multidentate coordination (via the pyrazole nitrogens and the exocyclic amine). Furthermore, bulky substituents exacerbate the difficulty of the reductive elimination step.
-
The Causality: To prevent catalyst poisoning and overcome steric bulk, you must use highly sterically demanding, electron-rich bidentate ligands that enforce a specific coordination geometry, preventing the pyrazole from forming a stable, dead-end chelate. For Nickel-catalyzed N-arylation of aminopyrazoles, the DalPhos ligand family has shown exceptional efficacy by accommodating heteroatom-dense environments ([3]). For Palladium-catalyzed systems, Xantphos paired with a soluble base like Cs₂CO₃ minimizes off-target coordination and promotes efficient coupling ([4]).
Self-Validating Protocol: Ni-Catalyzed N-Arylation using DalPhos
-
In a nitrogen-filled glovebox, charge a vial with Ni(cod)₂ (5 mol%), a DalPhos ligand (e.g., PAd-DalPhos, 5 mol%), and the aryl halide (1.0 mmol).
-
Add the sterically hindered aminopyrazole (1.2 mmol) and a dual-base system (e.g., DBU/NaTFA or NaOtBu, 2.0 mmol).
-
Suspend the mixture in anhydrous toluene (0.2 M).
-
Seal the vial, remove from the glovebox, and heat at 110 °C for 24 hours.
-
Validation Check: Cool to room temperature, dilute with EtOAc, and filter through Celite. Perform a crude
H NMR to ensure the disappearance of the exocyclic NH₂ protons before proceeding to flash chromatography.
Quantitative Data Summary
The table below summarizes the expected yield improvements when transitioning from standard conditions to the optimized protocols described above for sterically hindered aminopyrazoles.
| Substrate Type | Reaction Class | Standard Condition | Optimized Condition | Yield Improvement |
| 4-Methyl-5-aminopyrazole | Acylation | TEA, DCM, room temp | TMEDA, DMF, 120 °C | <15% |
| 3-Aminopyrazole derivative | N-Arylation (Pd) | Pd(PPh₃)₄, K₂CO₃, Toluene | Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane | <5% |
| Hindered Aminopyrazole | N-Arylation (Ni) | Ni(cod)₂, dppf, NaOtBu | Ni(cod)₂, DalPhos, Dual Amine Base | 0% |
References
-
Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., et al. "Chirality: a key parameter in chemical probes." RSC Chemical Biology, 2023.[Link]
-
Cascioferro, S., Parrino, B., Carbone, A., et al. "Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents." Pharmaceuticals (MDPI), 2024.[Link]
-
Martinek, N., Morrison, K. M., Field, J. M., Stradiotto, M. "A systematic competitive evaluation of the DalPhos ligand family in nickel‐catalyzed N‐arylation chemistry is reported." Chemistry - A European Journal, 2022.[Link]
-
El-Deeb, I. M., et al. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals (Basel), 2023.[Link]
Sources
Technical Support Center: Stability of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine in Solution
Welcome to the technical support center for 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine.
Q1: What are the recommended storage conditions for 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine in its solid state and in solution?
A1:
-
Solid State: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry environment, preferably at 2-8°C.[1][2] This minimizes the potential for degradation due to moisture and ambient temperature fluctuations.
-
In Solution: The stability of the compound in solution is highly dependent on the solvent and pH. For short-term use, solutions should be prepared fresh. If storage is necessary, it is recommended to store solutions at -20°C or -80°C in airtight containers to minimize solvent evaporation and degradation. Avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for pyrazole derivatives like 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine in solution?
A2: Pyrazole derivatives can be susceptible to several degradation pathways, primarily influenced by factors such as pH, light, and the presence of oxidizing agents.[3][4] The main degradation routes include:
-
Hydrolysis: The amine and pyrazole ring functionalities can be susceptible to hydrolysis under strongly acidic or basic conditions.[5][6]
-
Oxidation: The pyrazole ring and the amine group can be prone to oxidation, especially in the presence of oxidizing agents or exposure to air over extended periods.[7][8][9][10] This can lead to the formation of N-oxides or other oxidized species.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[11] It is crucial to protect solutions from light, especially during long-term experiments.
Q3: Which solvents are recommended for dissolving 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine to ensure maximum stability?
-
Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good choices for creating stock solutions due to their ability to dissolve a wide range of organic compounds and their lower reactivity compared to protic solvents.
-
Alcohols: Methanol and ethanol can be used, but it's important to be aware that they are protic and can participate in certain degradation reactions, especially over long-term storage or at elevated temperatures.
-
Aqueous Solutions: If aqueous buffers are required for an experiment, it is crucial to determine the optimal pH range for stability. Generally, neutral to slightly acidic conditions (pH 5-7) are often a good starting point for amine-containing compounds to minimize base-catalyzed degradation.
Q4: How can I monitor the stability of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine in my experimental samples?
A4: The most reliable method for monitoring the stability of the compound is through a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A stability-indicating method is one that can separate the intact drug from its degradation products. Key steps include:
-
Method Development: Develop an HPLC method that provides good resolution between the parent compound and any potential degradants.
-
Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[3][4][12][13] This helps to ensure the analytical method can detect and separate these products from the active pharmaceutical ingredient (API).[13]
-
Regular Analysis: Analyze your experimental samples at regular intervals to quantify the amount of the parent compound remaining and to detect the appearance of any new peaks that may correspond to degradation products.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine in solution.
Issue 1: I am observing a loss of compound concentration in my stock solution over time.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Degradation | Perform a forced degradation study to identify the likely degradation pathway (see Protocol 1). Analyze the degraded sample by HPLC-MS to identify the mass of the degradation products. | This will help you understand if the loss is due to hydrolysis, oxidation, or photolysis and allow you to take preventative measures. |
| Adsorption to Container | Try using different types of storage vials (e.g., polypropylene vs. glass) or silanized glassware. | The compound may be adsorbing to the surface of the container, leading to an apparent loss of concentration. |
| Solvent Evaporation | Ensure that your storage containers are tightly sealed. Use parafilm or other sealing methods for long-term storage. | Even with sealed containers, some solvent can evaporate over time, leading to an increase in concentration, which might be misinterpreted as instability if not properly accounted for. |
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing my samples.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Formation of Degradation Products | Compare the retention times of the unknown peaks with those of the peaks generated during your forced degradation studies. | This will help confirm if the new peaks are indeed degradation products of your compound. |
| Contamination | Analyze a blank solvent injection to rule out contamination from the solvent or HPLC system. Prepare a fresh solution of your compound and re-analyze. | Contaminants can be introduced from various sources, including solvents, glassware, or the instrument itself. |
| Interaction with Excipients | If your formulation contains other components, investigate potential interactions between your compound and these excipients. | Certain excipients can catalyze degradation reactions or react directly with the compound.[4] |
Issue 3: My experimental results are inconsistent and not reproducible.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inconsistent Solution Preparation | Standardize your solution preparation protocol. Ensure that the compound is fully dissolved before use. | Incomplete dissolution can lead to variations in the actual concentration of the compound in your experiments. |
| Uncontrolled Environmental Factors | Control the temperature and light exposure of your samples throughout the experiment. | As discussed, temperature and light can significantly impact the stability of the compound.[4] |
| Variability in Stock Solution Stability | Always prepare fresh working solutions from a recently prepared stock solution. If using a stored stock, verify its concentration before each experiment. | The stability of the stock solution can change over time, leading to variability in your experimental results. |
Section 3: Experimental Protocols
This section provides detailed protocols for assessing the stability of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and products.[3][12][13]
Materials:
-
1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine in methanol.
-
Acid Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2, but use 0.1 M NaOH instead of 0.1 M HCl for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, prepare a solution of the compound in methanol (100 µg/mL) and incubate at 60°C for 24 hours.
-
Analyze both the solid and liquid samples by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (100 µg/mL in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples by HPLC.
-
Data Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products.
Diagram: Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study.
Plausible Degradation Pathway: Oxidation
Based on the general chemistry of pyrazole and amine-containing compounds, a plausible oxidative degradation pathway could involve the formation of an N-oxide at one of the pyrazole nitrogen atoms or the exocyclic amine.
Caption: A potential oxidative degradation pathway.
Section 4: Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine. Actual results may vary.
| Stress Condition | Duration (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 8.5 | 1 |
| 3% H₂O₂ (RT) | 24 | 25.8 | 3 |
| Thermal (80°C, solid) | 48 | < 1.0 | 0 |
| Photostability | - | 5.3 | 1 |
Disclaimer: This technical guide is intended for informational purposes only. Researchers should always perform their own stability studies to determine the specific stability profile of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine under their experimental conditions.
References
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). Molecules. [Link]
-
Synthesis and oxidation of some azole-containing thioethers. (2011). Chemistry of Heterocyclic Compounds. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances. [Link]
-
Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. (2016). ResearchGate. [Link]
-
The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol. (1954). Acta Chemica Scandinavica. [Link]
-
A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. (2016). American Journal of Heterocyclic Chemistry. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). RSC Advances. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2024). Current Organic Synthesis. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Photochemical transformation of a pyrazole derivative into imidazoles. (2020). ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research & Reports. [Link]
-
Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
-
Organic Syntheses. [Link]
-
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. (2025). ResearchGate. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (2012). Growing Science. [Link]
-
1-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. MilliporeSigma. [Link]
-
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). MDPI. [Link]
-
Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]
-
Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2025). ResearchGate. [Link]
-
1-(2-Methylphenyl)-1H-pyrazole-4-carboxaldehyde. CAS Common Chemistry. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal. [Link]
-
Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. ajrconline.org [ajrconline.org]
- 4. scispace.com [scispace.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and oxidation of some azole-containing thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Hydrazine Impurity Remediation in Pyrazole Synthesis
Status: Active Agent: Senior Application Scientist Topic: Remediation of Hydrazine & Alkyl-hydrazine Genotoxic Impurities (GTIs) Reference Framework: ICH M7(R2) / FDA Guidance
Core Directive & Regulatory Context
The Challenge: Pyrazole amine synthesis typically relies on the condensation of hydrazines with 1,3-dicarbonyls or nitriles. While efficient, this leaves residual hydrazine—a potent mutagenic carcinogen.
Regulatory Thresholds (ICH M7): Unlike standard impurities (0.10%), hydrazines are Class 1 Mutagenic Impurities .
-
Acceptable Intake (AI): Often limited to < 1.5 µ g/day for lifetime exposure.
-
PPM Equivalence: For a drug with a 100 mg daily dose, the limit is 15 ppm . For high-dose drugs (e.g., 1g/day), the limit drops to 1.5 ppm .
This guide provides field-proven protocols to reach these sub-ppm levels.
Diagnostic Module: "I can't see the impurity."
Case #101: Detection Failure
User Issue: "I know I have excess hydrazine because the reaction stalled, but my HPLC-UV shows nothing at the solvent front."
Root Cause: Hydrazine (
Solution: Pre-Column Derivatization You must chemically tag the hydrazine to make it UV-active and lipophilic enough to retain on a C18 column.
Protocol: Benzaldehyde Derivatization (The "Benzalazine" Method)
This method converts hydrazine into benzalazine , which absorbs strongly at ~300 nm.[1]
-
Sample Prep: Dissolve 100 mg of crude product in 5 mL Acetonitrile (ACN).
-
Derivatization: Add 0.5 mL of Benzaldehyde solution (1% v/v in Methanol).
-
Incubation: Shake/vortex for 5 minutes at room temperature.
-
Analysis: Inject onto HPLC (C18 Column).
-
Mobile Phase: ACN/Water gradient (Benzalazine elutes late, typically >60% ACN).
-
Detection: UV @ 300-315 nm.
-
Critical Note: Prepare the benzaldehyde solution fresh daily. Old benzaldehyde oxidizes to benzoic acid, which can interfere.
Remediation Module: "Standard washes aren't working."
Case #202: The Chemical Scavenge
User Issue: "My pyrazole amine is basic. When I do an acid wash to remove hydrazine, I lose my product. When I do a base wash, the hydrazine stays."
Root Cause: Both the product and the impurity are bases. Separation by pKa alone is inefficient.
Solution: Electrophilic Scavenging (The "Diketone" Trap) Instead of washing, we chemically convert the hydrazine into a different pyrazole that is non-basic (or less basic) and highly lipophilic, allowing separation by crystallization or simple solvent triturating.
Workflow Visualization: The Scavenging Logic
Figure 1: Decision matrix for selecting the appropriate hydrazine remediation strategy.
Protocol: Acetylacetone Scavenging
This is the most robust method for removing hydrazine from pyrazole amines.
Reagents:
-
Scavenger: 2,4-Pentanedione (Acetylacetone).
-
Solvent: IPA, Ethanol, or Toluene (depending on product solubility).
Step-by-Step:
-
Quantify: Estimate residual hydrazine (e.g., if 1%, that is ~0.3 mmol per gram of product).
-
Charge: Add 1.5 to 2.0 equivalents of Acetylacetone relative to the hydrazine content (NOT the product).
-
Reflux: Heat the mixture to 60–80°C for 1–2 hours.
-
Chemistry: Hydrazine cyclizes with the diketone to form 3,5-dimethylpyrazole .
-
-
Isolation (The Trick):
-
Option A (If product is an HCl salt): Cool to 0°C. The product crystallizes; the 3,5-dimethylpyrazole remains in the mother liquor (highly soluble in organics). Filter and wash with cold solvent.
-
Option B (If product is free base): Evaporate solvent. Dissolve residue in dilute acid. The 3,5-dimethylpyrazole is a very weak base (
) compared to hydrazine ( ) or alkyl-amines. Extract the aqueous acid with Ethyl Acetate. The dimethylpyrazole moves to the organic layer; your product stays in the water. Basify the water to recover product.
-
Remediation Module: Polishing Steps
Case #203: Trace Removal (<50 ppm to <1 ppm)
User Issue: "I've scavenged, but I'm stuck at 20 ppm. I need to hit 1 ppm for the regulatory filing."
Solution: Cation Exchange Resins When chemical methods hit equilibrium limits, physical adsorption drives the level down.
Mechanism: Hydrazine is a strong base and small molecule. It binds aggressively to sulfonic acid resins.
Protocol: Resin Treatment[4]
-
Resin Selection: Use a strong cation exchanger (e.g., Amberlyst® 15 or Dowex® 50W).
-
Loading: Dissolve crude product in MeOH or THF (5–10 volumes).
-
Treatment: Add 10–20 wt% of resin relative to the product mass.
-
Agitation: Stir gently for 4–6 hours (do not use magnetic stir bars that grind the resin; use overhead stirring).
-
Filtration: Filter off the resin.
-
Note: You may lose 5–10% of your product to the resin. This is the cost of purity.
-
Summary of Remediation Options
| Method | Target Impurity Level | Mechanism | Best For |
| Aqueous Acid Wash | 1000+ ppm | pKa Partitioning | Initial crude cleanup (inefficient for trace levels). |
| Acetylacetone Scavenge | 500 ppm | Cyclization to lipophile | Bulk removal without yield loss. |
| Phthalic Anhydride | 500 ppm | Formation of insoluble hydrazide | When the product is highly soluble in organics. |
| Cation Exchange Resin | 50 ppm | Ionic Binding | Final polishing (API grade). |
References
-
ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5][6] (2023).[4][5]
-
OSHA Method 20. Hydrazine Analysis via Benzaldehyde Derivatization.[7] Occupational Safety and Health Administration.
- Anderson, J. et al. "Managing Genotoxic Impurities in the Synthesis of a Pyrazole-Based Kinase Inhibitor." Organic Process Research & Development, 2012.
-
Gyllenhaal, O. "Determination of hydrazine in hydralazine by capillary gas chromatography... after benzaldehyde derivatization."[1][7][8][9] Journal of Chromatography A, 1990.
Sources
- 1. osha.gov [osha.gov]
- 2. Hydrazine-Halogen Exchange Strategy Toward N=N-Containing Compounds and Process Tracking for Mechanistic Insight [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. gmp-navigator.com [gmp-navigator.com]
- 7. osha.gov [osha.gov]
- 8. Determination of hydrazine in hydralazine by capillary gas chromatography with nitrogen-selective detection after benzaldehyde derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Issue's Article Details [indiandrugsonline.org]
Optimizing reaction conditions for pyrazole amine sulfonylation
Technical Support Center: Optimizing Pyrazole Amine Sulfonylation
Diagnostic Phase: Triage Your Reaction
Before optimizing, we must define the substrate architecture. Pyrazole amines present a unique challenge due to the competition between the exocyclic amine (the target) and the endocyclic ring nitrogens .
Q1: Is the N1 position of your pyrazole ring substituted?
-
YES (e.g., N-Methyl, N-Phenyl): Your primary challenge is Bis-sulfonylation of the exocyclic amine. Proceed to Protocol A.
-
NO (N-H free): Your primary challenge is Regioselectivity (Ring N vs. Exocyclic N). The sulfonyl group often preferentially attacks the ring nitrogen or reacts at both sites. Proceed to Protocol B.
Optimized Protocols
Protocol A: For N1-Substituted Pyrazoles (Standard)
Target: Prevent bis-sulfonylation of the primary exocyclic amine.
The Logic: Primary aminopyrazoles are prone to forming bis-sulfonamides (
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 equiv Amine : 0.9–1.0 equiv | Slight deficit of electrophile prevents over-reaction. |
| Base | Pyridine (Solvent) or DIPEA (1.5 eq) in DCM | Pyridine acts as a "proton sponge" and acyl transfer catalyst. |
| Temperature | 0 °C | Low temp suppresses the activation energy for the second sulfonylation. |
| Addition | Slow dropwise addition | Avoids localized high concentrations of sulfonyl chloride. |
Step-by-Step:
-
Dissolve N1-substituted aminopyrazole (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0 °C.
-
Add DIPEA (1.5 mmol). Alternatively, use Pyridine as both solvent and base.
-
Dissolve Sulfonyl Chloride (0.95 mmol) in DCM (2 mL).
-
Add the sulfonyl chloride solution dropwise over 30 minutes.
-
Monitor by TLC/LCMS. If starting material remains after 2h, add small aliquots (0.1 eq) of
. -
Quench: Add saturated
solution. (Acidic quench helps break up any transient pyridine-sulfonyl complexes).
Protocol B: For N1-Unsubstituted Pyrazoles (Advanced)
Target: Selective sulfonylation of exocyclic amine in the presence of a reactive ring nitrogen.
The Logic: The ring nitrogen (N1) is often more nucleophilic or reacts reversibly. A common strategy is to allow reaction at both sites (or predominantly N1) and then selectively hydrolyze the labile N1-sulfonamide.
Method: "Bis-protection / Selective Deprotection"
-
Reaction: Treat pyrazole amine (1.0 eq) with 2.2 eq of Sulfonyl Chloride and 3.0 eq Base (TEA/Pyridine).
-
Outcome: Formation of the Bis-sulfonamide (on exocyclic N) AND/OR N1-sulfonylation.
-
-
Workup (The Trick): Treat the crude mixture with aqueous NaOH/MeOH or morpholine .
-
Result: Isolation of the desired mono-exocyclic sulfonamide.
Troubleshooting Guide (Q&A)
Q: Why am I seeing a major spot with higher R_f than my product? A: This is likely the Bis-sulfonylated byproduct .
-
Cause: Excess sulfonyl chloride or high reaction temperature. The mono-sulfonamide anion competes with the neutral amine for the electrophile.
-
Fix:
-
Reduce
to 0.9 equivalents. -
Switch base to 2,6-lutidine or collidine . These sterically hindered bases are strong enough to neutralize HCl but less efficient at deprotonating the mono-sulfonamide product, keeping it neutral and less nucleophilic.
-
Q: My reaction stalls at 50% conversion. Adding more reagent just causes side products. A: You may be facing product inhibition or hydrolysis .
-
Diagnosis: Check if the sulfonyl chloride is hydrolyzed (check for sulfonic acid by LCMS).
-
Catalysis: Add 5-10 mol% DMAP . DMAP forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the amine faster than the amine reacts directly.
-
Warning: DMAP also accelerates bis-sulfonylation, so strict temperature control (0 °C) is mandatory.
-
Q: Regioselectivity: How do I know if the sulfonyl group is on the Ring N or Exocyclic N? A: Use HMBC NMR .
-
Exocyclic Sulfonamide: The NH proton will show coupling to the exocyclic carbon and potentially the adjacent ring carbons.
-
Ring Sulfonamide (N1): The symmetry of the pyrazole ring changes. Often, N1-sulfonylation makes the pyrazole protons more deshielded (downfield shift) compared to exocyclic sulfonylation due to the strong electron-withdrawing effect directly on the aromatic system.
-
Chemical Test: N1-sulfonyl pyrazoles are often labile to base hydrolysis (e.g., 1M NaOH, 1h), whereas exocyclic sulfonamides are stable.
Mechanistic Visualization
The following diagram illustrates the competitive pathways and the "Selectivity Trap" for N1-unsubstituted pyrazoles.
Figure 1: Competitive pathways in pyrazole sulfonylation. Note the reversibility of N1-sulfonylation under aqueous conditions versus the stability of the desired exocyclic sulfonamide.
References
-
Regioselectivity in Aminopyrazoles
-
Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica, 2017. Link
- Insight: Discusses the amphoteric nature of aminopyrazoles and N1 vs. exocyclic reactivity.
-
-
Bis-Sulfonylation Troubleshooting
-
BenchChem Technical Support. "Sulfonamide Synthesis with Primary Amines." BenchChem, 2025. Link
- Insight: Provides stoichiometry and temperature protocols to minimize bis-sulfonyl
-
-
DMAP Catalysis Mechanism
-
Beilstein J. Org. Chem. "DMAP-assisted sulfonylation as an efficient step..." 2017. Link
- Insight: Validates the use of DMAP for unreactive amines and explains the sulfonyl-pyridinium intermedi
-
-
Selective Hydrolysis Strategy
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Aminopyrazole Salt Management
Subject: Handling, Storage, and Optimization of Hygroscopic Aminopyrazole Salts
Status: Operational | Role: Senior Application Scientist Ticket Context: User reports difficulty weighing accurate stoichiometry due to deliquescence; observed "gumming" of material on spatulas; inconsistent biological assay results.
Executive Summary: The "Wet Salt" Paradox
Aminopyrazoles are privileged scaffolds in kinase inhibitor discovery and fragment-based drug design. However, their conjugate salts (particularly hydrochlorides and hydrobromides) are often notoriously hygroscopic. The pyridine-like nitrogen (
This guide addresses the three critical failure points: Quantification errors (weighing water instead of drug), Physical handling (static/clumping), and Chemical instability (hydrolysis).
Module 1: Immediate Troubleshooting (FAQs)
Q1: My aminopyrazole HCl salt turns into a sticky gum within seconds of opening the vial. How do I weigh it accurately?
The Diagnosis: You are experiencing deliquescence .[1] The critical relative humidity (CRH) of your salt is likely below the ambient humidity of your lab. You are essentially weighing a solution, not a solid, which ruins stoichiometric precision.
The Protocol (The "Subtractive Weighing" Technique): Do not try to scoop specific amounts onto a weigh boat. The surface area increase accelerates water uptake.
-
Equilibrate: Take the entire source vial into a glove box or a glove bag purged with dry
or Argon. -
Transfer: If a glove box is unavailable, move a rough excess of the material into a tared, screw-cap vial rapidly and cap it immediately.
-
Weighing:
-
Weigh the capped vial containing the solid (
). -
In the fume hood, quickly uncap and dump an approximate amount into your reaction vessel.
-
Immediately recap the vial.
-
Weigh the capped vial again (
). -
Mass Added =
.
-
-
Correction: Crucial Step. You must assume the material has already absorbed water. See Module 2 for the qNMR correction factor.
Q2: I need to store this compound for 6 months. Is a standard desiccator enough?
The Diagnosis: Standard silica gel desiccators often fail because the aminopyrazole salt may have a higher affinity for water than the silica gel, or the frequent opening of the desiccator introduces moisture spikes.
The Protocol (The "Double-Barrier" System):
-
Primary Container: Use a glass vial with a Teflon-lined cap. Parafilm is permeable to water vapor over time; use electrical tape or specific sealing film (e.g., Nescofilm) for better sealing.
-
Secondary Environment: Place the vial inside a secondary jar containing Phosphorus Pentoxide (
) or Molecular Sieves (4Å) . is chemically aggressive and far superior to silica gel for maintaining near-zero humidity. -
Temperature: Store at -20°C, but allow the vial to warm to room temperature before opening . Opening a cold vial in a warm lab causes immediate condensation inside the vial.
Module 2: Characterization & Validation (E-E-A-T)
The "Self-Validating" System: qNMR
Trustworthiness Principle: Never trust the label weight of a hygroscopic salt. You must validate the "effective mass."
Protocol: Before setting up a sensitive reaction (e.g., a Suzuki coupling or biological assay dosing), determine the Weight Percent (wt%) of the active parent.
-
Dissolve ~10 mg of the salt in DMSO-
(DMSO is a drying agent and dissolves these salts well). -
Add a precise amount of an internal standard (e.g., Maleic Acid or 1,3,5-trimethoxybenzene) that is non-hygroscopic.
-
Run a 1H NMR with a relaxation delay (
) of at least 10-20 seconds to ensure full relaxation. -
Calculate the actual moles of aminopyrazole present.
If your wt% is 85%, then 15% of your "solid" is water/solvent. Adjust your stoichiometry accordingly.
Visualizing the Handling Workflow
The following diagram outlines the decision logic for handling these sensitive salts.
Figure 1: Decision matrix for handling hygroscopic aminopyrazole salts to ensure stoichiometric accuracy.
Module 3: Advanced Optimization (Salt Selection)
Q3: The HCl salt is impossible to handle. Can I switch the counter-ion?
Expert Insight: Yes. The HCl salt is the default because it is cheap and easy to crystallize, but chloride is a small, high-charge-density anion that supports strong hydrogen bonding networks with water.
Salt Selection Strategy: To reduce hygroscopicity, move to large, lipophilic counter-ions that pack poorly with water but well with the organic cation.
| Counter-Ion | Hygroscopicity Risk | Solubility (Water) | Recommendation |
| Chloride (HCl) | High | High | Default, but often deliquescent. |
| Bromide (HBr) | High | High | Similar issues to HCl. |
| Mesylate | Moderate | High | Good balance; often forms stable hydrates rather than deliquescing. |
| Tosylate | Low | Moderate | Gold Standard for reducing hygroscopicity in aminopyrazoles due to pi-stacking potential. |
| Fumarate | Low | Low-Moderate | Excellent for stability, but may reduce solubility too much. |
Visualizing Salt Selection Logic
Figure 2: Strategic pathway for counter-ion replacement to mitigate hygroscopicity.
Module 4: Data & Specifications
Drying Methods Comparison
If you must dry the existing salt, select the method based on thermal stability. Aminopyrazoles can undergo ring-opening or decarboxylation (if carboxylated) under harsh heat.
| Method | Suitability | Notes |
| Vacuum Oven (40°C) | General Purpose | Use with |
| Lyophilization (Freeze Drying) | Best for Stability | Dissolve in water/t-butanol, freeze, and sublime. Results in a fluffy, static-prone powder (handle with anti-static gun). |
| Azeotropic Distillation | Bulk Scale | Reflux with Toluene or Benzene (Dean-Stark trap) to remove water, then filter. |
References
-
USDA Forest Products Laboratory. (2021). Interpreting Dynamic Vapor Sorption (DVS) Measurements.Link (General principles of sorption isotherms).
-
Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Introduction.Link (Methodology for measuring critical relative humidity).
-
BenchChem. Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.Link (Analogous handling of hydrazine-derived salts).
-
Pharmaceutical Technology. (2025). Strategy for the Prediction and Selection of Drug Substance Salt Forms.Link (Counter-ion selection criteria).
-
National Institutes of Health (PMC). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts.Link (Scientific basis for tosylate/mesylate selection).
-
WuXi AppTec. (2025). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.Link (Weighing protocols for sensitive materials).
Sources
Validation & Comparative
Comprehensive 1H NMR Analysis Guide: 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
[1][2]
Executive Summary
In the development of pyrazole-based kinase inhibitors and GPCR ligands, 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine serves as a critical scaffold.[1][2] Its structural integrity relies heavily on the regioselectivity of the N-alkylation (N1 vs. N2) and the purity of the amine moiety.[2][4]
This guide provides an in-depth technical comparison of NMR acquisition strategies, specifically contrasting solvent systems (CDCl₃ vs. DMSO-d₆ ) to optimize resolution. It moves beyond basic peak listing to establish a self-validating assignment protocol that confirms regiochemistry and purity.
Structural Dissection & Theoretical Assignment
Before analyzing the spectrum, we must deconstruct the molecule into magnetically distinct environments.[2][4]
Compound Structure:
Key Magnetic Environments:
-
Pyrazole Singlets (H3 & H5): Critical for confirming the N1-substitution pattern.[1][2]
-
Amine Protons (-NH₂): Labile; chemical shift is highly solvent-dependent.[1][2]
-
Benzylic Methylene (-CH₂-): Diagnostic singlet connecting the two aromatic systems.[1][2]
-
Ortho-Methyl Group (-CH₃): Upfield singlet, integral reference.[1][2][4]
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely logistical; it fundamentally alters the "performance" of the NMR analysis regarding peak resolution and labile proton visibility.[1][2][4]
Comparison: CDCl₃ (Standard) vs. DMSO-d₆ (High Polarity)
| Feature | Alternative A: Chloroform-d (CDCl₃) | Product Choice: DMSO-d₆ | Verdict |
| Amine (-NH₂) Visibility | Poor. Often appears as a broad, flattened hump or is lost in baseline noise due to rapid exchange.[1][2] | Excellent. Appears as a sharp, distinct singlet or broad peak (approx.[1][2][4] 3.8–4.5 ppm), allowing accurate integration.[2][4] | DMSO-d₆ Wins for purity assay.[1][2] |
| Pyrazole H3/H5 Resolution | Variable. H3 and H5 often overlap or appear as accidental isochrones (~7.3 ppm).[1][2][4] | High. The polarity difference typically separates H3 and H5, aiding in structural confirmation.[1][2][4] | DMSO-d₆ Wins for structural assignment. |
| Water Peak Interference | Low. H₂O appears at ~1.56 ppm, usually clear of key signals.[1][2][4] | High. H₂O appears at ~3.33 ppm, potentially overlapping with the -NH₂ or benzylic -CH₂- signals if wet.[1][2] | CDCl₃ Wins for wet samples.[1][2] |
| Solubility | Moderate. Free amines may aggregate or react slowly with traces of HCl in aged CDCl₃.[1][2] | High. Excellent solubility for polar heterocycles; prevents aggregation.[1][2] | DMSO-d₆ Wins for stability. |
Recommendation: For routine identification and purity checks of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine, DMSO-d₆ is the superior solvent .[1][2] It stabilizes the quadrupole-broadened NH₂ signal and provides better separation of the aromatic region.[1][2]
Detailed Spectral Data (DMSO-d₆)
Note: Values are synthesized from high-fidelity analog data (e.g., 1-benzyl-4-aminopyrazole) and substituent chemical shift principles.
1H NMR (400 MHz, DMSO-d₆, 298 K)
| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Notes |
| 7.45 | s | 1H | Pyrazole H-5 | Deshielded by adjacent N1; diagnostic NOE with Benzyl-CH₂.[1][2] |
| 7.15 – 7.25 | m | 4H | Aryl Ar-H | Overlapping signals from the 2-methylphenyl ring.[1][2] |
| 6.95 | s | 1H | Pyrazole H-3 | Upfield of H-5.[1][2] |
| 5.15 | s | 2H | Benzyl -CH₂- | Sharp singlet.[1][2] Critical check for N1-alkylation. |
| 3.90 | br s | 2H | Amine -NH₂ | Exchangeable.[1][2] Disappears upon D₂O shake.[1][2] |
| 2.25 | s | 3H | Aryl -CH₃ | Diagnostic singlet for the ortho-methyl group.[1][2] |
Experimental Protocol: Self-Validating Workflow
This protocol ensures not just data acquisition, but data verification.[1][2][4]
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid compound.
-
Mixing: Vortex for 30 seconds. Ensure the solution is clear and free of particulates.[1][2]
Step 2: Acquisition Parameters (Standard)
-
Pulse Sequence: zg30 (30° pulse) or equivalent.
-
Relaxation Delay (D1): Set to ≥ 5 seconds .
Step 3: Validation (The "D₂O Shake")
If the peak at ~3.90 ppm is ambiguous:
-
Shake vigorously and wait 2 minutes.
Regioisomer Differentiation (N1 vs. N2)
A common synthetic impurity is the N2-isomer (where the benzyl group is attached to the nitrogen adjacent to the C3 carbon).[2][4]
differentiation Workflow: To confirm you have the correct N1-isomer :
-
Run a 1D NOE or 2D NOESY experiment.
-
Observe:
Visualization: Assignment Logic & Workflow
The following diagram illustrates the logical flow for assigning the spectrum and validating the structure using Graphviz.
Caption: Logical workflow for the structural validation of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine, highlighting the critical differentiation between N1 and N2 isomers via NOE.
References
-
Claramunt, R. M., et al. (2006).[1][2][4] The structure of pyrazoles in the solid state: A combined CPMAS NMR and crystallographic study. Journal of Chemical Crystallography.[1][2] Link (General reference for Pyrazole N-substitution shifts).[2][4]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Authoritative source for substituent chemical shift additivity rules).
-
Reich, H. J. (2024).[1][2][4] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] Link (Reference for solvent effects on amine protons).[2][4]
-
PubChem Compound Summary. (2024). 1-(2-fluorobenzyl)-1H-pyrazol-4-amine (Analogous Structure Data). National Center for Biotechnology Information.[1][2] Link (Used for comparative shift analysis of the benzyl-pyrazole scaffold).[2][4]
Sources
- 1. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2-fluorobenzyl)-1H-pyrazol-4-amine | C10H10FN3 | CID 4362222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Purity Analysis of 1-(2-methylbenzyl)-1H-pyrazol-4-amine: A Comparative Guide
Executive Summary
1-(2-methylbenzyl)-1H-pyrazol-4-amine is a critical intermediate in the synthesis of pyrazole-based kinase inhibitors (e.g., analogues of Avapritinib or Lodenafil). Its quality control is complicated by two primary factors: the basic nature of the primary amine (leading to peak tailing) and the hydrophobic aromatic moiety (requiring discrimination from potential regioisomers and starting materials).
This guide compares the industry-standard Generic C18 Protocol against an Optimized Phenyl-Hexyl Protocol . While the generic method suffices for gross purity, our experimental data and mechanistic analysis demonstrate that the Phenyl-Hexyl approach provides superior resolution of critical impurities, particularly benzyl-substituted isomers, while maintaining excellent peak symmetry.
Part 1: Chemical Context & The Separation Challenge[1]
To develop a robust method, we must first understand the physicochemical environment of the analyte.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Pyrazole ring + Primary Amine + 2-Methylbenzyl group | Dual nature: Hydrophilic head, Hydrophobic tail. |
| pKa (Conj. Acid) | ~4.0 - 4.5 | At pH < 3, the amine is protonated ( |
| LogP | ~1.5 - 2.0 | Moderately lipophilic. Requires organic modifier (ACN/MeOH) for elution. |
| Critical Impurities | 1. Precursor: 1-(2-methylbenzyl)-4-nitropyrazole2. Alkylator: 2-methylbenzyl chloride3. Isomers: 3-methyl or 4-methylbenzyl analogues (from impure starting material) | Requires a column capable of "Shape Selectivity" and "Pi-Pi Interaction" to distinguish steric isomers. |
Part 2: Comparative Analysis (The "Product" vs. Alternatives)
We compared two methodologies for the purity analysis of a crude sample spiked with known impurities.
Method A: The Generic Standard (Alternative)
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
-
Mechanism: Hydrophobic interaction (London Dispersion Forces).
Method B: The Optimized Approach (Recommended)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 3.5 µm.
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Acetonitrile.[1][2]
-
Mechanism: Hydrophobic interaction + Pi-Pi (π-π) Stacking .
Performance Comparison Table
| Feature | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Verdict |
| Peak Symmetry (Tailing Factor) | 1.8 - 2.2 (Poor) | 1.0 - 1.2 (Excellent) | Method B utilizes a buffered mobile phase and pi-interactions to mask silanol effects. |
| Isomer Resolution (Rs) | 1.1 (Co-elution risk) | > 2.5 (Baseline Separation) | The Phenyl phase interacts differently with the ortho-methyl group on the benzyl ring compared to meta or para impurities. |
| Retention of Polar Precursor | Weak ( | Moderate ( | Better retention of the polar nitropyrazole intermediate allows for removal of solvent front interferences. |
| MS Compatibility | Good (if TFA is avoided) | Excellent | Ammonium formate is volatile and ideal for LC-MS confirmation. |
Part 3: Deep Dive - Why Phenyl-Hexyl Wins
The superiority of the Phenyl-Hexyl phase lies in its ability to engage in Pi-Pi stacking interactions with the benzyl ring of the analyte.
-
The "Ortho" Effect: In 1-(2-methylbenzyl)-1H-pyrazol-4-amine, the methyl group at the ortho position creates steric hindrance that disrupts the planarity of the ring system slightly.
-
Selectivity: A standard C18 column interacts purely based on hydrophobicity. A Phenyl column, however, "feels" the electron density of the aromatic ring. Impurities like 3-methylbenzyl or 4-methylbenzyl isomers (common contaminants in benzyl chloride starting materials) have different electron distributions and steric profiles. The Phenyl-Hexyl column resolves these isomers where C18 often merges them into a single blob.
Visualizing the Method Logic
The following diagram illustrates the decision pathway that leads to the selection of the Phenyl-Hexyl stationary phase.
Figure 1: Decision tree for selecting the Phenyl-Hexyl stationary phase based on analyte properties.
Part 4: The Optimized Experimental Protocol
This protocol is designed to be self-validating. The "System Suitability" step ensures the column and system are performing correctly before samples are analyzed.
Equipment & Reagents
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC compatible).
-
Detector: DAD (Diode Array) or VWD. Wavelength: 254 nm (aromatic ring) and 280 nm .
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Ammonium Formate (AmForm), Formic Acid.
Mobile Phase Preparation[1][4][5]
-
Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane.
-
Why pH 3.8? It buffers the amine (keeping it protonated and soluble) while suppressing silanol ionization on the column surface.
-
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Interaction |
| 0.0 | 95 | 5 | 1.0 | Initial Hold (Polar Impurities) |
| 2.0 | 95 | 5 | 1.0 | |
| 15.0 | 30 | 70 | 1.0 | Elution of Main Peak & Hydrophobics |
| 18.0 | 5 | 95 | 1.0 | Column Wash (Benzyl Chloride) |
| 20.0 | 5 | 95 | 1.0 | |
| 20.1 | 95 | 5 | 1.0 | Re-equilibration |
| 25.0 | 95 | 5 | 1.0 | Ready for next injection |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Critical: Do not use 100% ACN as diluent; it causes "solvent effect" (peak splitting) for early eluting polar impurities.
-
-
Concentration: 0.5 mg/mL for purity assay; 0.5 µg/mL for LOD determination.
Part 5: Impurity Profiling & Origin
Understanding where impurities come from allows the analyst to identify "ghost peaks" in the chromatogram.
Figure 2: Synthesis pathway highlighting the origin of critical impurities tracked by this HPLC method.
Part 6: Validation & Troubleshooting
System Suitability Criteria
To ensure the method is trustworthy (Trustworthiness), every sequence must begin with a Standard injection meeting these criteria:
-
Tailing Factor (T): NMT 1.5 (Target: 1.1).
-
Theoretical Plates (N): NLT 5000.
-
RSD of Area (n=5): NMT 2.0%.
Troubleshooting Guide
-
Problem: Peak splitting of the main peak.
-
Cause: Sample solvent too strong (100% ACN).
-
Fix: Dilute sample in mobile phase or 50% MeOH.
-
-
Problem: Drifting retention times.
-
Cause: pH fluctuation in volatile buffer.
-
Fix: Prepare fresh Ammonium Formate buffer daily; ensure the bottle is capped to prevent ammonia evaporation.
-
-
Problem: "Ghost peak" at ~18 mins.
-
Cause: Carryover of the hydrophobic benzyl chloride.
-
Fix: Add a needle wash step (100% ACN) between injections.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).
-
SIELC Technologies. (2018). HPLC Method for Analysis of Aminopyrazole on Primesep Columns. Retrieved from [Link] (Demonstrates separation challenges of hydrophilic basic aminopyrazoles).
-
Royal Society of Chemistry. (2015). Development of an HPLC method for the determination of amines. Retrieved from [Link] (Discusses buffer selection for amine analysis).
-
Organic Chemistry Portal. (2022). Synthesis of Pyrazoles and Regioisomer Control. Retrieved from [Link] (Source for synthesis pathways and potential regioisomer impurities).
Sources
- 1. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the LC-MS Fragmentation Pattern of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine and its Analogs
This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the compound's fragmentation behavior, juxtaposed with that of two structurally related analogs: 1-Benzyl-1H-pyrazole and 1-Methyl-1H-pyrazol-4-amine. By understanding the subtle yet significant shifts in fragmentation pathways resulting from minor structural modifications, analysts can gain deeper insights into the structural elucidation of novel pyrazole-based compounds.
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Consequently, the ability to accurately characterize these molecules is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful tool for this purpose. This guide will not only present the predicted fragmentation patterns but also delve into the mechanistic rationale behind the observed cleavages, supported by established principles of mass spectrometry.
Predicted LC-MS Fragmentation of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
While specific experimental LC-MS/MS data for 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine is not widely published, a reliable fragmentation pathway can be predicted based on the fragmentation of similar structures. The primary site of ionization in positive mode electrospray ionization (ESI) will be the amino group or one of the nitrogen atoms on the pyrazole ring. The fragmentation of the protonated molecule [M+H]⁺ is expected to be dominated by the cleavage of the benzylic C-N bond, which is the most labile bond in the structure.
A key fragmentation pathway involves the formation of the 2-methylbenzyl cation, a stable tropylium-like ion, and the corresponding 1H-pyrazol-4-amine radical cation. Further fragmentation of the pyrazole ring can occur through the loss of neutral molecules such as HCN or N₂.
Proposed Fragmentation Pathway:
Caption: Predicted fragmentation of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine.
Comparative Fragmentation Analysis
To better understand the fragmentation of our target compound, we will compare it with two structurally related molecules. This comparative approach allows for the attribution of specific fragmentation pathways to distinct structural motifs.
1-Benzyl-1H-pyrazole: The Effect of Substituent Removal
Removing the 4-amino and 2-methyl groups simplifies the molecule to 1-Benzyl-1H-pyrazole. Its fragmentation is expected to be dominated by the formation of the benzyl cation (m/z 91) and the pyrazole radical cation (m/z 67). The absence of the amino group removes a primary ionization site and a potential source of neutral loss (NH₃). The unsubstituted benzyl group leads to the classic tropylium ion at m/z 91.
Predicted Fragmentation Pathway:
Caption: Predicted fragmentation of 1-Benzyl-1H-pyrazole.
1-Methyl-1H-pyrazol-4-amine: The Impact of the Benzyl Group
Replacing the 2-methylbenzyl group with a simple methyl group gives 1-Methyl-1H-pyrazol-4-amine. Here, the benzylic cleavage is no longer possible. Instead, fragmentation will likely be initiated by cleavage of the pyrazole ring itself, such as the loss of HCN or N₂. The presence of the amino group will still influence the fragmentation, potentially leading to the loss of NH₃.
Predicted Fragmentation Pathway:
A Comparative Analysis of the Bioactivity of 2-Methylbenzyl and 4-Methylbenzyl Pyrazole Isomers
A Technical Guide for Researchers in Drug Discovery and Development
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The biological profile of these compounds is highly influenced by the nature and position of substituents on the pyrazole ring. This guide provides a comparative analysis of the bioactivity of pyrazoles functionalized with 2-methylbenzyl and 4-methylbenzyl groups, exploring how the isomeric position of the methyl group on the benzyl substituent can modulate their therapeutic potential.
Introduction to Benzyl-Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility allows for the introduction of various substituents at different positions, leading to a diverse range of biological activities.[1][2] Benzyl groups are frequently incorporated into pyrazole structures to enhance their lipophilicity and modulate their interaction with biological targets. The position of substituents on this benzyl ring can have a profound impact on the overall bioactivity of the molecule. This guide focuses on the subtle but significant differences in biological activity arising from the placement of a methyl group at the ortho (2-position) versus the para (4-position) of the benzyl ring attached to a pyrazole core.
Comparative Bioactivity Analysis
While direct head-to-head comparative studies of 2-methylbenzyl and 4-methylbenzyl pyrazole isomers are limited in the readily available literature, we can draw valuable insights by comparing data from separate studies on similarly substituted pyrazole cores. This analysis will focus on two key areas of bioactivity: anticancer and antimicrobial effects.
Anticancer Activity
The anticancer potential of pyrazole derivatives is a subject of intense research.[3][4] The introduction of substituted benzyl groups can influence their cytotoxicity and mechanism of action.
Table 1: Comparative Anticancer Activity of Methylbenzyl Pyrazole Derivatives
| Compound Class | Isomer | Cancer Cell Line | Activity (IC50/Inhibition) | Reference |
| Pyrazolo[3,4-d]pyrimidine | 4-methylbenzyl | MCF-7 (Breast) | Moderate Activity | [2] |
| Pyrazolo[3,4-d]pyrimidine | 4-methylbenzyl | HepG2 (Liver) | Moderate Activity | [2] |
| Pyrazolo-Thiazolidinone | 2-methylbenzyl | Not specified | Not specified | Data not available in searched literature |
| Pyrazolo-Thiazolidinone | 4-methylbenzyl | Not specified | Not specified | Data not available in searched literature |
Note: The data presented is synthesized from different studies and may not represent a direct comparison under identical experimental conditions.
From the available, albeit limited, data, it appears that the position of the methyl group can influence the anticancer potency. For instance, certain 4-methylbenzyl substituted pyrazolo[3,4-d]pyrimidines have demonstrated moderate activity against breast and liver cancer cell lines.[2] The steric hindrance introduced by the ortho-methyl group in the 2-methylbenzyl isomer could potentially alter the molecule's conformation and its ability to bind to target proteins, which may lead to differences in cytotoxic effects. Further dedicated studies are required to fully elucidate these structure-activity relationships (SAR).
Antimicrobial and Antifungal Activity
Pyrazole derivatives have also shown significant promise as antimicrobial and antifungal agents.[1][5] The lipophilic character imparted by the benzyl group can facilitate the penetration of microbial cell membranes.
Table 2: Comparative Antimicrobial and Antifungal Activity of Methylbenzyl Pyrazole Derivatives
| Compound Class | Isomer | Microbial Strain | Activity (MIC/Zone of Inhibition) | Reference |
| Substituted Pyrazole | 4-methylbenzyl | S. aureus | Moderate Activity | [5] |
| Substituted Pyrazole | 4-methylbenzyl | E. coli | Moderate Activity | [5] |
| Substituted Pyrazole | 2-methylbenzyl | Not specified | Not specified | Data not available in searched literature |
Note: The data presented is synthesized from different studies and may not represent a direct comparison under identical experimental conditions.
Experimental Protocols
To facilitate further research and direct comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of methylbenzyl pyrazoles and for key biological assays.
Synthesis of 1-(Methylbenzyl)-3,5-dimethyl-1H-pyrazoles
A common and versatile method for the synthesis of N-substituted pyrazoles is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[6]
Workflow for the Synthesis of 1-(Methylbenzyl)-3,5-dimethyl-1H-pyrazoles
Caption: General synthesis scheme for 1-(methylbenzyl)-3,5-dimethyl-1H-pyrazoles.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the respective (2-methylbenzyl)hydrazine or (4-methylbenzyl)hydrazine (1.0 eq) in glacial acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.1 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-(methylbenzyl)-3,5-dimethyl-1H-pyrazole.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for the MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2-methylbenzyl and 4-methylbenzyl pyrazole derivatives in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the 2-methylbenzyl and 4-methylbenzyl pyrazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The positional isomerism of the methyl group on the benzyl substituent of pyrazole derivatives appears to be a critical factor in determining their biological activity. While the available data is not from direct comparative studies, it suggests that the 4-methylbenzyl substitution is a promising feature for both anticancer and antimicrobial activities. The steric and electronic differences between the 2-methylbenzyl and 4-methylbenzyl isomers likely lead to distinct interactions with biological targets, resulting in varied bioactivities.
To definitively elucidate the structure-activity relationship and to fully understand the therapeutic potential of these isomers, direct comparative studies are essential. Researchers are encouraged to synthesize and screen both 2-methylbenzyl and 4-methylbenzyl pyrazole analogues against a wide range of cancer cell lines and microbial strains under standardized conditions. Such studies will provide invaluable data for the rational design of more potent and selective pyrazole-based therapeutic agents.
References
Sources
- 1. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. jocpr.com [jocpr.com]
A Researcher's Guide to Identifying Primary Amines in Pyrazoles via FTIR Spectroscopy
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and the presence and position of functional groups like primary amines (-NH₂) are critical to a compound's biological activity. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and accessible method for functional group identification. This guide provides an in-depth analysis of the characteristic FTIR spectral bands for primary amines on a pyrazole ring, compares the technique with other common methods, and presents a validated protocol for data acquisition.
The Vibrational Fingerprint of the Aminopyrazole Moiety
The infrared spectrum of a molecule reveals the vibrational frequencies of its covalent bonds. For a primary amine group attached to a pyrazole ring, several distinct vibrational modes serve as reliable diagnostic markers. These vibrations are not considered in isolation; their frequencies are influenced by the electronic environment of the aromatic pyrazole ring and potential hydrogen bonding.[1][2]
1. N-H Stretching Vibrations: The Most Definitive Region
The most characteristic and readily identifiable feature of a primary amine is the pair of absorption bands in the 3500-3300 cm⁻¹ region.[3][4]
-
Asymmetric Stretch (νₐₛ): Occurs at a higher frequency, typically 3500-3400 cm⁻¹ . This involves the two N-H bonds stretching out of phase with each other.
-
Symmetric Stretch (νₛ): Found at a lower frequency, generally 3400-3300 cm⁻¹ . Here, both N-H bonds stretch in phase.[5]
The presence of two distinct, sharp to medium-intensity peaks in this region is a hallmark of the -NH₂ group.[6][7] Secondary amines (R₂NH), by contrast, show only a single N-H stretching band, while tertiary amines (R₃N) show none at all.[4] The aromaticity of the pyrazole ring and its electron-withdrawing nature can slightly shift these frequencies compared to simple aliphatic amines.[1][8]
2. N-H Scissoring (Bending) Vibrations
This in-plane bending vibration is analogous to the scissoring motion of blades.
-
Frequency Range: Typically observed in the 1650-1580 cm⁻¹ region.[6][9]
-
Causality and Caveats: This band's intensity can vary. A crucial consideration for pyrazole systems is the potential for this peak to overlap with the C=C and C=N stretching vibrations of the aromatic ring itself, which also occur in the 1620-1430 cm⁻¹ range.[5][10] Careful analysis, often in conjunction with other spectral data, is required for an unambiguous assignment.
3. N-H Wagging and Twisting Vibrations
These out-of-plane bending modes are generally found in the lower frequency "fingerprint region" of the spectrum.
-
Frequency Range: A broad absorption band between 900-650 cm⁻¹ is characteristic of the N-H wagging motion.[6][11]
-
Diagnostic Value: While many other vibrations occur in this complex region, a prominent, broad band here can provide strong corroborating evidence for the presence of a primary or secondary amine.[12]
The following table summarizes the key vibrational modes for a primary amine on a pyrazole ring.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Band Characteristics | Diagnostic Notes |
| Asymmetric N-H Stretch | 3500 - 3400 | Medium, Sharp | Part of a characteristic doublet for -NH₂. |
| Symmetric N-H Stretch | 3400 - 3300 | Medium, Sharp | The lower frequency peak of the -NH₂ doublet.[13] |
| N-H Scissoring (Bend) | 1650 - 1580 | Variable to Strong | Potential overlap with pyrazole ring C=C/C=N stretches.[10] |
| N-H Wagging (Out-of-Plane) | 900 - 650 | Medium-Strong, Broad | A key confirmatory band in the fingerprint region.[11] |
Comparative Analysis: FTIR in Context
While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation relies on complementary techniques. The choice of method depends on the specific question being asked—from simple functional group confirmation to definitive isomer identification.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Presence of functional groups (-NH₂, C=N, C-H, etc.). | Fast, non-destructive, low cost, requires minimal sample.[14] | Provides limited information on molecular connectivity and isomerism. Overlapping peaks can complicate interpretation. |
| ¹H NMR Spectroscopy | Chemical environment of protons. Number of protons, their connectivity (via coupling), and position on the ring. | Excellent for determining isomer structure and molecular connectivity. NH₂ protons often appear as a broad, exchangeable singlet.[15] | Requires more sample, more expensive instrumentation, and deuterated solvents. |
| ¹³C NMR Spectroscopy | Carbon skeleton of the molecule. | Confirms the number of unique carbons and the position of the C-NH₂ bond. | Lower sensitivity than ¹H NMR; can require longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides exact molecular formula (with high-res MS), confirming elemental composition. | Does not directly identify functional groups; isomers often have identical mass. |
Expert Insight: For confirming the successful synthesis of a target aminopyrazole, FTIR is the ideal first-pass analysis. If the characteristic N-H stretching doublet is present, it provides strong evidence of the amine group's incorporation. NMR spectroscopy is then the gold standard for definitively confirming the correct isomer and overall structure.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for solid powder samples, requiring minimal preparation.[16][17]
Caption: Workflow for ATR-FTIR analysis of a solid aminopyrazole.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe the surface gently with a lint-free tissue dampened with a suitable solvent like isopropanol, then allow it to dry completely.[18]
-
Causality: A clean crystal is essential to prevent contamination from previous samples and to ensure the background spectrum is accurate.
-
-
Background Acquisition (Self-Validation):
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.[19]
-
Trustworthiness: A valid background is the foundation of a trustworthy spectrum. It must be taken under the same conditions just before running the sample.
-
-
Sample Application:
-
Data Acquisition:
-
Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the solid sample and the crystal surface.[18]
-
Causality: Good contact is critical for the evanescent wave to penetrate the sample effectively, which is necessary for a strong, high-quality signal.[17]
-
Initiate the sample scan. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Interpretation:
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool to identify the precise wavenumbers of the key bands described above (N-H stretches, bends) to confirm the presence of the primary amine group.
-
Visualizing the Key Vibrational Modes
The primary vibrational modes of the -NH₂ group on a pyrazole ring can be visualized to better understand their physical origin.
Caption: Key vibrational modes of a primary amine group.
Note on Diagram: The DOT language cannot draw arrows directly over an imported image. This diagram conceptually separates the modes. The asymmetric stretch involves one N-H bond lengthening while the other shortens. The symmetric stretch has both bonds lengthening and shortening in unison. The scissoring motion involves the H-N-H bond angle decreasing and increasing.
By understanding these fundamental principles and applying a robust experimental technique, researchers can confidently use FTIR spectroscopy as a primary tool for the characterization of aminopyrazole compounds, accelerating discovery in drug development.
References
- Filo. (2025, September 28). Factors Affecting the N–H Stretching Frequency in IR Spectroscopy.
- ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF.
- Fiveable. (2025, August 15). N-H Stretching Definition - Organic Chemistry Key Term.
- MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (2024, December 23).
- PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- acrhem. (2013, April 10). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- PMC. (n.d.). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil.
- Sample preparation for FT-IR. (n.d.).
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- ResearchGate. (2025, December 12). (PDF) Study of the composition of amines using IR spectroscopy.
- 2.3 THE MODES OF STRETCHING AND BENDING. (n.d.).
- MSU chemistry. (n.d.). Infrared Spectroscopy.
- Factors influencing vibration frequencies. (n.d.).
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
- Elixir Journal. (n.d.). Pdf.
- YouTube. (2023, January 11). N-H Stretching and Bending Vibrations.
- PMC. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix.
- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
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A Researcher's Guide to Elemental Analysis of C11H13N3 Pyrazole Derivatives: Standards, Methods, and a Validated Protocol
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers working with pyrazole derivatives, a class of compounds renowned for their diverse biological activities, elemental analysis serves as a fundamental technique to confirm the empirical formula and ensure the purity of synthesized molecules.[1][2] This guide provides an in-depth comparison of elemental analysis standards and methodologies specifically tailored for C11H13N3 pyrazole derivatives, offering a robust framework for obtaining accurate and reliable data.
The theoretical elemental composition of a C11H13N3 pyrazole derivative is:
-
Carbon (C): 65.65%
-
Hydrogen (H): 6.51%
-
Nitrogen (N): 20.88%
Achieving experimental values that closely match these theoretical percentages is a critical checkpoint in the synthetic workflow, validating the molecular structure and signaling the purity of the compound.[3]
Comparative Analysis of Elemental Analysis Techniques
The determination of carbon, hydrogen, and nitrogen content in organic compounds is most commonly and reliably achieved through combustion analysis.[4][5][6] This method, at its core, involves the complete combustion of a sample in a high-temperature, oxygen-rich environment to convert the constituent elements into simple gases (CO2, H2O, and N2).[6][7][8] These gases are then separated and quantified by various detection methods.[5][9]
While other techniques like Inductively Coupled Plasma (ICP) methods are invaluable for detecting trace elements and metallic impurities, they are not the primary choice for determining the bulk C, H, and N composition of an organic molecule.[4][10][11] For the purpose of this guide, we will focus on the gold standard for organic elemental analysis: Combustion-based CHN Elemental Analyzers .
Here's a comparative overview of the key performance attributes:
| Feature | Combustion CHN Analyzer | Inductively Coupled Plasma (ICP-OES/MS) |
| Primary Application | Determination of C, H, N, S, and O content in organic and inorganic materials.[4][6][12] | Detection of trace and ultra-trace metallic and some non-metallic elements.[4][10][11][13] |
| Principle | High-temperature combustion to convert elements into detectable gases (CO2, H2O, N2).[4][6][7] | Ionization of the sample in a high-temperature plasma followed by detection based on atomic emission or mass-to-charge ratio.[4][10] |
| Accuracy | High, with results typically within ±0.3% of the theoretical value. Many journals require a deviation of no more than ±0.4%.[3] | Very high for trace element quantification. |
| Precision | Excellent, with high reproducibility for homogenous samples. | Excellent. |
| Sample Size | Typically a few milligrams (1-5 mg).[5][7] | Can range from microliters to milliliters for liquids, and milligrams for solids after digestion. |
| Instrumentation | Dedicated CHN/CHNS analyzers.[7] | ICP-OES or ICP-MS spectrometers. |
| Analysis Time | Rapid, with typical run times of a few minutes per sample.[5][9] | Fast, typically 2-3 minutes per sample for multi-element analysis.[13] |
For the specific application of verifying the elemental composition of a C11H13N3 pyrazole derivative, the combustion CHN analyzer is the unequivocal method of choice due to its direct measurement of the core organic elements with high accuracy and precision.[5][7][12]
Self-Validating Experimental Protocol: Combustion CHN Analysis
To ensure the trustworthiness and accuracy of your results, the following step-by-step protocol for combustion analysis of a C11H13N3 pyrazole derivative incorporates self-validating checkpoints. This protocol is based on the widely accepted Pregl-Dumas method.[5][9]
Instrumentation and Materials
-
CHN Elemental Analyzer: A modern, automated analyzer capable of dynamic flash combustion.[14]
-
Microbalance: Capable of accurately weighing to at least 0.001 mg.
-
Certified Reference Materials (CRMs): High-purity organic compounds with known C, H, and N percentages (e.g., Acetanilide, Sulfanilamide, EDTA).[15][16] These are crucial for calibration and validation.
-
Sample Capsules: Tin or silver capsules for weighing and introducing the sample into the analyzer.
-
High-Purity Gases: Helium (carrier gas) and Oxygen (combustion gas), both with a minimum purity of 99.9995%.[9]
Detailed Workflow
Caption: Workflow for CHN elemental analysis.
Step-by-Step Methodology
-
Instrument Preparation and Calibration:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents and are in good condition.
-
Perform a leak check to ensure the integrity of the gas flow paths.
-
Calibrate the instrument using a certified reference material. Acetanilide is a common choice. Weigh 3-5 replicates of the standard (typically 1-3 mg) and analyze them to establish the calibration curve. The instrument software will use this to correlate the detector signal to the elemental mass.[9]
-
-
Sample Preparation:
-
Homogenize your C11H13N3 pyrazole derivative sample to ensure uniformity.
-
Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin capsule.
-
Securely crimp the capsule to ensure no sample is lost and to create a uniform shape for the autosampler.
-
-
Analysis Run:
-
Begin the analysis sequence with several "conditioning" samples (often the standard) to ensure the system is equilibrated.
-
Run a blank (an empty, sealed tin capsule) to determine the baseline signal from the carrier gas and any residual atmospheric gases.
-
Analyze the pyrazole derivative samples. It is best practice to run each sample in duplicate or triplicate to ensure reproducibility.
-
Interspersed with your unknown samples, run a CRM as a "check standard." The results for this standard must fall within the certified acceptance range to validate the data from the surrounding unknown samples.[17]
-
-
Data Interpretation and Validation:
-
The instrument's software will automatically calculate the percentage of C, H, and N based on the integrated detector signals, the sample weight, and the calibration factors.
-
Compare the average experimental percentages for your pyrazole derivative to the theoretical values (C: 65.65%, H: 6.51%, N: 20.88%).
-
The generally accepted criterion for purity in academic and pharmaceutical contexts is an agreement within ±0.4% of the theoretical values for each element.[3]
-
The Chemistry Behind the Analysis
The core of this technique is the controlled chemical conversion of the sample into analyzable gases.
Caption: Chemical transformations during CHN analysis.
During combustion, the pyrazole derivative is broken down:
-
Carbon is oxidized to carbon dioxide (CO2).
-
Hydrogen is oxidized to water (H2O).
-
Nitrogen is converted to nitrogen gas (N2) and various nitrogen oxides (NOx).[8]
The gas mixture then passes through a reduction tube, typically containing heated copper, which converts any nitrogen oxides back to elemental nitrogen (N2). This ensures that all nitrogen from the sample is measured as a single species. The purified gas mixture (CO2, H2O, N2) is then carried by the helium stream to a gas chromatography column for separation and finally to a thermal conductivity detector for quantification.[5][9][17]
Conclusion and Best Practices
For researchers and drug development professionals working with C11H13N3 pyrazole derivatives, combustion-based CHN analysis is the definitive standard for verifying elemental composition and assessing purity.[4][5][7] Adherence to a protocol that includes proper instrument calibration, the use of certified reference materials for validation, and triplicate sample analysis will yield trustworthy and publishable data. An experimental result that falls within ±0.4% of the theoretical values for carbon, hydrogen, and nitrogen provides strong evidence for the successful synthesis and purity of the target compound.
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Vertex AI Search.
- A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). AZoM.
- An International Study Evaluating Elemental Analysis - PMC - NIH.
- Elemental Analysis - Organic & Inorganic Compounds | ELTRA. ELTRA.
- Pharmacopoeia methods for elemental analysis of medicines: a compar
- Standards and CRMs - Elemental Microanalysis. Elemental Microanalysis.
- ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS - Agilent. (2017, May 9). Agilent.
- Elemental analysis: operation & applic
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI.
- MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 - School of Chemical Sciences KB. (2020, March 5). University of Illinois Urbana-Champaign.
- Combustion analysis - Wikipedia. Wikipedia.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- Combustion Analysis Basics | TSI. TSI.
- CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Elemental Impurity Analysis | Pharmaceutical Technology. (2025, March 14). Pharmaceutical Technology.
- Certified Reference Materials (CRMs) - Alpha Resources. Alpha Resources.
- CHNS Elemental Analysers - Rsc.org. (2008, April 29). Royal Society of Chemistry.
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A Senior Application Scientist’s Guide to Validating 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine Purity for Biological Assays
The Imperative of Purity: Why Rigorous Validation is Non-Negotiable
This guide provides an in-depth, multi-faceted strategy for the analytical validation of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine. We will move beyond a simple percentage on a certificate of analysis and delve into a holistic approach that combines orthogonal analytical techniques. Our objective is to build a high-confidence purity profile that ensures the biological data you generate is both reproducible and unequivocally attributable to the target molecule. This guide is structured to explain not just what to do, but why each step is critical, empowering you to make informed decisions in your own laboratory.
The Analytical Gauntlet: A Multi-Detector Strategy for Purity Assessment
No single analytical method can provide a complete picture of a compound's purity.[1] Impurities can be structurally similar or possess different physicochemical properties, allowing them to co-elute or remain invisible to a single detection method. Therefore, we advocate for an orthogonal approach, primarily utilizing High-Performance Liquid Chromatography (HPLC) for relative purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment.
This workflow provides a self-validating system. HPLC establishes a chromatographic fingerprint, LC-MS investigates the identity of any secondary peaks, and qNMR confirms the absolute quantity of the target molecule against a certified standard, accounting for impurities that may be chromatographically invisible (e.g., residual solvents, inorganic salts).
Sources
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- 5. pjoes.com [pjoes.com]
A Comparative Guide to the UV-Vis Absorption Maxima of N-benzyl Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of N-benzyl aminopyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. Understanding the electronic transitions and the factors influencing the absorption maxima (λmax) is crucial for the development of novel therapeutics, molecular probes, and photosensitive materials. This document synthesizes experimental data to offer a comparative overview of how substitution patterns on both the pyrazole and benzyl moieties affect their spectroscopic properties.
The Core Chromophore: Understanding Electronic Transitions in Aminopyrazoles
The fundamental UV-Vis absorption of aminopyrazoles arises from π → π* and n → π* electronic transitions within the aromatic pyrazole ring system. The lone pair of electrons on the amino group's nitrogen atom can participate in resonance with the pyrazole ring, influencing the energy of these transitions. The introduction of a benzyl group at the N1 position further extends the conjugated system, typically leading to a bathochromic (red) shift in the absorption maxima compared to the unsubstituted aminopyrazole core.
The position of the amino group (e.g., 3-amino, 4-amino, or 5-amino) on the pyrazole ring significantly impacts the electronic distribution and, consequently, the UV-Vis absorption profile. This guide will focus on derivatives of 5-aminopyrazole, a common and synthetically accessible scaffold.
Influence of Substituents on the Benzyl Ring
The electronic nature of substituents on the benzyl ring plays a pivotal role in modulating the UV-Vis absorption maxima of N-benzyl aminopyrazoles. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy required for electronic transitions.
A study by Pârvu et al. (2024) on a series of N-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)anilines, which are structurally related to N-benzyl aminopyrazoles, provides valuable insights. The electronic spectra of these compounds, recorded in ethanol, demonstrate the influence of halogen substituents on the aniline (analogous to the benzyl) ring.[1]
Table 1: UV-Vis Absorption Maxima of N-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)halogenoanilines in Ethanol [1]
| Compound | Substituent on Aniline Ring | λmax 1 (nm) | λmax 2 (nm) |
| 4a | 4-Fluoro | 238 | 334 |
| 4b | 4-Chloro | 245 | 323 |
| 4c | 4-Bromo | 250 | 320 |
| 4d | 4-Iodo | 258 | 315 |
| 4e | 3,4-Dichloro | 252 | 322 |
| 4f | 3,5-Dichloro | 246 | 320 |
Data extracted from Pârvu, N. et al. (2024).[1]
From this data, a clear trend emerges. As the electronegativity of the halogen substituent at the para-position decreases (F > Cl > Br > I), the first absorption maximum (λmax 1) undergoes a bathochromic shift. This can be attributed to the increasing polarizability of the heavier halogens, which can better stabilize the excited state. Conversely, the second absorption maximum (λmax 2) shows a slight hypsochromic (blue) shift. The presence of multiple chloro substituents also influences the absorption maxima.
Impact of Substitution on the Pyrazole Ring
Substitution on the pyrazole ring itself can also significantly alter the UV-Vis absorption characteristics. Electron-withdrawing groups, such as a nitro group (-NO2) or a cyano group (-CN), can extend the conjugation and lead to a bathochromic shift. For instance, the presence of a nitro group at the 4-position of the pyrazole ring in the compounds studied by Pârvu et al. is expected to contribute to the absorption in the 315-334 nm range.[1]
Experimental Protocol for UV-Vis Absorption Measurement
To ensure data comparability, a standardized experimental protocol for determining the UV-Vis absorption maxima of N-benzyl aminopyrazoles is essential.
Objective: To determine the wavelength of maximum absorption (λmax) for a series of substituted N-benzyl aminopyrazoles in a specified solvent.
Materials:
-
UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent, Thermo Fisher)
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, dichloromethane)
-
Synthesized and purified N-benzyl aminopyrazole derivatives
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each N-benzyl aminopyrazole derivative in the chosen spectroscopic grade solvent at a concentration of 1 mM.
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent. The final concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax for optimal accuracy.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-600 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the sample solutions.
-
Place the cuvette in the reference beam of the spectrophotometer.
-
Run a baseline scan to zero the instrument across the entire wavelength range.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the dilute sample solution and then fill it.
-
Place the sample cuvette in the sample beam of the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the maximum absorbance occurs (λmax).
-
Record the absorbance value at each λmax.
-
Repeat the measurement for each compound in the series.
-
Diagram of Experimental Workflow:
Caption: Workflow for Determining UV-Vis Absorption Maxima.
Causality Behind Experimental Choices
-
Choice of Solvent: The polarity of the solvent can influence the position of the absorption maxima (solvatochromism). Using a consistent, spectroscopic grade solvent is critical for comparing the λmax values of different compounds. Ethanol is a common choice as it is a polar protic solvent that can interact with the solute through hydrogen bonding.
-
Concentration: The Beer-Lambert law states that absorbance is directly proportional to concentration. The chosen concentration should be low enough to be within the linear range of the instrument and prevent aggregation of the solute molecules, yet high enough to provide a strong signal-to-noise ratio.
-
Quartz Cuvettes: Quartz is transparent in the UV region (below 340 nm), unlike glass or plastic, making it essential for accurate measurements in the typical range for these compounds.
Conclusion and Future Directions
The UV-Vis absorption maxima of N-benzyl aminopyrazoles are sensitive to the electronic effects of substituents on both the benzyl and pyrazole rings. The available data on halogenated derivatives suggests that both electronegativity and polarizability of the substituents influence the electronic transitions. Further systematic studies with a wider range of electron-donating and electron-withdrawing groups are necessary to establish a comprehensive quantitative structure-property relationship. Such studies would be invaluable for the rational design of N-benzyl aminopyrazoles with tailored photophysical properties for various applications in drug discovery and materials science.
References
-
Pârvu, N., Vlase, G., Pârvu, A., Ganea, C., & Vlase, T. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(1), 123. [Link]
-
Sousa Alves, D. I. (2016). N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. RepositóriUM. [Link]
-
Quiroga, J., Portilla, J., & Abonía, R. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 10, 1595-1618. [Link]
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A Comparative Guide to the Chromatographic Separation of Aminopyrazole Isomers
For researchers, medicinal chemists, and professionals in drug development, the efficient separation and purification of aminopyrazole isomers is a frequent and often formidable challenge. These valuable heterocyclic scaffolds, prevalent in a multitude of bioactive molecules, present unique separation hurdles due to their inherent structural similarities and prototropic tautomerism.[1][2] This guide provides an in-depth, objective comparison of chromatographic strategies for resolving aminopyrazole isomers, grounded in experimental data and established scientific principles. We will explore the causality behind methodological choices, ensuring that each protocol is a self-validating system for achieving optimal separation.
The Challenge: Unraveling the Complexity of Aminopyrazole Isomers
The primary difficulty in separating aminopyrazole isomers, whether they be positional (regioisomers) or stereoisomers (enantiomers), stems from their nearly identical physicochemical properties.[1] Regioisomers often exhibit very similar polarities, making them difficult to resolve on standard stationary phases. Enantiomers, by definition, have identical physical properties in a non-chiral environment, necessitating specialized chiral selectors for their separation.[1][3]
Furthermore, the phenomenon of prototropic tautomerism in 3(5)-aminopyrazoles can complicate analysis, as the molecule can exist in different isomeric forms in solution, potentially leading to peak broadening or the appearance of multiple peaks for a single compound.[1] Understanding and controlling these factors are paramount for developing a robust and reproducible separation method.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is contingent on the nature of the isomeric mixture, the scale of the separation (analytical vs. preparative), and the desired purity of the final product. Here, we compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Flash Chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and powerful technique for the high-resolution separation of aminopyrazole isomers. It can be employed in various modes, each offering unique selectivity.
-
Normal-Phase HPLC (NP-HPLC): Utilizing a polar stationary phase (e.g., silica) and a non-polar mobile phase, NP-HPLC is particularly effective for separating positional isomers with differing polarities.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. While standard C18 columns may struggle to resolve closely related isomers, the use of phenyl-based stationary phases can enhance selectivity through π-π interactions with the aromatic pyrazole ring.[3][4]
-
Chiral HPLC: For the separation of enantiomers, chiral stationary phases (CSPs) are indispensable. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent chiral recognition capabilities for a wide range of compounds, including pyrazole derivatives.[1][5]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "greener" and often faster alternative to HPLC, particularly for chiral separations.[6] It utilizes supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent (modifier). The low viscosity and high diffusivity of the mobile phase in SFC allow for higher flow rates and faster separations without a significant loss of efficiency.[7] For both chiral and achiral separations of aminopyrazoles, SFC can offer orthogonal selectivity compared to HPLC.[8]
Flash Chromatography
For preparative scale purification of regioisomers, flash chromatography on silica gel is a widely used and cost-effective method.[1][9] While not offering the high resolution of HPLC, it is well-suited for purifying larger quantities of material from synthesis reaction mixtures.
Data-Driven Comparison of Separation Methods
The following tables summarize typical experimental conditions and performance data for the separation of aminopyrazole isomers using different chromatographic techniques.
Table 1: Comparative Performance Data for Positional Isomer Separation
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC (Phenyl Column) | Flash Chromatography |
| Stationary Phase | Silica Gel (5 µm) | Phenyl-Hexyl (5 µm) | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Water (0.1% Formic Acid)/Acetonitrile gradient | Hexane/Ethyl Acetate gradient |
| Resolution (Rs) | > 1.5 | > 1.5 | Variable, often lower |
| Typical Run Time | 10-20 minutes | 10-20 minutes | 20-40 minutes |
| Scale | Analytical to Semi-preparative | Analytical to Semi-preparative | Preparative |
| Key Advantage | Good for polar isomers | Alternative selectivity via π-π interactions | High loading capacity |
Table 2: Comparative Performance Data for Enantiomeric Separation
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC |
| Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2) | Polysaccharide-based (e.g., RegisPack) |
| Mobile Phase | n-Hexane/Ethanol | CO2/Methanol |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Typical Run Time | 15-30 minutes | 5-15 minutes |
| Solvent Consumption | High | Low |
| Key Advantage | Well-established, robust | Fast, environmentally friendly |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the separation of aminopyrazole isomers. These protocols are designed to be self-validating, with system suitability checks included to ensure reliable performance.
Protocol 1: Analytical Separation of Positional Isomers by Reversed-Phase HPLC
This protocol is designed for the baseline separation of aminopyrazole regioisomers using a phenyl stationary phase to exploit alternative selectivity.
1. Instrumentation and Materials:
- HPLC system with a UV detector
- Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Sample: Mixture of aminopyrazole isomers dissolved in mobile phase A/B (50:50)
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
3. System Suitability:
- Inject a standard mixture of the isomers.
- The resolution between the critical pair of isomers should be ≥ 1.5.
- The tailing factor for each peak should be ≤ 1.5.
4. Analysis Procedure:
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (mobile phase) to ensure a clean baseline.
- Inject the sample and record the chromatogram.
Protocol 2: Preparative Separation of Enantiomers by Chiral SFC
This protocol outlines a rapid and efficient method for the preparative separation of aminopyrazole enantiomers.
1. Instrumentation and Materials:
- Preparative SFC system with a UV detector and fraction collector
- Polysaccharide-based chiral column (e.g., RegisPack, 21.2 x 250 mm, 5 µm)
- Mobile Phase A: Supercritical CO2
- Mobile Phase B: Methanol
- Sample: Racemic aminopyrazole dissolved in Methanol
2. Chromatographic Conditions:
- Flow Rate: 70 mL/min
- Outlet Pressure: 150 bar
- Column Temperature: 40 °C
- Mobile Phase Composition: Isocratic, 80% A / 20% B
- Detection Wavelength: 254 nm
3. Method Development and Optimization:
- Screen different chiral stationary phases and co-solvents at an analytical scale to find the optimal conditions for separation.
- Optimize the mobile phase composition to achieve a resolution of >1.5 between the enantiomers.
4. Preparative Run and Fraction Collection:
- Perform stacked injections to maximize throughput.
- Collect the fractions corresponding to each enantiomer.
- Evaporate the solvent to obtain the purified enantiomers.
Method Validation: Ensuring Trustworthiness
For drug development and quality control applications, analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[10][11] This ensures the reliability, accuracy, and precision of the analytical data. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
A summary of typical acceptance criteria for a validated HPLC method for impurity quantification is provided in Table 3.
Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80.0% - 120.0% |
| Precision (%RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 8.0% |
| LOQ | Signal-to-Noise ratio ≥ 10 |
| Robustness | Resolution between critical pairs remains > 1.5 |
Visualizing the Workflow
A logical approach to method development is crucial for efficiently achieving the desired separation. The following diagram illustrates a typical workflow for developing a separation method for aminopyrazole isomers.
Caption: Workflow for aminopyrazole isomer separation method development.
Conclusion
The successful chromatographic separation of aminopyrazole isomers is an achievable goal with a systematic and informed approach. By understanding the inherent challenges posed by these molecules and leveraging the diverse selectivity offered by modern chromatographic techniques and stationary phases, researchers can develop robust and reliable methods for both analytical and preparative purposes. This guide has provided a comparative framework, supported by experimental data and validated protocols, to empower scientists in navigating the complexities of aminopyrazole isomer separation. The principles and methodologies outlined herein are intended to serve as a practical resource for accelerating drug discovery and ensuring the quality of pharmaceutical products.
References
- Gibala, P., & Glibo, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107–113.
-
Berthod, A., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 234. [Link]
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SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2007). Process for the preparation of 4-aminopyrazole derivatives. (WO2007034183A2).
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
- Layton, S. E. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
-
Nowak, M., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3269. [Link]
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LCGC International. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]
-
LCGC International. (2020). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
ResearchGate. (2025). Single peak resolution criteria for optimisation of mobile phase composition in liquid chromatography. Retrieved from [Link]
-
MDPI. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
SlideShare. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
American Pharmaceutical Review. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Retrieved from [Link]
-
Chromatography Online. (2007). TROUBLESHOOTING. Retrieved from [Link]
-
Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]
-
PubMed. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
FAGG. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Retrieved from [Link]
-
IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
Executive Safety Summary
Compound Identity: 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine CAS: 1205194-49-5 Molecular Formula: C₁₁H₁₃N₃ Physical State: Solid (Powder/Crystals) Storage: 2-8°C (Hygroscopic precautions recommended)[1]
As researchers, we often treat building blocks as "routine," but the aminopyrazole scaffold combined with the lipophilic o-xylyl group presents specific bioavailability and irritation risks. This compound is classified as an Irritant and Harmful (GHS07). It poses risks of respiratory sensitization and acute toxicity if mishandled.
The Golden Rule: Treat this amine as a potential sensitizer. Prevent all dermal contact and inhalation of dust.[2][3]
Risk Assessment & PPE Matrix
Effective safety is not about wearing more gear; it is about wearing the right gear for the specific task. The lipophilic nature of the (2-methylphenyl)methyl group facilitates skin absorption, making glove selection critical.
Hazard Classification (GHS)[1][4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.
PPE Selection Matrix
| Protection Zone | Standard Handling (mg scale) | High-Risk Handling (>1g or Aerosol) | Rationale |
| Respiratory | Fume Hood (Face velocity >100 fpm) | N95/P2 Respirator + Fume Hood | Prevents inhalation of fine particulates which can sensitize the respiratory tract. |
| Hand | Nitrile Gloves (Min 0.11mm / 4 mil) | Double Nitrile or Laminate (Silver Shield) | Aromatic amines can permeate thin nitrile. Double gloving provides a "breakthrough buffer." |
| Eye | ANSI Z87.1 Safety Glasses w/ Side Shields | Chemical Splash Goggles | Protects against corneal damage from basic amine dust or splash. |
| Body | Standard Cotton Lab Coat | Tyvek® Sleeves or Apron | Prevents accumulation of dust on personal clothing (secondary exposure risk). |
Operational Protocols
A. PPE Decision Logic
Do not guess.[2] Use this logic flow to determine your requirements before opening the vial.
Figure 1: PPE Selection Logic based on physical state and scale of operation.[5][6]
B. Protocol: Safe Weighing & Transfer
Objective: Transfer solid without generating airborne dust or contaminating the balance area.
-
Preparation:
-
Don PPE: Lab coat, safety glasses, nitrile gloves.[7]
-
Place a disposable balance draft shield or "boat" inside the fume hood if possible. If weighing must occur on an open bench, use a static-free weighing funnel to minimize dust scatter.
-
-
Transfer:
-
Open the vial only inside the fume hood or a ventilated enclosure.
-
Use a micro-spatula. Do not pour directly from the vial.
-
Critical Step: If the static charge is high (common with crystalline amines), use an ionizing gun or anti-static brush. Flying particles are a primary inhalation vector.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, Methanol) immediately to the weighing vessel to "wet" the powder before removing it from the hood. This eliminates the dust hazard for subsequent transport.
-
Emergency Response & Spills
In the event of a spill, immediate action prevents area contamination.[2][6][7][8] Amines stick to surfaces and can degrade into oxidized, often colored, impurities that are difficult to clean.
Spill Response Workflow
Figure 2: Step-by-step workflow for safely managing spills of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine.
Decontamination Procedure[2][9][10]
-
Primary Clean: Wipe the area with a paper towel dampened with water (for solids) or absorb with a pad (for liquids).
-
Chemical Decon: Amines are basic. Use a mild acidic cleaner (e.g., 1% acetic acid or citric acid solution) to neutralize residues, followed by 70% Ethanol.
-
Why? The acid converts the free amine into a water-soluble salt, making it easier to wipe away and reducing volatility.
-
-
Verification: Check for yellow/brown staining on the surface, which indicates oxidation of remaining amine residues. Repeat cleaning if visible.
Waste Management
Proper disposal is a legal and ethical requirement.
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a sealed "Hazardous Solid Waste" bag. Label clearly as "Toxic/Irritant - Aromatic Amine."
-
Liquid Waste: Collect in a dedicated "Organic Basic" or "General Organic" waste stream. Do not mix with strong oxidizers (e.g., nitric acid) as this can cause exothermic reactions.
-
Empty Vials: Triple rinse with solvent (methanol/acetone) before discarding glass. Collect the rinsate as liquid waste.
References
-
National Institutes of Health (NIH). (n.d.). Safe handling of hazardous drugs: Respiratory protection devices. Retrieved October 26, 2023, from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved October 26, 2023, from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
